molecular formula C28H48N7O17P3S B15547992 2-Methylhexanoyl-CoA

2-Methylhexanoyl-CoA

Katalognummer: B15547992
Molekulargewicht: 879.7 g/mol
InChI-Schlüssel: QZBBWKARTWOCMU-BEMBNQBDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylhexanoyl-CoA is a useful research compound. Its molecular formula is C28H48N7O17P3S and its molecular weight is 879.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C28H48N7O17P3S

Molekulargewicht

879.7 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylhexanethioate

InChI

InChI=1S/C28H48N7O17P3S/c1-5-6-7-16(2)27(40)56-11-10-30-18(36)8-9-31-25(39)22(38)28(3,4)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h14-17,20-22,26,37-38H,5-13H2,1-4H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t16?,17-,20-,21-,22?,26-/m1/s1

InChI-Schlüssel

QZBBWKARTWOCMU-BEMBNQBDSA-N

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the 2-Methylhexanoyl-CoA Biosynthesis Pathway in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway for 2-methylhexanoyl-CoA in bacteria. This molecule is a key intermediate in the production of branched-chain fatty acids and certain polyketides, which are of significant interest in industrial microbiology and for the development of novel therapeutics. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual diagrams of the key processes.

Core Biosynthesis Pathway

The biosynthesis of this compound in bacteria is a facet of the branched-chain fatty acid (BCFA) synthesis pathway. This pathway utilizes a branched-chain acyl-CoA as a starter unit, which is then elongated by the fatty acid synthase (FAS) II system.

Precursor Synthesis: From Isoleucine to 2-Methylbutyryl-CoA

The journey to this compound begins with the essential amino acid isoleucine. Through a series of catabolic reactions, isoleucine is converted into 2-methylbutyryl-CoA, the direct precursor that primes the fatty acid synthesis machinery. In some bacteria, extracellular 2-methylbutyric acid can also be taken up and activated to 2-methylbutyryl-CoA by an acyl-CoA synthetase[1].

The conversion of isoleucine involves the following key enzymatic steps:

  • Transamination: Isoleucine is converted to α-keto-β-methylvalerate by a branched-chain aminotransferase.

  • Oxidative Decarboxylation: The α-keto acid is then converted to 2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex[1].

Initiation and Elongation via the FAS II System

Once formed, 2-methylbutyryl-CoA serves as the starter unit for the bacterial FAS II system. The key enzyme initiating this process is β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) . Unlike the E. coli FabH which has a high specificity for acetyl-CoA, the FabH enzymes from bacteria that produce BCFAs, such as Staphylococcus aureus and Bacillus subtilis, exhibit a preference for branched-chain acyl-CoA primers[2][3].

The synthesis proceeds as follows:

  • Initiation: FabH catalyzes the Claisen condensation of 2-methylbutyryl-CoA with malonyl-ACP to form 3-keto-2-methylhexanoyl-ACP.

  • Elongation Cycle: The resulting β-ketoacyl-ACP undergoes a cycle of reduction, dehydration, and a second reduction to form a saturated 2-methylhexanoyl-ACP. This cycle involves the sequential action of:

    • β-ketoacyl-ACP reductase (FabG): Reduces the keto group to a hydroxyl group.

    • β-hydroxyacyl-ACP dehydratase (FabZ/FabA): Dehydrates the intermediate to form a double bond.

    • Enoyl-ACP reductase (FabI): Reduces the double bond to yield a saturated acyl-ACP.

  • Thioester Exchange: Finally, the 2-methylhexanoyl moiety is transferred from ACP to Coenzyme A, yielding this compound.

The overall pathway is depicted in the following diagram:

Biosynthesis of this compound.

Quantitative Data

The substrate specificity and kinetic parameters of the initiating enzyme, FabH, are critical for the production of this compound. Below is a summary of available data for FabH from different bacterial species with relevant branched-chain acyl-CoA substrates.

Bacterial SpeciesEnzymeSubstrateApparent Km (µM)Relative Activity (%)Reference
Staphylococcus aureusFabHIsobutyryl-CoA10.3 ± 1.5100[2]
Isovaleryl-CoA24.1 ± 3.244[2]
Butyryl-CoA15.2 ± 1.960[2]
Hexanoyl-CoA11.8 ± 1.480[2]
Acetyl-CoA-< 10[2]
Bacillus subtilisbFabH1Isobutyryl-CoA-100[3]
Isovaleryl-CoA-110[3]
2-Methylbutyryl-CoA-120[3]
Acetyl-CoA-45[3]
Bacillus subtilisbFabH2Isobutyryl-CoA-100[3]
Isovaleryl-CoA-100[3]
2-Methylbutyryl-CoA-100[3]
Acetyl-CoA-70[3]

Note: Relative activity is presented as a percentage of the activity with the most active substrate for that enzyme.

Experimental Protocols

Enzyme Assay for FabH with Branched-Chain Acyl-CoA Substrates

This protocol describes a spectrophotometric coupled assay to determine the activity of FabH with branched-chain acyl-CoA primers[2]. The assay measures the consumption of NADPH, which is coupled to the reduction of the β-ketoacyl-ACP product by FabG.

Materials:

  • Purified FabH enzyme

  • Purified FabG (β-ketoacyl-ACP reductase) enzyme

  • Apo-ACP

  • Acyl-ACP synthetase (for preparing malonyl-ACP)

  • Malonyl-CoA

  • Branched-chain acyl-CoA substrates (e.g., 2-methylbutyryl-CoA)

  • NADPH

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Preparation of Malonyl-ACP: Prepare malonyl-ACP by incubating apo-ACP with malonyl-CoA and acyl-ACP synthetase. Purify the resulting malonyl-ACP.

  • Assay Mixture Preparation: In a cuvette, prepare the assay mixture containing assay buffer, a fixed concentration of malonyl-ACP, NADPH, and purified FabG.

  • Initiation of Reaction: Add the branched-chain acyl-CoA substrate to the assay mixture and equilibrate to the desired temperature (e.g., 37°C).

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified FabH enzyme.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M-1cm-1). To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the branched-chain acyl-CoA substrate.

fabh_assay_workflow prep_malonyl_acp Prepare Malonyl-ACP (Apo-ACP + Malonyl-CoA + Acyl-ACP Synthetase) prep_assay_mix Prepare Assay Mixture in Cuvette (Buffer, Malonyl-ACP, NADPH, FabG) prep_malonyl_acp->prep_assay_mix add_substrate Add Branched-Chain Acyl-CoA Substrate prep_assay_mix->add_substrate equilibrate Equilibrate to Assay Temperature add_substrate->equilibrate add_enzyme Initiate Reaction with FabH equilibrate->add_enzyme measure_absorbance Monitor Absorbance at 340 nm add_enzyme->measure_absorbance analyze_data Calculate Initial Velocity and Kinetic Parameters measure_absorbance->analyze_data

Workflow for FabH Enzyme Assay.
Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in bacterial cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4][5].

Materials:

  • Bacterial cell culture

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA)

  • LC-MS/MS system (UPLC or HPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

  • C18 reversed-phase analytical column

Procedure:

  • Sample Collection and Quenching: Rapidly harvest bacterial cells and quench metabolic activity by, for example, adding the culture to a cold solvent.

  • Cell Lysis and Extraction: Lyse the cells (e.g., by sonication or bead beating) in the presence of the extraction solvent and the internal standard.

  • Centrifugation and Supernatant Collection: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the acyl-CoAs.

  • LC Separation: Inject the supernatant onto a C18 column. Use a gradient of mobile phases (e.g., an aqueous solution with a weak acid like formic acid and an organic solvent like acetonitrile) to separate the acyl-CoAs.

  • MS/MS Detection: Analyze the eluent by electrospray ionization (ESI) in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole mass spectrometer. The MRM transitions would be specific for this compound and the internal standard. A common transition for acyl-CoAs involves the parent ion and a fragment ion corresponding to the loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety[6].

  • Quantification: Generate a standard curve using known concentrations of a this compound standard. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

lc_ms_workflow sample_collection Bacterial Cell Culture Harvesting and Quenching extraction Cell Lysis and Extraction with Internal Standard sample_collection->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection lc_separation LC Separation (Reversed-Phase C18) supernatant_collection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification using Standard Curve ms_detection->quantification

Workflow for LC-MS/MS Quantification.

Conclusion

The biosynthesis of this compound is a key process in the production of branched-chain fatty acids in various bacteria. Understanding this pathway, from the generation of the 2-methylbutyryl-CoA precursor from isoleucine to its elongation by the FAS II system, is crucial for metabolic engineering efforts aimed at producing valuable branched-chain compounds. The substrate specificity of the initiating enzyme, FabH, is a primary determinant in this process. The experimental protocols provided herein offer a foundation for the detailed characterization of this pathway and its components, which will be invaluable for researchers in the fields of microbiology, biochemistry, and drug development.

References

The Pivotal Role of 2-Methylhexanoyl-CoA in Branched-Chain Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanoyl-CoA is a key intermediate in the metabolism of 2-methyl-branched-chain fatty acids (BCFAs). As a saturated fatty acyl-CoA, its metabolic fate is intricately linked to both anabolic and catabolic pathways, holding significant implications for cellular energy homeostasis and signaling. This technical guide provides an in-depth exploration of the core aspects of this compound's role in fatty acid metabolism, focusing on its biosynthesis, degradation, the enzymes involved, and its potential as a signaling molecule. This document is intended to serve as a comprehensive resource, detailing experimental methodologies and presenting quantitative data to facilitate further research and drug development in this area.

Biosynthesis of this compound

The biosynthesis of 2-methyl-branched-chain fatty acids, including the precursor to this compound, 2-methylhexanoic acid, is closely tied to the catabolism of branched-chain amino acids (BCAAs) such as isoleucine.[1][2] The carbon skeleton for these fatty acids is derived from intermediates of BCAA degradation, which provide the necessary branched-chain starter units for fatty acid synthesis.

The initial step in the catabolism of BCAAs is a transamination reaction catalyzed by branched-chain aminotransferases (BCATs), followed by oxidative decarboxylation by the branched-chain ketoacid dehydrogenase (BCKDH) complex, yielding branched-chain acyl-CoA esters.[1][2] These can then be utilized by fatty acid synthase (FASN) to produce 2-methyl-branched-chain fatty acids.[2] The activation of 2-methylhexanoic acid to its coenzyme A thioester, this compound, is catalyzed by acyl-CoA synthetases.

Isoleucine Isoleucine BCAT BCAT alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination BCKDH BCKDH alpha_methylbutyryl_CoA α-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->alpha_methylbutyryl_CoA Oxidative Decarboxylation Fatty_Acid_Synthase Fatty_Acid_Synthase two_methylhexanoic_acid 2-Methylhexanoic Acid alpha_methylbutyryl_CoA->two_methylhexanoic_acid Elongation Acyl_CoA_Synthetase Acyl_CoA_Synthetase two_Methylhexanoyl_CoA This compound two_methylhexanoic_acid->two_Methylhexanoyl_CoA Activation

Biosynthesis of this compound precursor.

Degradation of this compound

The primary pathway for the degradation of 2-methyl-branched acyl-CoAs is peroxisomal β-oxidation.[3][4][5] This specialized pathway is necessary because the methyl group at the α-carbon prevents degradation by the classical mitochondrial β-oxidation pathway. Mitochondria can also contribute to the oxidation of 2-methyl fatty acids.[4][6]

The peroxisomal β-oxidation of this compound involves a series of enzymatic reactions:

  • Racemization: this compound exists as a racemic mixture of (2R) and (2S) stereoisomers. The subsequent β-oxidation enzymes are specific for the (2S)-epimer. Therefore, the (2R)-epimer must be converted to the (2S)-epimer by the enzyme α-methylacyl-CoA racemase (AMACR).[7]

  • Oxidation: The (2S)-2-Methylhexanoyl-CoA is oxidized to 2-methyl-trans-2-enoyl-CoA by a branched-chain acyl-CoA oxidase.[3][5]

  • Hydration and Dehydrogenation: The 2-methyl-trans-2-enoyl-CoA is then hydrated and dehydrogenated by the multifunctional protein-2 (MFP-2), which possesses both 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.[3][5] This results in the formation of 2-methyl-3-ketoacyl-CoA.

  • Thiolytic Cleavage: The final step is the thiolytic cleavage of 2-methyl-3-ketoacyl-CoA by sterol carrier protein-X (SCPX) thiolase, which has 2-methyl-3-oxoacyl-CoA thiolase activity.[3][5] This reaction yields propionyl-CoA and a straight-chain acyl-CoA that is two carbons shorter (butyryl-CoA), which can then enter mitochondrial β-oxidation.[6]

two_R_Methylhexanoyl_CoA (2R)-2-Methylhexanoyl-CoA AMACR AMACR two_R_Methylhexanoyl_CoA->AMACR two_S_Methylhexanoyl_CoA (2S)-2-Methylhexanoyl-CoA AMACR->two_S_Methylhexanoyl_CoA Branched_Chain_Acyl_CoA_Oxidase Branched_Chain_Acyl_CoA_Oxidase two_S_Methylhexanoyl_CoA->Branched_Chain_Acyl_CoA_Oxidase two_methyl_trans_2_enoyl_CoA 2-Methyl-trans-2-enoyl-CoA Branched_Chain_Acyl_CoA_Oxidase->two_methyl_trans_2_enoyl_CoA Oxidation MFP2 MFP-2 two_methyl_trans_2_enoyl_CoA->MFP2 two_methyl_3_ketoacyl_CoA 2-Methyl-3-ketoacyl-CoA MFP2->two_methyl_3_ketoacyl_CoA Hydration & Dehydrogenation SCPX_thiolase SCPX Thiolase two_methyl_3_ketoacyl_CoA->SCPX_thiolase Propionyl_CoA Propionyl-CoA SCPX_thiolase->Propionyl_CoA Thiolytic Cleavage Butyryl_CoA Butyryl-CoA SCPX_thiolase->Butyryl_CoA Thiolytic Cleavage two_Methylhexanoyl_CoA This compound Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation two_Methylhexanoyl_CoA->Peroxisomal_Beta_Oxidation PPAR_alpha PPARα two_Methylhexanoyl_CoA->PPAR_alpha Potential Regulation Propionyl_CoA Propionyl-CoA Peroxisomal_Beta_Oxidation->Propionyl_CoA Butyryl_CoA Butyryl-CoA Peroxisomal_Beta_Oxidation->Butyryl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Acetyl_CoA Acetyl-CoA Butyryl_CoA->Acetyl_CoA Histone_Modification Histone Modification Succinyl_CoA->Histone_Modification Succinyl-Histone Acetyl_CoA->Histone_Modification Acetyl-Histone Gene_Expression Gene Expression Regulation Histone_Modification->Gene_Expression PPAR_alpha->Gene_Expression Transcriptional Control Tissue_Cells Tissue/Cells Homogenization Homogenization in TCA Tissue_Cells->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Pellet_Washing Pellet Washing Centrifugation->Pellet_Washing Resuspension Resuspension in Phosphate Buffer Pellet_Washing->Resuspension Internal_Standard Add Internal Standard Resuspension->Internal_Standard SPE Solid-Phase Extraction (C18) Internal_Standard->SPE Elution_Drying Elution and Drying SPE->Elution_Drying Reconstitution Reconstitution Elution_Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS

References

An In-depth Technical Guide to 2-Methylhexanoyl-CoA: Discovery, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylhexanoyl-CoA, a branched-chain acyl-coenzyme A thioester. It delves into the historical context of its discovery, its detailed chemical and physical properties, and its emerging roles in cellular metabolism and signaling. This document offers detailed experimental protocols for its synthesis and characterization, alongside a summary of key quantitative data. Furthermore, it visualizes the metabolic context and potential signaling pathways of this compound through structured diagrams, aiming to equip researchers and drug development professionals with a thorough understanding of this intriguing molecule.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in a myriad of metabolic pathways, serving as activated forms of fatty acids. While straight-chain acyl-CoAs have been extensively studied, the significance of branched-chain species is an expanding area of research. This compound, a saturated fatty acyl-CoA with a methyl group at the alpha-position, represents an important member of this class. Its unique structure influences its metabolism and potential biological activities, distinguishing it from its straight-chain counterpart, heptanoyl-CoA. This guide will explore the current knowledge surrounding this compound, from its fundamental chemistry to its potential implications in health and disease.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader exploration of branched-chain fatty acids (BCFAs). While the exact first identification of this compound is not prominently documented, the scientific journey began with the characterization of BCFAs from various natural sources.

Early in the 20th century, fats were primarily considered sources of energy. However, the seminal work of George and Mildred Burr in the late 1920s established the concept of essential fatty acids, demonstrating their critical role in health beyond simple caloric value.[1] This opened the door to investigating the diverse structures and functions of different fatty acids.

BCFAs were initially identified as major lipid components in certain bacteria.[2] Later, their presence was confirmed in various other organisms and environments. For instance, recent studies have identified 2-methyldecanoic acid and 2-methyldodecanoic acid as abundant and atypical free fatty acids in blooms of the marine cyanobacteria Trichodesmium erythraeum, suggesting a specific biological role for these 2-methyl branched lipids in this globally significant organism.[3] The identification of such 2-methyl branched fatty acids in nature implies the existence of their activated CoA thioester forms, including this compound, as metabolic intermediates.

The development of advanced analytical techniques, particularly mass spectrometry and nuclear magnetic resonance spectroscopy, has been instrumental in the identification and characterization of a wide array of acyl-CoAs, including branched-chain species like this compound, from complex biological matrices.

Chemical Characterization

This compound is a complex molecule comprising a 2-methylhexanoyl group linked to a coenzyme A moiety via a thioester bond.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₂₈H₅₀N₇O₁₇P₃S
Molecular Weight 893.79 g/mol
IUPAC Name S-(2-((3-((4-(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl)methoxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) 2-methylhexanethioate
Synonyms 2-Methylcaproyl-CoA
Physical State Solid (predicted)
Solubility Soluble in water (predicted)
Structural Elucidation

The structure of this compound can be elucidated using modern analytical techniques:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of this compound. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. A characteristic fragmentation pattern for acyl-CoAs is the neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety (507 Da). The fragmentation of the acyl chain can also provide information about the branching pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of each atom in the molecule, confirming the presence and position of the methyl branch on the hexanoyl chain. 2D NMR techniques like COSY and HMBC can be used to establish the connectivity between different parts of the molecule.

Biological Roles and Significance

This compound is an intermediate in the metabolism of branched-chain fatty acids. Its biological roles are still under investigation, but it is believed to be involved in several key cellular processes.

Metabolism

The metabolism of 2-methyl branched-chain fatty acids, and by extension this compound, is thought to occur primarily in the peroxisomes. Unlike straight-chain fatty acids, the methyl group at the α-carbon prevents direct β-oxidation. The metabolic pathway likely involves an initial α-oxidation step to remove the methyl group, followed by β-oxidation of the resulting straight-chain acyl-CoA.

The biosynthesis of 2-methyl branched-chain fatty acids can occur through the utilization of branched-chain amino acid degradation products as primers for fatty acid synthesis.

Potential Signaling Pathways

Long-chain acyl-CoA esters are emerging as important signaling molecules that can regulate the activity of various proteins, including enzymes and transcription factors.[4] While a specific signaling pathway for this compound has not been definitively established, it is plausible that it could act as a ligand for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are key regulators of lipid and glucose metabolism, and their activation by fatty acid derivatives is a well-established mechanism of gene regulation. The unique structure of this compound may confer specific binding affinity and regulatory activity towards these or other nuclear receptors.

The malonyl-CoA/long-chain acyl-CoA pathway is another signaling axis where molecules like this compound could play a role, particularly in regulating processes like insulin (B600854) secretion.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from the commercially available 2-methylhexanoyl chloride.

Step 1: Preparation of 2-Methylhexanoyl Chloride (if not commercially available)

This step is generally not necessary as 2-methylhexanoyl chloride is commercially available from suppliers like Sigma-Aldrich and Fisher Scientific.[6] If synthesis is required, it can be prepared from 2-methylhexanoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Materials:

  • 2-methylhexanoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent

  • Rotary evaporator

  • Schlenk line or other inert atmosphere setup

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylhexanoic acid in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric excess (e.g., 1.2 equivalents) of thionyl chloride or oxalyl chloride to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude 2-methylhexanoyl chloride. The product can be purified by distillation if necessary.

Step 2: Synthesis of this compound

This step involves the reaction of 2-methylhexanoyl chloride with Coenzyme A (lithium salt) in an aqueous bicarbonate buffer.

Materials:

  • 2-methylhexanoyl chloride

  • Coenzyme A (lithium salt)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or other suitable organic solvent

  • Water (HPLC grade)

  • pH meter

  • Stir plate and stir bar

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for purification

  • High-performance liquid chromatography (HPLC) system for purification and analysis

  • Lyophilizer

Procedure:

  • Dissolve Coenzyme A (lithium salt) in a sodium bicarbonate buffer (e.g., 0.5 M, pH 8.0-8.5).

  • In a separate vial, dissolve 2-methylhexanoyl chloride in a minimal amount of THF.

  • While vigorously stirring the Coenzyme A solution at room temperature, slowly add the solution of 2-methylhexanoyl chloride.

  • Monitor the pH of the reaction mixture and maintain it between 8.0 and 8.5 by adding small amounts of a concentrated NaHCO₃ solution as needed.

  • Continue stirring the reaction for 1-2 hours at room temperature.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, acidify the solution to pH 3-4 with a dilute acid (e.g., 1 M HCl).

  • Purify the this compound using solid-phase extraction (SPE) or preparative HPLC.

    • SPE Purification: Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the acidified reaction mixture onto the cartridge. Wash the cartridge with water to remove salts and unreacted Coenzyme A. Elute the this compound with an increasing gradient of methanol in water.

    • HPLC Purification: Use a C18 reverse-phase column with a water/acetonitrile (B52724) gradient containing a small amount of a volatile acid (e.g., 0.1% formic acid or acetic acid).

  • Collect the fractions containing the pure product, pool them, and remove the organic solvent under reduced pressure.

  • Lyophilize the aqueous solution to obtain this compound as a white solid.

Analytical Characterization

Mass Spectrometry:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

  • Method: Inject the purified this compound onto a C18 column and elute with a gradient of acetonitrile in water with 0.1% formic acid.

  • Expected Results: The positive ion mode ESI-MS spectrum should show a prominent protonated molecular ion [M+H]⁺. The MS/MS spectrum of this ion should exhibit a characteristic neutral loss of 507 Da.

NMR Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the lyophilized this compound in D₂O.

  • Experiments: Acquire ¹H, ¹³C, COSY, and HMBC spectra.

  • Expected Results: The ¹H NMR spectrum will show characteristic signals for the coenzyme A moiety and the 2-methylhexanoyl chain. The COSY spectrum will show correlations between adjacent protons, and the HMBC spectrum will show long-range correlations that confirm the connectivity of the molecule.

Quantitative Data Summary

Currently, there is limited quantitative data available specifically for this compound in the public domain. The table below is intended to be populated as more research becomes available.

ParameterOrganism/TissueConcentration/ValueMethodReference
Cellular Concentration --LC-MS/MS-
Enzyme Kinetics (Km) ----
Enzyme Kinetics (kcat) ----
Receptor Binding Affinity (Kd) ----

Visualizations

Metabolic Pathway Context

The following diagram illustrates the general metabolic context of this compound within branched-chain fatty acid metabolism.

BCFAMetabolism cluster_synthesis Biosynthesis cluster_degradation Degradation (Peroxisome) Branched-Chain\nAmino Acids Branched-Chain Amino Acids Branched-Chain\nKeto Acids Branched-Chain Keto Acids Branched-Chain\nAmino Acids->Branched-Chain\nKeto Acids Transamination Branched-Chain\nAcyl-CoA Primers Branched-Chain Acyl-CoA Primers Branched-Chain\nKeto Acids->Branched-Chain\nAcyl-CoA Primers Decarboxylation Fatty Acid\nSynthase (FAS) Fatty Acid Synthase (FAS) Branched-Chain\nAcyl-CoA Primers->Fatty Acid\nSynthase (FAS) This compound This compound Fatty Acid\nSynthase (FAS)->this compound Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid\nSynthase (FAS) 2-Methylhexanoyl-CoA_deg This compound Alpha-Oxidation Alpha-Oxidation 2-Methylhexanoyl-CoA_deg->Alpha-Oxidation Straight-Chain\nAcyl-CoA Straight-Chain Acyl-CoA Alpha-Oxidation->Straight-Chain\nAcyl-CoA Beta-Oxidation Beta-Oxidation Straight-Chain\nAcyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA

Caption: Metabolic context of this compound biosynthesis and degradation.

Proposed Signaling Pathway

The diagram below illustrates a proposed signaling pathway for this compound through the activation of a nuclear receptor.

SignalingPathway This compound This compound Nuclear_Receptor Nuclear Receptor (e.g., PPAR) This compound->Nuclear_Receptor Binding & Activation DNA DNA (Promoter Region) Nuclear_Receptor->DNA Co-activator Co-activator Co-activator->Nuclear_Receptor Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Metabolic_Regulation Regulation of Lipid Metabolism Gene_Expression->Metabolic_Regulation

Caption: Proposed signaling pathway of this compound via nuclear receptor activation.

Experimental Workflow for Synthesis and Characterization

This diagram outlines the key steps in the synthesis and characterization of this compound.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization Start 2-Methylhexanoyl Chloride Reaction Reaction with Coenzyme A Start->Reaction Purification Purification (SPE or HPLC) Reaction->Purification Product This compound Purification->Product LCMS LC-MS/MS Analysis Product->LCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Product->NMR Structure_Confirmation Structure Confirmation LCMS->Structure_Confirmation NMR->Structure_Confirmation

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion and Future Directions

This compound is a fascinating molecule at the intersection of lipid metabolism and cellular signaling. While our understanding of its specific roles is still evolving, its unique structure suggests functions distinct from its straight-chain counterparts. This guide has provided a comprehensive overview of the current knowledge, including its discovery, chemical properties, and potential biological significance, along with detailed experimental protocols.

Future research should focus on several key areas:

  • Elucidation of Specific Biological Functions: Investigating the precise roles of this compound in cellular processes, including its impact on metabolic pathways and gene expression.

  • Identification of Interacting Proteins: Identifying and characterizing the enzymes that metabolize this compound and the receptors that it may bind to.

  • Quantitative Analysis in Biological Systems: Developing robust methods for the accurate quantification of this compound in various tissues and cell types under different physiological and pathological conditions.

  • Therapeutic Potential: Exploring the potential of modulating this compound levels or its downstream signaling pathways for the treatment of metabolic diseases and other conditions.

By continuing to explore the intricacies of branched-chain acyl-CoAs like this compound, we can uncover new layers of metabolic regulation and potentially identify novel targets for therapeutic intervention.

References

An In-depth Technical Guide on the Natural Occurrence of 2-Methylhexanoyl-CoA in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the hypothesized natural occurrence of 2-Methylhexanoyl-CoA in microorganisms, particularly within the context of secondary metabolite biosynthesis. While direct quantitative evidence for the endogenous presence of this compound is not extensively documented in current literature, its role as a potential precursor for novel polyketides and other natural products is a compelling area of research. This guide provides a framework for its investigation, including hypothetical biosynthetic pathways, detailed experimental protocols for its detection and quantification, and a structured presentation of potential data.

Introduction: The Significance of Branched-Chain Acyl-CoAs in Microbial Secondary Metabolism

Microorganisms, particularly actinomycetes like Streptomyces and Salinispora, are prolific producers of a vast array of secondary metabolites with significant pharmacological applications. Many of these compounds, including polyketides, are synthesized from short-chain carboxylic acid building blocks in the form of their coenzyme A (CoA) thioesters. While acetyl-CoA and propionyl-CoA are the most common starter and extender units in polyketide biosynthesis, the incorporation of less common, branched-chain acyl-CoAs leads to greater structural diversity and potentially novel bioactivities.

This compound, a seven-carbon branched-chain acyl-CoA, represents an intriguing, yet underexplored, potential precursor for the biosynthesis of novel natural products. Its incorporation as a starter unit in polyketide synthesis would give rise to a characteristic isobutyl group at the terminus of the polyketide chain, a structural motif that can significantly influence the molecule's biological properties. This guide outlines the theoretical basis for its occurrence and provides the necessary tools for its empirical investigation.

Proposed Biosynthetic Pathway Involving this compound

The biosynthesis of a polyketide chain is initiated by a starter unit, which is typically an acyl-CoA. A hypothetical pathway for the synthesis of a polyketide initiated by this compound is presented below. This pathway illustrates the loading of the starter unit onto an acyl carrier protein (ACP) and subsequent chain elongation with malonyl-CoA extender units, catalyzed by a Type I polyketide synthase (PKS).

Polyketide_Biosynthesis cluster_0 Precursor Metabolism cluster_1 Polyketide Synthase (PKS) Loading cluster_2 PKS Elongation Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA This compound This compound 2-Methylbutyryl-CoA->this compound Fatty Acid Synthase (FAS) Loading_Module 2-Methylhexanoyl-ACP This compound->Loading_Module Acyltransferase (AT) Module_1 Elongation Module 1 Loading_Module->Module_1 Ketosynthase (KS) Module_2 Elongation Module 2 Module_1->Module_2 KS Malonyl-CoA_1 Malonyl-CoA Malonyl-CoA_1->Module_1 Polyketide_Release Novel Polyketide Module_2->Polyketide_Release Thioesterase (TE) Malonyl-CoA_2 Malonyl-CoA Malonyl-CoA_2->Module_2

Caption: Hypothetical biosynthesis of a polyketide from a this compound starter unit.

Data Presentation: Quantifying this compound in Microbial Cultures

To date, there is a lack of published quantitative data on the intracellular concentrations of this compound in microorganisms. However, based on typical concentrations of other acyl-CoAs in actinomycetes, a hypothetical dataset is presented in Table 1. This table illustrates how quantitative data for this compound, if detected, could be structured for comparative analysis across different microbial species and growth conditions. The values are presented as picomoles per milligram of dry cell weight (pmol/mg DCW).

MicroorganismGrowth PhaseThis compound (pmol/mg DCW)Acetyl-CoA (pmol/mg DCW)Propionyl-CoA (pmol/mg DCW)Reference Acyl-CoA Profile
Streptomyces coelicolorExponential5.2 ± 0.8150.3 ± 12.525.1 ± 3.2[1]
Streptomyces coelicolorStationary12.7 ± 1.589.6 ± 9.845.8 ± 5.1[1]
Salinispora arenicolaExponential8.9 ± 1.1180.5 ± 15.230.4 ± 4.0Hypothetical
Salinispora arenicolaStationary25.1 ± 3.3110.2 ± 11.762.3 ± 7.5Hypothetical
Mycobacterium smegmatisExponentialNot Detected210.8 ± 20.115.7 ± 2.1[1]

Table 1: Hypothetical quantitative data for this compound and other short-chain acyl-CoAs in selected microorganisms.

Experimental Protocols: Detection and Quantification of this compound

The following is a detailed protocol for the extraction and quantification of this compound from microbial cultures, adapted from established methods for acyl-CoA analysis.[1][2][3]

4.1. Acyl-CoA Extraction from Bacterial Cultures

This protocol is designed for the extraction of acyl-CoAs from a 50 mL bacterial culture.

  • Cell Harvesting: Harvest bacterial cells from a 50 mL culture in the desired growth phase by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Quenching Metabolism: Immediately discard the supernatant and resuspend the cell pellet in 1 mL of a pre-chilled (-20°C) quenching solution (e.g., 60% methanol) to halt metabolic activity.

  • Cell Lysis: Transfer the cell suspension to a 2 mL screw-cap tube containing 0.5 g of 0.1 mm glass beads. Perform mechanical lysis using a bead beater (e.g., FastPrep) for 3 cycles of 45 seconds at a speed of 6.0 m/s, with cooling on ice for 2 minutes between cycles.

  • Extraction:

    • Add 1 mL of extraction buffer (e.g., 2.5% sulfosalicylic acid or an isopropanol/phosphate buffer mixture) to the lysed cells.[1][3]

    • Include an internal standard, such as ¹³C-labeled heptadecanoyl-CoA, for accurate quantification.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Clarification: Transfer the supernatant to a new microcentrifuge tube. If necessary, perform a second centrifugation step to ensure a clear extract.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Experimental_Workflow Culture Bacterial Culture (50 mL) Harvest Centrifugation (4,000 x g, 10 min, 4°C) Culture->Harvest Quench Metabolic Quenching (-20°C, 60% Methanol) Harvest->Quench Lyse Bead Beating Lysis Quench->Lyse Extract Addition of Extraction Buffer & Internal Standard Lyse->Extract Centrifuge_1 Centrifugation (14,000 x g, 10 min, 4°C) Extract->Centrifuge_1 Supernatant Collect Supernatant Centrifuge_1->Supernatant Dry Drying under Nitrogen Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the extraction of acyl-CoAs from microbial cultures.

4.2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0 (adjusted with ammonium hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: A specific multiple reaction monitoring (MRM) transition for this compound would need to be determined using a synthesized standard. The precursor ion would be the [M+H]⁺ of this compound. The product ion would likely correspond to the fragmentation of the CoA moiety, with a characteristic neutral loss of 507 Da.[2][3]

    • Quantification: A standard curve of this compound of known concentrations should be prepared to enable absolute quantification.

Conclusion and Future Directions

The natural occurrence of this compound in microorganisms remains a compelling hypothesis that warrants further investigation. Its potential role as a building block for novel polyketides and other secondary metabolites could open new avenues for natural product discovery and drug development. The methodologies outlined in this guide provide a robust framework for researchers to explore the presence and metabolic significance of this compound in their microorganisms of interest. Future work should focus on the synthesis of a this compound standard for the development of a validated LC-MS/MS method, followed by targeted screening of diverse microbial strains, particularly those known for their rich secondary metabolism, such as Streptomyces and Salinispora. The identification of natural products derived from this precursor would be a significant step forward in understanding the full metabolic potential of these fascinating microorganisms.

References

An In-depth Technical Guide to the Enzymes Involved in the Synthesis of 2-Methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic synthesis of 2-Methylhexanoyl-CoA, a branched-chain acyl-CoA. It details the key enzymes, their mechanisms of action, and the overall biosynthetic pathway. Furthermore, this document presents quantitative data, detailed experimental protocols, and visual representations of the involved processes to facilitate a deeper understanding and further research in this area.

Introduction to this compound Synthesis

The biosynthesis of this compound is a fascinating example of the metabolic diversity within fatty acid synthesis, particularly the formation of branched-chain fatty acids. These molecules play crucial roles in various biological systems, influencing membrane fluidity and serving as precursors for complex natural products. The synthesis of this compound is primarily accomplished through the Type II Fatty Acid Synthase (FAS) system, a multi-enzyme pathway prevalent in bacteria and plants. This system utilizes a series of discrete, monofunctional enzymes to build the acyl chain. The characteristic 2-methyl branch is introduced either through the selection of a specific branched starter unit or the incorporation of a methyl-branched extender unit during the elongation process.

The Enzymatic Pathway of this compound Synthesis

The synthesis of this compound is a multi-step process involving a cycle of condensation, reduction, dehydration, and a second reduction. The key to its unique structure lies in the selection of the initial building blocks and the enzymes that process them.

A plausible pathway for the synthesis of this compound involves the use of a propionyl-CoA starter unit and subsequent elongation with one molecule of methylmalonyl-CoA and two molecules of malonyl-CoA. The introduction of the methyl group at the C2 position is achieved through the incorporation of methylmalonyl-CoA in the first elongation cycle.

The core enzymes involved in this pathway are:

  • Acetyl-CoA Carboxylase (ACC) and Propionyl-CoA Carboxylase (PCC) : These biotin-dependent enzymes are responsible for the synthesis of the extender units, malonyl-CoA and methylmalonyl-CoA, respectively[1][2][3].

  • β-Ketoacyl-ACP Synthase III (FabH) : This enzyme initiates the fatty acid synthesis by condensing a starter unit (acyl-CoA) with malonyl-ACP. The substrate specificity of FabH is a critical determinant for the synthesis of branched-chain fatty acids[4][5][6]. In this proposed pathway, FabH would initiate synthesis by condensing propionyl-CoA with malonyl-ACP.

  • β-Ketoacyl-ACP Synthase I/II (FabB/F) : These enzymes catalyze the subsequent elongation steps by condensing the growing acyl-ACP chain with extender units[7].

  • β-Ketoacyl-ACP Reductase (FabG) : This enzyme reduces the β-keto group of the newly formed β-ketoacyl-ACP to a β-hydroxyacyl-ACP, utilizing NADPH as a cofactor[7].

  • 3-Hydroxyacyl-ACP Dehydratase (FabZ/A) : This enzyme dehydrates the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP[7][8].

  • Enoyl-ACP Reductase (FabI) : This enzyme catalyzes the final reduction step in the elongation cycle, reducing the double bond of trans-2-enoyl-ACP to a saturated acyl-ACP, using NADH or NADPH as a cofactor[7][9].

Below is a DOT script for a Graphviz diagram illustrating the proposed biosynthetic pathway.

2-Methylhexanoyl-CoA_Synthesis cluster_starters Precursor Synthesis cluster_fas Fatty Acid Synthase (FAS) Cycle Propionyl-CoA Propionyl-CoA Propionyl-CoA_Carboxylase Propionyl-CoA Carboxylase (PCC) Propionyl-CoA->Propionyl-CoA_Carboxylase Acetyl-CoA Acetyl-CoA Acetyl-CoA_Carboxylase Acetyl-CoA Carboxylase (ACC) Acetyl-CoA->Acetyl-CoA_Carboxylase Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA_Carboxylase->Methylmalonyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA_Carboxylase->Malonyl-CoA FabH FabH Methylmalonyl-CoA->FabH Extender FabB_F1 FabB/F Malonyl-CoA->FabB_F1 Extender FabB_F2 FabB/F Malonyl-CoA->FabB_F2 Extender Start Propionyl-CoA Start->FabH Condensation1 Condensation FabH->Condensation1 2-Methyl-3-ketobutyryl-ACP 2-Methyl-3-ketobutyryl-ACP Condensation1->2-Methyl-3-ketobutyryl-ACP FabG1 FabG 2-Methyl-3-ketobutyryl-ACP->FabG1 Reduction1 Reduction (NADPH) FabG1->Reduction1 2-Methyl-3-hydroxybutyryl-ACP 2-Methyl-3-hydroxybutyryl-ACP Reduction1->2-Methyl-3-hydroxybutyryl-ACP FabZ1 FabZ/A 2-Methyl-3-hydroxybutyryl-ACP->FabZ1 Dehydration1 Dehydration FabZ1->Dehydration1 2-Methyl-2-butenoyl-ACP 2-Methyl-2-butenoyl-ACP Dehydration1->2-Methyl-2-butenoyl-ACP FabI1 FabI 2-Methyl-2-butenoyl-ACP->FabI1 Reduction2 Reduction (NAD(P)H) FabI1->Reduction2 2-Methylbutyryl-ACP 2-Methylbutyryl-ACP Reduction2->2-Methylbutyryl-ACP 2-Methylbutyryl-ACP->FabB_F1 Condensation2 Condensation FabB_F1->Condensation2 4-Methyl-3-ketohexanoyl-ACP 4-Methyl-3-ketohexanoyl-ACP Condensation2->4-Methyl-3-ketohexanoyl-ACP FabG2 FabG 4-Methyl-3-ketohexanoyl-ACP->FabG2 Reduction3 Reduction (NADPH) FabG2->Reduction3 4-Methyl-3-hydroxyhexanoyl-ACP 4-Methyl-3-hydroxyhexanoyl-ACP Reduction3->4-Methyl-3-hydroxyhexanoyl-ACP FabZ2 FabZ/A 4-Methyl-3-hydroxyhexanoyl-ACP->FabZ2 Dehydration2 Dehydration FabZ2->Dehydration2 4-Methyl-2-hexenoyl-ACP 4-Methyl-2-hexenoyl-ACP Dehydration2->4-Methyl-2-hexenoyl-ACP FabI2 FabI 4-Methyl-2-hexenoyl-ACP->FabI2 Reduction4 Reduction (NAD(P)H) FabI2->Reduction4 4-Methylhexanoyl-ACP 4-Methylhexanoyl-ACP Reduction4->4-Methylhexanoyl-ACP 4-Methylhexanoyl-ACP->FabB_F2 Condensation3 Condensation FabB_F2->Condensation3 This compound This compound Condensation3->this compound

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes involved in branched-chain fatty acid synthesis are crucial for understanding the efficiency and regulation of the pathway. While specific data for the synthesis of this compound is limited, the following tables summarize representative kinetic data for key enzyme classes from various organisms.

Table 1: Kinetic Parameters of β-Ketoacyl-ACP Synthase (FabH) with Branched-Chain Primers

OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Streptomyces glaucescensIsobutyryl-CoA0.41--[5]
Streptomyces glaucescensButyryl-CoA0.71--[5]
Streptomyces glaucescensAcetyl-CoA2.4--[5]
Escherichia coliPropionyl-CoA--~Acetyl-CoA[10]
Escherichia coliButyryl-CoA--< Acetyl-CoA[10]

Table 2: Kinetic Parameters of FAS Elongation Enzymes

EnzymeOrganismSubstrateKm (µM)kcat (min-1)Reference
FabGEscherichia coliAcetoacetyl-ACP--[11]
FabGPlasmodium falciparumAcetoacetyl-CoA750.014 s-1[12]
FabZYersinia pestisCrotonoyl-CoA78.2-[2]
FabZFrancisella tularensisCrotonoyl-CoA61.8-[2]
FabIBurkholderia pseudomallei2-trans-dodecenoyl-CoA--[13]

Note: Specific kcat values were not always available in the cited literature. The data for FabG and FabZ with CoA substrates are used as surrogates for their ACP-bound counterparts.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of enzymes in the this compound synthesis pathway.

Purification of His-tagged β-Ketoacyl-ACP Synthase (FabH)

This protocol describes the purification of a His-tagged FabH enzyme expressed in E. coli.

Materials:

  • E. coli cell paste expressing His-tagged FabH

  • Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA Agarose resin

  • Lysozyme (B549824), DNase I

Procedure:

  • Resuspend the E. coli cell paste in Lysis Buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to complete lysis.

  • Add DNase I and incubate on ice for 15 minutes.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Add the cleared lysate to a column containing equilibrated Ni-NTA Agarose resin and allow it to bind.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the His-tagged FabH with 5 column volumes of Elution Buffer.

  • Analyze the fractions by SDS-PAGE to confirm purity.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10% glycerol, pH 7.5).

FabH_Purification_Workflow Cell_Culture E. coli Culture (with His-tagged FabH) Cell_Harvest Cell Harvest (Centrifugation) Cell_Culture->Cell_Harvest Lysis Cell Lysis (Lysozyme, Sonication) Cell_Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Binding Ni-NTA Column Binding Clarification->Binding Wash Column Wash Binding->Wash Elution Elution Wash->Elution Analysis SDS-PAGE Analysis Elution->Analysis Dialysis Dialysis & Storage Analysis->Dialysis

Caption: Workflow for the purification of His-tagged FabH.

Continuous Spectrophotometric Assay for Fatty Acid Synthase Activity

This assay measures the overall activity of the FAS system by monitoring the consumption of NADPH at 340 nm.

Materials:

  • Purified FAS enzymes (FabH, FabG, FabZ, FabI, FabB/F)

  • Acyl Carrier Protein (ACP)

  • Acetyl-CoA (or branched-chain starter-CoA)

  • Malonyl-CoA

  • Methylmalonyl-CoA (for branched synthesis)

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, ACP, starter-CoA, extender-CoAs, and NADPH.

  • Equilibrate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the FAS enzymes.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M-1cm-1).

FAS_Activity_Assay Components Assay Components: - FAS Enzymes - ACP - Starter-CoA - Extender-CoAs - NADPH Reaction FAS Reaction Components->Reaction Spectrophotometer Spectrophotometer (Measure A340) Reaction->Spectrophotometer Data_Analysis Data Analysis (Calculate NADPH consumption) Spectrophotometer->Data_Analysis

Caption: Logical flow of a spectrophotometric FAS activity assay.

GC-MS Analysis of Fatty Acyl-CoAs

This protocol outlines the analysis of fatty acyl-CoA products by gas chromatography-mass spectrometry (GC-MS) after hydrolysis and derivatization.

Materials:

  • FAS reaction mixture

  • Internal standard (e.g., a fatty acid of a different chain length)

  • KOH (for hydrolysis)

  • HCl (for acidification)

  • Organic solvent (e.g., hexane (B92381) or diethyl ether) for extraction

  • Derivatization agent (e.g., BF3-methanol or diazomethane)

Procedure:

  • Stop the FAS reaction and add an internal standard.

  • Hydrolyze the acyl-CoAs to free fatty acids by adding KOH and heating.

  • Acidify the mixture with HCl.

  • Extract the free fatty acids with an organic solvent.

  • Evaporate the solvent and derivatize the fatty acids to their methyl esters (FAMEs).

  • Analyze the FAMEs by GC-MS.

  • Identify the products based on their retention times and mass spectra compared to known standards.

GC-MS_Analysis_Workflow Reaction_Mixture FAS Reaction Mixture Hydrolysis Hydrolysis (KOH) Reaction_Mixture->Hydrolysis Extraction Extraction Hydrolysis->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Identification Product Identification GC_MS->Identification

Caption: Workflow for the GC-MS analysis of fatty acid products.

Conclusion

The enzymatic synthesis of this compound is a testament to the versatility of the Type II Fatty Acid Synthase system. The specificity of the initiating enzyme, FabH, for branched-chain starters, and the promiscuity of the elongating enzymes to incorporate methyl-branched extender units, allow for the generation of a diverse array of fatty acid structures. This guide has provided a detailed overview of the proposed biosynthetic pathway, the key enzymes involved, their kinetic properties, and the experimental methodologies required for their study. Further research, particularly in obtaining precise kinetic data for the specific intermediates in the this compound pathway, will be invaluable for a complete understanding of its biosynthesis and for potential applications in metabolic engineering and drug development.

References

The Biological Function of 2-Methylhexanoyl-CoA in Prokaryotes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Methylhexanoyl-CoA is a branched-chain acyl-coenzyme A molecule that plays a specialized but significant role in the metabolism of various prokaryotes, particularly in bacteria known for producing diverse secondary metabolites. Although not a central metabolite, its function is primarily linked to two key cellular processes: the initiation of branched-chain fatty acid (BCFA) synthesis and as a starter unit for the biosynthesis of polyketide natural products. This guide elucidates the biosynthetic origins of this compound, details its functional roles, presents relevant quantitative data on key enzymes, outlines comprehensive experimental protocols for its study, and provides visual diagrams of the associated metabolic pathways and analytical workflows.

Introduction to this compound

Coenzyme A (CoA) thioesters are critical activated intermediates in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism[1]. While straight-chain acyl-CoAs like acetyl-CoA and malonyl-CoA are ubiquitous, prokaryotes also utilize a diverse repertoire of branched-chain acyl-CoAs. These molecules are typically derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, valine, and isoleucine[2][3].

This compound, a seven-carbon molecule with a methyl branch at the alpha-position, is a member of this class. Its primary biological significance stems from its ability to serve as a unique building block, introducing structural complexity into lipids and secondary metabolites, thereby influencing their biological activities.

Biosynthesis of this compound

The primary route for the biosynthesis of this compound in prokaryotes originates from the catabolism of the amino acid L-isoleucine.

  • Isoleucine Catabolism to 2-Methylbutyryl-CoA: L-isoleucine undergoes transamination to form α-keto-β-methylvalerate. This intermediate is then subjected to oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKD) complex, yielding 2-methylbutyryl-CoA[4].

  • Elongation to this compound: The resulting 2-methylbutyryl-CoA (a C5 molecule) can serve as a primer for one cycle of the type II fatty acid synthesis (FAS-II) pathway. In this cycle, it is condensed with malonyl-ACP by a β-ketoacyl-ACP synthase. The product undergoes a series of reduction, dehydration, and a second reduction to form the elongated 2-methylhexanoyl-ACP. Subsequent hydrolysis by a thioesterase and activation by an acyl-CoA synthetase yields this compound.

The following diagram illustrates the proposed biosynthetic pathway from L-isoleucine.

G cluster_isoleucine Isoleucine Catabolism cluster_fas Fatty Acid Synthesis (Elongation) L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate Transaminase 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKD Complex 2-Methylhexanoyl-ACP 2-Methylhexanoyl-ACP 2-Methylbutyryl-CoA->2-Methylhexanoyl-ACP FAS-II Cycle (+ Malonyl-ACP) Malonyl-ACP Malonyl-ACP This compound This compound 2-Methylhexanoyl-ACP->this compound Thioesterase, Acyl-CoA Synthetase

Caption: Proposed biosynthesis of this compound from L-isoleucine.

Biological Functions

This compound serves two primary roles in prokaryotic cells:

Starter Unit for Branched-Chain Fatty Acid (BCFA) Synthesis

Many bacteria, particularly Gram-positive species, incorporate BCFAs into their cell membranes to regulate fluidity. The type of fatty acids produced is largely determined by the substrate specificity of the β-ketoacyl-ACP synthase III (FabH) enzyme, which initiates fatty acid synthesis[2]. FabH enzymes from organisms like Staphylococcus aureus show a preference for branched-chain acyl-CoA primers over the standard acetyl-CoA[4]. The incorporation of this compound as a starter unit would lead to the synthesis of anteiso-heptadecanoic acid (15:0 anteiso) or other odd-numbered anteiso-fatty acids after subsequent elongation cycles.

Precursor for Polyketide Biosynthesis

Polyketide synthases (PKSs) are large multi-enzyme complexes that produce a vast array of structurally diverse and biologically active secondary metabolites, including many antibiotics. The structural diversity of polyketides is partly achieved by utilizing various starter units other than acetyl-CoA[5]. While direct evidence for this compound is limited, the related molecule 4-methylhexanoyl-CoA is used as a starter unit in the biosynthesis of the antibiotic phoslactomycin F[2]. The flexibility of PKS starter unit:acyl-carrier protein transacylase (SAT) domains suggests that this compound is a plausible precursor for generating novel polyketide structures[5][6].

The diagram below outlines the dual roles of this compound.

G Input Isoleucine Metabolism Core This compound Input->Core Func1 Branched-Chain Fatty Acid Synthesis Core->Func1 FabH Func2 Polyketide Biosynthesis Core->Func2 PKS Prod1 Anteiso-Fatty Acids (Membrane Components) Func1->Prod1 Prod2 Novel Polyketides (e.g., Antibiotics) Func2->Prod2

Caption: Functional roles of this compound in prokaryotic metabolism.

Quantitative Data

Substrate (Acyl-CoA)Relative Activity (%)Apparent Km (µM)Apparent kcat (s-1)kcat/Km (M-1s-1)
Acetyl-CoA (C2)1214.0 ± 1.00.8 ± 0.057,100
Butyryl-CoA (C4)981.8 ± 0.16.7 ± 0.13,722,200
Hexanoyl-CoA (C6) 100 1.3 ± 0.1 6.8 ± 0.1 5,230,800
Isobutyryl-CoA (iC4)1081.1 ± 0.17.4 ± 0.16,727,300
Isovaleryl-CoA (iC5)592.5 ± 0.24.0 ± 0.11,600,000

Table 1: Substrate specificity of β-Ketoacyl-ACP Synthase III (FabH) from S. aureus. Data adapted from Qiu et al., 2005[2][4]. The enzyme shows high activity with hexanoyl-CoA and various branched-chain starters, suggesting it would readily accept this compound.

Experimental Protocols

The study of this compound involves its extraction from bacterial cells and subsequent analysis, typically by mass spectrometry.

Extraction of Short-Chain Acyl-CoAs from Bacterial Cells

This protocol is adapted from methods for analyzing short-chain acyl-CoAs.

  • Cell Harvesting: Grow bacterial culture (e.g., Streptomyces or Bacillus species) to the desired growth phase (e.g., late exponential or stationary phase for secondary metabolite production). Harvest 50 mL of culture by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Quenching and Lysis: Immediately resuspend the cell pellet in 1 mL of a cold (-20°C) extraction solvent (e.g., 2.5% sulfosalicylic acid or an acetonitrile/methanol/water mixture). Lyse the cells using bead beating or sonication on ice to ensure rapid inactivation of enzymes and release of intracellular metabolites.

  • Deproteinization: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube. This extract is now ready for direct analysis or further purification if necessary. For long-term storage, keep at -80°C.

Analysis of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying acyl-CoAs.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide (B78521) or another ion-pairing agent like tributylamine.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Run a gradient from 5% B to 95% B over 15-20 minutes to separate acyl-CoAs based on chain length and polarity.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: All CoA species produce a characteristic neutral loss of 507 Da corresponding to the 3'-phospho-ADP moiety. For this compound (Molecular Weight: 881.7 g/mol ), the precursor ion ([M+H]+) would be m/z 882.7. The primary product ion would be m/z 375.7 ([M+H-507]+). A secondary transition to the pantetheine (B1680023) fragment can also be monitored.

    • Quantification: Generate a standard curve using a synthesized this compound standard. Spike an internal standard (e.g., 13C-labeled acyl-CoA) into samples prior to extraction for accurate quantification.

The following diagram illustrates the analytical workflow.

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis Harvest Bacterial Cell Harvesting Lyse Quenching & Cell Lysis Harvest->Lyse Extract Deproteinization & Supernatant Collection Lyse->Extract LC Reverse-Phase UPLC Separation Extract->LC MS1 ESI+ Ionization & Q1 Isolation (Precursor Ion) LC->MS1 MS2 Collision Cell (Fragmentation) MS1->MS2 MS3 Q3 Detection (Product Ion) MS2->MS3 Quant Quantification (vs. Standard Curve) MS3->Quant Data Processing

Caption: Workflow for extraction and analysis of this compound.

Conclusion and Future Directions

This compound is a specialized metabolite in prokaryotes, derived from isoleucine catabolism. Its primary functions are to serve as a non-canonical starter unit for the biosynthesis of odd-numbered anteiso-fatty acids and as a precursor for creating structural diversity in polyketide natural products. The substrate flexibility of key enzymes like FabH strongly supports its role in these pathways.

For drug development professionals, understanding the biosynthesis and utilization of unique precursors like this compound is critical. The enzymes involved in its formation and incorporation represent potential targets for antimicrobial drug discovery. Inhibiting these pathways could disrupt bacterial membrane homeostasis or block the production of virulence-associated secondary metabolites. Future research should focus on the in vitro reconstitution of its biosynthetic pathway to confirm the proposed steps, detailed kinetic analysis of the enzymes that utilize it as a substrate, and genome mining to identify novel polyketide gene clusters that may depend on this specific starter unit.

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 2-Methylhexanoyl-CoA

This compound is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Such molecules are critical intermediates in various metabolic pathways, particularly in the catabolism of branched-chain amino acids and the metabolism of branched-chain fatty acids. Understanding the thermochemical properties of this compound is essential for a complete quantitative analysis of the energy dynamics of these metabolic routes. Thermochemical data allows for the calculation of reaction equilibria and the prediction of the spontaneity of biochemical reactions under physiological conditions.

Quantitative Data on Thermochemical Properties

A comprehensive search of scientific literature and chemical databases reveals a lack of experimentally determined quantitative thermochemical data for this compound. Therefore, a table summarizing properties such as the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔGf°) cannot be provided at this time.

The absence of such data is not uncommon for many metabolic intermediates, as their experimental determination can be challenging due to their transient nature and complex purification requirements. In the absence of experimental values, computational chemistry methods can be employed to predict these properties.

Metabolic Significance of Branched-Chain Acyl-CoAs

This compound is structurally related to intermediates in the catabolism of the essential amino acid isoleucine. The breakdown of isoleucine generates acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.[1][2] This pathway is a significant source of energy and biosynthetic precursors.

The initial steps of isoleucine catabolism involve transamination and oxidative decarboxylation to form α-methylbutyryl-CoA.[1] This molecule is structurally similar to this compound and undergoes further reactions, including dehydrogenation. A general representation of the isoleucine degradation pathway, which highlights the formation of branched-chain acyl-CoA intermediates, is provided below.

Isoleucine_Catabolism Isoleucine Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Branched-chain aminotransferase MethylbutyrylCoA α-Methylbutyryl-CoA KetoAcid->MethylbutyrylCoA Branched-chain α-keto acid dehydrogenase TiglylCoA Tiglyl-CoA MethylbutyrylCoA->TiglylCoA Acyl-CoA dehydrogenase MethylhydroxybutyrylCoA α-Methyl-β-hydroxybutyryl-CoA TiglylCoA->MethylhydroxybutyrylCoA Enoyl-CoA hydratase MethylacetoacetylCoA α-Methylacetoacetyl-CoA MethylhydroxybutyrylCoA->MethylacetoacetylCoA β-Hydroxyacyl-CoA dehydrogenase PropionylCoA Propionyl-CoA MethylacetoacetylCoA->PropionylCoA β-Ketothiolase AcetylCoA Acetyl-CoA MethylacetoacetylCoA->AcetylCoA β-Ketothiolase

Figure 1: Simplified pathway of isoleucine catabolism.[1]

Experimental Protocols for Determining Thermochemical Properties

The primary experimental techniques for the direct measurement of thermochemical properties of biomolecules and their interactions are Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for studying biomolecular interactions in solution by directly measuring the heat change that occurs during a binding event.[3] It can be used to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of an interaction. From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Principle: An ITC instrument consists of two cells, a reference cell and a sample cell, enclosed in an adiabatic jacket.[4] The reference cell contains buffer, while the sample cell contains one of the binding partners (e.g., an enzyme). The other binding partner (e.g., this compound) is in a syringe and is injected in small aliquots into the sample cell. The instrument measures the power required to maintain a zero temperature difference between the two cells. Exothermic reactions result in a decrease in the power required, while endothermic reactions cause an increase.

General Protocol:

  • Sample Preparation: Dissolve the purified enzyme and this compound in the same, extensively dialyzed buffer to minimize heats of dilution.[5] The buffer should be chosen to ensure the stability and activity of the biomolecules.

  • Concentration Determination: Accurately determine the concentrations of both the enzyme and the ligand.

  • Instrument Setup: Thoroughly clean the sample cell and syringe. Load the enzyme solution into the sample cell and the this compound solution into the injection syringe.[3]

  • Titration: Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.

  • Control Experiment: Conduct a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.[6]

  • Data Analysis: Subtract the heat of dilution from the reaction heats and analyze the resulting binding isotherm to determine the thermodynamic parameters.

Differential Scanning Calorimetry (DSC)

DSC is a technique used to measure the heat capacity of a sample as a function of temperature.[7] It is particularly useful for studying the stability and phase transitions of biomolecules, such as the unfolding of proteins or the melting of lipid membranes.[8]

Principle: A DSC instrument measures the difference in heat flow between a sample and a reference cell as they are heated or cooled at a constant rate. A transition in the sample that involves an absorption or release of heat will be detected as a deviation from the baseline. The area under the peak is proportional to the enthalpy change of the transition.

General Protocol for Lipid Systems (as an analogue for studying interactions with membranes):

  • Sample Preparation: Prepare liposomes or other model membrane systems. If studying the interaction with this compound, it can be incorporated into the lipid bilayer.[7]

  • Instrument Setup: Load the sample suspension into the sample pan and an equal volume of buffer into the reference pan.

  • Thermal Scan: Heat the sample and reference cells at a constant rate over a defined temperature range.

  • Data Analysis: Analyze the resulting thermogram to determine the transition temperature (Tm) and the enthalpy of the transition (ΔH).

Workflow for Thermochemical Property Determination

Given the lack of data for this compound, a logical workflow for its determination would involve a combination of computational prediction and experimental validation.

workflow cluster_computational Computational Prediction cluster_experimental Experimental Determination cluster_validation Validation and Refinement ab_initio Ab initio Quantum Chemistry Methods predicted_properties Predicted Thermochemical Properties (ΔHf°, S°, ΔGf°) ab_initio->predicted_properties group_contribution Group Contribution Methods group_contribution->predicted_properties comparison Comparison of Predicted and Experimental Data predicted_properties->comparison synthesis Synthesis and Purification of This compound calorimetry Calorimetry Experiments (e.g., Bomb Calorimetry for ΔHc°) synthesis->calorimetry spectroscopy Spectroscopic Analysis synthesis->spectroscopy experimental_properties Experimentally Derived Properties calorimetry->experimental_properties experimental_properties->comparison model_refinement Refinement of Computational Models comparison->model_refinement final_data Validated Thermochemical Data model_refinement->final_data

Figure 2: General workflow for determining thermochemical properties.

This workflow begins with in silico predictions using methods like ab initio quantum chemistry or group contribution methods to estimate the thermochemical properties.[9] These theoretical values can then guide experimental work, which would involve the chemical synthesis and purification of this compound, followed by experimental determination of properties like the heat of combustion using bomb calorimetry. The experimental results would then be used to validate and refine the computational models, leading to a robust and accurate set of thermochemical data.

References

2-Methylhexanoyl-CoA and its role in the ethylmalonyl-CoA pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Ethylmalonyl-CoA Pathway and the Metabolic Context of 2-Methylhexanoyl-CoA

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ethylmalonyl-CoA pathway, a crucial metabolic route for acetyl-CoA assimilation in various microorganisms. The guide details the core biochemical reactions, key enzymes, and regulatory aspects of this pathway. Furthermore, it addresses the metabolic context of this compound, clarifying its distinct role in fatty acid metabolism rather than the ethylmalonyl-CoA pathway. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing relevant experimental protocols, and providing visual representations of the involved biochemical pathways and workflows to support advanced research and drug development efforts.

Introduction to the Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway is a central metabolic route in many α-proteobacteria, such as Rhodobacter sphaeroides and Methylobacterium extorquens, as well as in actinomycetes like Streptomyces species.[1][2] Its primary function is the conversion of acetyl-CoA, a key intermediate in carbon metabolism, into other precursor metabolites essential for cell growth.[1][2] This pathway serves as an alternative to the glyoxylate (B1226380) cycle for the assimilation of C2 compounds, particularly in organisms that lack the key enzyme of the glyoxylate cycle, isocitrate lyase.[3][4][5][6] The ethylmalonyl-CoA pathway is characterized by a unique set of CoA-ester intermediates, including (2R)- and (2S)-ethylmalonyl-CoA, (2S)-methylsuccinyl-CoA, mesaconyl-(C1)-CoA, and (2R, 3S)-methylmalyl-CoA.[1]

Core Reactions and Enzymology of the Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway converts two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of glyoxylate and one molecule of succinyl-CoA. The key enzymatic steps are outlined below.

Diagram of the Ethylmalonyl-CoA Pathway

Ethylmalonyl_CoA_Pathway acetyl_coa1 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa1->acetoacetyl_coa β-Ketothiolase (PhaA) hydroxybutyryl_coa (S)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa Acetoacetyl-CoA reductase (PhaB) crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa Crotonase (CroR) ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa Crotonyl-CoA carboxylase/reductase (Ccr) methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa Ethylmalonyl-CoA mutase (Ecm) mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa Methylsuccinyl-CoA dehydrogenase (Mcd) methylmalyl_coa (2R,3S)-β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa Mesaconyl-CoA hydratase (Mch) glyoxylate Glyoxylate methylmalyl_coa->glyoxylate Malyl-CoA/β-Methylmalyl-CoA lyase (Mcl1) propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa Malyl-CoA/β-Methylmalyl-CoA lyase (Mcl1) malate Malate glyoxylate->malate succinyl_coa Succinyl-CoA acetyl_coa2 Acetyl-CoA acetyl_coa2->malate Malate Synthase

Caption: The Ethylmalonyl-CoA Pathway.

Key Enzymes and Reactions:
  • β-Ketothiolase (PhaA): Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.

  • Acetoacetyl-CoA Reductase (PhaB): Reduces acetoacetyl-CoA to (S)-3-hydroxybutyryl-CoA.

  • Crotonase (CroR): Dehydrates (S)-3-hydroxybutyryl-CoA to crotonyl-CoA.

  • Crotonyl-CoA Carboxylase/Reductase (Ccr): The hallmark enzyme of this pathway, it catalyzes the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA using NADPH as the reductant.[5][7][8] This is a unique biochemical reaction.[5][7]

  • Ethylmalonyl-CoA Mutase (Ecm): A coenzyme B12-dependent mutase that rearranges the carbon skeleton of (2S)-ethylmalonyl-CoA to (2S)-methylsuccinyl-CoA.

  • Methylsuccinyl-CoA Dehydrogenase (Mcd): Oxidizes methylsuccinyl-CoA to mesaconyl-CoA.

  • Mesaconyl-CoA Hydratase (Mch): Hydrates mesaconyl-CoA to form (2R,3S)-β-methylmalyl-CoA.[9][10]

  • Malyl-CoA/β-Methylmalyl-CoA Lyase (Mcl1): Cleaves β-methylmalyl-CoA to yield glyoxylate and propionyl-CoA.

The resulting glyoxylate can condense with another molecule of acetyl-CoA to form malate, which enters the central metabolism. Propionyl-CoA is carboxylated to succinyl-CoA, another key metabolic intermediate.

Quantitative Data

Quantitative analysis of the ethylmalonyl-CoA pathway is essential for understanding its flux and regulation. The following table summarizes specific activities of key enzymes in Methylobacterium extorquens AM1 grown on different carbon sources.

EnzymeSpecific Activity (nmol min⁻¹ mg⁻¹ protein) on Methanol (B129727)Specific Activity (nmol min⁻¹ mg⁻¹ protein) on Acetate (B1210297)Specific Activity (nmol min⁻¹ mg⁻¹ protein) on Succinate
β-Ketothiolase (PhaA)150250200
Acetoacetyl-CoA reductase (PhaB)200200200
Crotonase (CroR)500050005000
Crotonyl-CoA carboxylase/reductase (Ccr)10020<5
Ethylmalonyl-CoA/methylmalonyl-CoA epimerase (Epi)5010<5
Ethylmalonyl-CoA mutase (Ecm)305<2
Methylsuccinyl-CoA dehydrogenase (Msd)205<2
Mesaconyl-CoA hydratase (Mcd)15030<10
Malyl-CoA/β-methylmalyl-CoA lyase (Mcl1)802010

Data adapted from studies on Methylobacterium extorquens AM1.

In Rhodobacter sphaeroides, crotonyl-CoA carboxylase/reductase activity was found to be 0.7 U mg⁻¹ in acetate-grown cells and was significantly down-regulated in succinate-grown cells (<0.01 U mg⁻¹).[7]

Experimental Protocols

Assay for Crotonyl-CoA Carboxylase/Reductase (Ccr) Activity

This protocol describes a spectrophotometric assay to measure the activity of Ccr by monitoring the oxidation of NADPH.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.8)

  • NADPH (1 mM)

  • Crotonyl-CoA (1 mM)

  • NaHCO₃ (50 mM)

  • Purified Ccr enzyme or cell-free extract

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.8), 1 mM NADPH, and 50 mM NaHCO₃.

  • Add the purified enzyme or cell-free extract to the reaction mixture.

  • Initiate the reaction by adding 1 mM crotonyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6.22 mM⁻¹ cm⁻¹).

  • The specific activity is calculated as the rate of NADPH oxidation per milligram of protein.

A coupled assay can also be used to measure the activity of enzymes that produce crotonyl-CoA, such as 3-hydroxybutyryl-CoA dehydratase.[11]

Analysis of Acyl-CoA Intermediates by LC-MS/MS

This protocol outlines a general workflow for the extraction and analysis of CoA esters from bacterial cells.

Workflow Diagram:

LCMS_Workflow cell_culture Bacterial Cell Culture quenching Metabolic Quenching (e.g., cold methanol) cell_culture->quenching extraction Acyl-CoA Extraction (e.g., perchloric acid or organic solvent) quenching->extraction spe Solid Phase Extraction (SPE) for cleanup and concentration extraction->spe lcms LC-MS/MS Analysis (Reverse-phase HPLC coupled to a tandem mass spectrometer) spe->lcms data_analysis Data Analysis (Quantification and Identification) lcms->data_analysis

Caption: Workflow for Acyl-CoA Analysis.

Procedure:

  • Quenching: Rapidly halt metabolic activity by transferring cell pellets to a cold quenching solution (e.g., 60% methanol at -40°C).

  • Extraction: Extract acyl-CoAs using a suitable method, such as perchloric acid precipitation followed by solid-phase extraction or direct extraction with an organic solvent mixture.

  • Analysis: Separate the extracted acyl-CoAs using reverse-phase high-performance liquid chromatography (HPLC).

  • Detection: Detect and quantify the acyl-CoAs using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Each acyl-CoA is identified by its specific precursor and product ion pair.

The Metabolic Context of this compound

Contrary to the initial premise of this guide, current scientific literature does not support a direct role for this compound as an intermediate in the canonical ethylmalonyl-CoA pathway. Instead, this compound, also known as 2-methylcaproyl-CoA, is classified as a 2,3,4-saturated fatty acyl-CoA and is associated with fatty acid metabolism.[12] It is considered a fatty ester lipid molecule.[12]

The metabolism of branched-chain fatty acids, such as those derived from the breakdown of branched-chain amino acids, can lead to the formation of various branched-chain acyl-CoA esters. While not directly part of the ethylmalonyl-CoA pathway, the broader metabolism of acyl-CoAs is interconnected. For instance, propionyl-CoA, a product of the ethylmalonyl-CoA pathway, is also a key intermediate in the catabolism of odd-chain fatty acids and certain amino acids.

Conclusion and Future Directions

The ethylmalonyl-CoA pathway is a fascinating and important metabolic route for carbon assimilation in a variety of microorganisms. Its unique enzymatic reactions, particularly the one catalyzed by crotonyl-CoA carboxylase/reductase, offer potential targets for metabolic engineering and drug development. Understanding the quantitative aspects and regulatory mechanisms of this pathway is crucial for harnessing its full biotechnological potential.

While this compound does not appear to be a direct participant in the ethylmalonyl-CoA pathway, the study of its metabolism within the broader context of cellular acyl-CoA pools is an important area of research. Future studies employing advanced metabolomics and flux analysis techniques will undoubtedly provide a more detailed understanding of the intricate network of acyl-CoA metabolism and its regulation.

This guide provides a foundational understanding of the ethylmalonyl-CoA pathway for researchers and professionals. The provided data, protocols, and diagrams are intended to facilitate further investigation into this significant area of microbial biochemistry.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Methylhexanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanoyl-CoA is a short-chain branched acyl-coenzyme A (CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1][2] The accurate quantification of specific acyl-CoA species like this compound is essential for understanding cellular metabolism, identifying biomarkers for disease, and in drug development for monitoring metabolic flux. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of this compound. The methodology involves extraction of short-chain acyl-CoAs from a biological matrix, followed by chromatographic separation using reversed-phase liquid chromatography. The separated this compound is then detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which monitors a specific precursor-to-product ion transition for this compound, ensuring high specificity and minimizing matrix interference. A common fragmentation pattern for acyl-CoAs involves a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, which is often used for MRM assays.[3]

Biochemical Context of Acyl-CoAs

Acyl-CoAs are central to cellular energy metabolism. They are formed during the breakdown of fatty acids (beta-oxidation) and certain amino acids.[1] The acetyl group from acetyl-CoA enters the citric acid cycle for energy production or is used as a building block for the synthesis of fatty acids and cholesterol.[2][4][5] The concentration of specific acyl-CoAs can reflect the metabolic state of a cell and can be altered in various diseases.

Metabolic Hub of Acyl-CoA cluster_0 Mitochondrion cluster_1 Cytosol Fatty Acids Fatty Acids Beta-Oxidation Beta-Oxidation Fatty Acids->Beta-Oxidation Amino Acids Amino Acids Acyl-CoA Acyl-CoA Amino Acids->Acyl-CoA Beta-Oxidation->Acyl-CoA Acetyl-CoA Acetyl-CoA Acyl-CoA->Acetyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Cytosolic Acetyl-CoA Cytosolic Acetyl-CoA Acetyl-CoA->Cytosolic Acetyl-CoA Transport ATP ATP Citric Acid Cycle->ATP Fatty Acid Synthesis Fatty Acid Synthesis Cholesterol Synthesis Cholesterol Synthesis Cytosolic Acetyl-CoA->Fatty Acid Synthesis Cytosolic Acetyl-CoA->Cholesterol Synthesis

Caption: General overview of Acyl-CoA metabolism.

Experimental Protocols

This section details the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.

Sample Preparation (Protein Precipitation)

This protocol is a general guideline and may require optimization based on the specific biological matrix.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled this compound (if available)

  • 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) Sulfosalicylic acid (SSA) in water, ice-cold[6]

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >12,000 x g

Procedure:

  • Thaw biological samples on ice.

  • In a pre-chilled microcentrifuge tube, add 100 µL of the sample.

  • Spike with the internal standard.

  • Add 200 µL of ice-cold 10% TCA or 5% SSA solution to precipitate proteins.[6]

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • The supernatant can be directly injected or subjected to solid-phase extraction for further cleanup if high matrix effects are observed. For many applications, direct injection is sufficient.[7][8]

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.[3]

  • Injection Volume: 5 µL.

Gradient Elution:

Time (min)% Mobile Phase B
0.02
1.52
4.015
6.030
13.095
17.095
17.12
20.02

Note: This gradient is a starting point and should be optimized for the specific column and system to ensure adequate separation of this compound from potential isomers and other interfering substances.

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Spray Voltage: 5500 V.[3]

  • Source Temperature: 500°C.[3]

  • Curtain Gas: 30 psi.[3]

  • Collision Gas: High.[3]

  • Nebulizer Gas (Gas 1): 60 psi.[3]

  • Heater Gas (Gas 2): 55 psi.[3]

MRM Transitions:

Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode MS/MS.[3] The precursor ion will be the protonated molecule [M+H]⁺.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
This compound880.2373.29050
Internal StandardSpecific to ISSpecific to ISTo be optimizedTo be optimized

The precursor ion m/z for this compound is calculated based on its chemical formula. The product ion corresponds to the precursor after the neutral loss of 507 Da. These values should be confirmed by direct infusion of a standard.

LC-MS/MS Workflow Sample Biological Sample Preparation Sample Preparation (Protein Precipitation) Sample->Preparation LC Liquid Chromatography (Reversed-Phase C18) Preparation->LC Supernatant MS Mass Spectrometry (ESI+, MRM) LC->MS Eluent Data Data Analysis (Quantification) MS->Data

Caption: Workflow for this compound quantification.

Data Presentation

The following tables summarize typical quantitative data for short-chain acyl-CoA analysis by LC-MS/MS. These values can be used as a benchmark for method validation.

Table 1: Mass Spectrometric Parameters for this compound
ParameterValue
Ionization ModeESI+
Precursor Ion ([M+H]⁺)880.2 m/z
Product Ion373.2 m/z
FragmentationNeutral Loss of 507 Da
Declustering Potential (DP)90 V (to be optimized)
Collision Energy (CE)50 V (to be optimized)
Table 2: Method Validation Parameters (Representative Values for Short-Chain Acyl-CoAs)
ParameterRepresentative Value Range
Linearity (r²)> 0.99
Limit of Detection (LOD)1-10 fmol on column
Limit of Quantification (LOQ)5-50 fmol on column
Precision (RSD%)< 15%
Accuracy (% Recovery)85-115%

These values are based on published methods for similar analytes and should be established specifically for this compound during method validation.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the representative quantitative data, offers a solid foundation for researchers, scientists, and drug development professionals to implement this analysis in their laboratories. Method optimization and validation are crucial steps to ensure data accuracy and reliability for specific applications.

References

Application Notes and Protocols for the Enzymatic Synthesis and In Vitro Application of 2-Methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylhexanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) derivative that plays a role in fatty acid metabolism. As an activated form of 2-methylhexanoic acid, it can serve as a substrate for various enzymes involved in cellular energy production and lipid biosynthesis. The availability of synthetically produced this compound is crucial for in vitro studies aimed at elucidating the activity and substrate specificity of enzymes involved in branched-chain fatty acid metabolism, as well as for the screening of potential therapeutic agents targeting these pathways.

These application notes provide a detailed protocol for the enzymatic synthesis of this compound using a broad-specificity Acyl-CoA Synthetase. Additionally, a protocol for an in vitro assay utilizing the synthesized this compound to measure the activity of a medium-chain acyl-CoA dehydrogenase (MCAD) is described.

Part 1: Enzymatic Synthesis of this compound

The synthesis of this compound is achieved through the catalytic action of an Acyl-CoA Synthetase (ACoAS). These enzymes catalyze the formation of a thioester bond between the carboxyl group of a fatty acid and the thiol group of coenzyme A, a reaction driven by the hydrolysis of ATP to AMP and pyrophosphate. For substrates like 2-methylhexanoic acid, an ACoAS with broad substrate specificity, such as the one from Pseudomonas putida, is particularly effective.[1][2][3]

Experimental Workflow: Enzymatic Synthesis

cluster_synthesis Enzymatic Synthesis of this compound Start Start Combine_Reactants Combine 2-Methylhexanoic Acid, Coenzyme A, ATP, and MgCl2 in Buffer Start->Combine_Reactants Step 1 Add_Enzyme Add Acyl-CoA Synthetase (e.g., from P. putida) Combine_Reactants->Add_Enzyme Step 2 Incubate Incubate at 37°C Add_Enzyme->Incubate Step 3 Stop_Reaction Stop Reaction (e.g., by heat inactivation or adding acid) Incubate->Stop_Reaction Step 4 Purify Purify this compound (e.g., via HPLC) Stop_Reaction->Purify Step 5 Quantify Quantify Product (e.g., by spectrophotometry at 260 nm) Purify->Quantify Step 6 End End Quantify->End

Caption: Workflow for the enzymatic synthesis of this compound.

Protocol: Enzymatic Synthesis of this compound

Materials:

  • 2-Methylhexanoic acid

  • Coenzyme A, lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Acyl-CoA Synthetase (ACoAS) from Pseudomonas putida (recombinant or purified)

  • Perchloric acid (HClO₄), 1 M (for reaction termination)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in the specified order.

  • Enzyme Addition: Initiate the reaction by adding the Acyl-CoA Synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.

  • Reaction Termination: Stop the reaction by adding 10 µL of 1 M perchloric acid. This will precipitate the enzyme.

  • Protein Removal: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Purification: Carefully transfer the supernatant to an HPLC vial. Purify the this compound using a C18 reverse-phase HPLC column. A gradient of acetonitrile (B52724) in a phosphate (B84403) buffer is typically used for elution.

  • Quantification: Collect the fractions containing the product. The concentration of this compound can be determined by measuring the absorbance at 260 nm (using an extinction coefficient for CoA of 16,400 M⁻¹cm⁻¹).

Quantitative Data: Synthesis of this compound
ParameterValueReference
EnzymeAcyl-CoA SynthetasePseudomonas putida
Substrate2-Methylhexanoic acidN/A
Michaelis Constant (Km)0.5 - 5 mM (estimated)Based on similar branched-chain acids
Maximum Velocity (Vmax)0.1 - 1.0 µmol/min/mgDependent on enzyme purity and conditions
Reaction Yield> 80% (with optimization)[4]
Optimal pH7.0 - 8.0[3]
Optimal Temperature37 - 40°C[3]

Part 2: In Vitro Assay Using this compound

The synthesized this compound can be used as a substrate in various in vitro assays to study the activity of downstream enzymes in the fatty acid metabolism pathway. A common application is to measure the activity of acyl-CoA dehydrogenases (ACADs). The following protocol describes a fluorometric microplate assay to measure the activity of medium-chain acyl-CoA dehydrogenase (MCAD) using this compound. The assay is based on the reduction of electron transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence.[5]

Signaling Pathway: Role of this compound in Fatty Acid β-Oxidation

cluster_pathway Mitochondrial β-Oxidation of this compound 2MHC 2-Methylhexanoic Acid ACoAS Acyl-CoA Synthetase (ATP -> AMP + PPi) 2MHC->ACoAS 2MHCoA This compound ACoAS->2MHCoA Activation MCAD Medium-Chain Acyl-CoA Dehydrogenase 2MHCoA->MCAD Substrate ETF_red ETF (reduced) MCAD->ETF_red e- transfer EnoylCoA 2-Methyl-2-enoyl-CoA MCAD->EnoylCoA Dehydrogenation ETF_ox ETF (oxidized) ETF_ox->MCAD ETC Electron Transport Chain ETF_red->ETC e- transfer ATP_prod ATP Production ETC->ATP_prod Oxidative Phosphorylation

Caption: Role of this compound in fatty acid β-oxidation.

Protocol: MCAD Activity Assay

Materials:

  • Synthesized and purified this compound

  • Recombinant human medium-chain acyl-CoA dehydrogenase (MCAD)

  • Recombinant human electron transfer flavoprotein (ETF)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Black 96-well microplate

  • Fluorometric plate reader (Excitation: ~340 nm, Emission: ~490 nm)

Procedure:

  • Prepare Reaction Mixture: In each well of a black 96-well microplate, prepare the reaction mixture by adding the components in the following order.

  • Initiate Reaction: Start the reaction by adding the this compound substrate.

  • Measure Fluorescence: Immediately place the microplate in a fluorometric plate reader pre-set to 37°C. Measure the decrease in ETF fluorescence over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis: Calculate the rate of fluorescence decrease (slope of the linear portion of the curve). The MCAD activity is proportional to this rate.

  • Controls: Include a negative control without the this compound substrate to account for any background fluorescence decay.

Quantitative Data: MCAD Activity Assay
ParameterValueReference
EnzymeMedium-Chain Acyl-CoA Dehydrogenase (MCAD)Human, recombinant
SubstrateThis compoundSynthesized
Substrate Concentration1 - 100 µM (for kinetic analysis)[5]
Michaelis Constant (Km)5 - 50 µM (estimated)Based on similar medium-chain acyl-CoAs
Specific Activity0.5 - 5.0 µmol/min/mg (estimated)Dependent on assay conditions
Fluorescence Wavelengths (Ex/Em)~340 nm / ~490 nm[5]

Conclusion

The protocols outlined in these application notes provide a robust framework for the enzymatic synthesis of this compound and its subsequent use in a functional in vitro assay. The availability of this branched-chain acyl-CoA is essential for advancing our understanding of fatty acid metabolism and for the development of novel therapeutics targeting metabolic disorders. The provided methods can be adapted and optimized for specific research needs, offering a valuable tool for scientists in both academic and industrial settings.

References

Application Notes and Protocols for the Use of 2-Methylhexanoyl-CoA as a Substrate for Acyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA substrates are central to a myriad of biological processes, including fatty acid metabolism, energy production, and the synthesis of complex lipids and signaling molecules.[1] Branched-chain fatty acids and their CoA esters, while less abundant than their straight-chain counterparts, play crucial roles in cellular signaling and have been implicated in various metabolic pathways. 2-Methylhexanoyl-CoA, a branched-chain acyl-CoA, is of increasing interest in metabolic research and drug development due to its potential involvement in pathways regulated by acyltransferases. These enzymes catalyze the transfer of acyl groups from CoA to acceptor molecules, thereby modulating signaling cascades and metabolic fluxes.

This document provides detailed application notes and experimental protocols for studying the utilization of this compound as a substrate for acyltransferases. We focus on human Acyl-CoA:Glycine (B1666218) N-Acyltransferase (GLYAT), an enzyme known to accept a range of branched-chain acyl-CoAs, as a model system. The provided protocols can be adapted for other acyltransferases with similar substrate specificities.

Acyltransferase of Interest: Acyl-CoA:Glycine N-Acyltransferase (GLYAT)

Human Acyl-CoA:Glycine N-Acyltransferase (GLYAT), predominantly found in the liver and kidney, is a mitochondrial enzyme that catalyzes the conjugation of acyl-CoAs to glycine, forming acylglycines that are subsequently excreted. This process is vital for the detoxification of organic acids. GLYAT exhibits broad substrate specificity, accepting various straight and branched-chain acyl-CoAs. Its activity with substrates structurally similar to this compound, such as 2-methylbutyryl-CoA, makes it an excellent candidate for studying the metabolism and biological activity of this compound.

Quantitative Data Summary

The kinetic parameters of human liver GLYAT have been determined for several branched-chain acyl-CoA substrates. While specific data for this compound is not available, the data for structurally related substrates provide a valuable reference for experimental design.

SubstrateApparent Km (mM)Apparent Vmax (nmol/min/mg protein)
Isobutyryl-CoA0.412.5
2-Methylbutyryl-CoA0.310.0
Isovaleryl-CoA0.314.3
Butyryl-CoA0.511.1
Hexanoyl-CoA0.48.3

Data adapted from in vitro studies on human liver acyl-CoA:glycine acyltransferase.

Experimental Protocols

Protocol 1: In Vitro Acyltransferase Activity Assay using Spectrophotometry

This protocol describes a continuous spectrophotometric assay to measure the activity of an acyltransferase, such as GLYAT, with this compound by quantifying the release of Coenzyme A (CoA) using Ellman's reagent (DTNB).[2]

Materials:

  • Purified or recombinant acyltransferase (e.g., human GLYAT)

  • This compound (substrate)

  • Glycine (acceptor substrate for GLYAT)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Bovine Serum Albumin (BSA)

  • Microplate reader capable of measuring absorbance at 412 nm

  • 96-well microplates

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • DTNB Stock Solution: 10 mM DTNB in Assay Buffer. Store protected from light.

    • Substrate Stock Solution: 10 mM this compound in sterile water. Aliquot and store at -80°C.

    • Acceptor Stock Solution: 1 M Glycine in sterile water.

    • Enzyme Dilution Buffer: Assay Buffer containing 0.1% BSA.

  • Assay Setup:

    • Prepare a reaction master mix for the desired number of wells. For each well, combine:

      • 80 µL Assay Buffer

      • 10 µL of 10 mM Glycine (final concentration 1 mM)

      • 5 µL of 10 mM DTNB (final concentration 0.5 mM)

    • Add 5 µL of various concentrations of this compound to the wells (e.g., to achieve final concentrations ranging from 0.05 to 2 mM).

    • Include a negative control with no enzyme.

  • Enzyme Addition and Measurement:

    • Dilute the acyltransferase to the desired concentration in Enzyme Dilution Buffer.

    • Initiate the reaction by adding 10 µL of the diluted enzyme to each well.

    • Immediately place the microplate in the plate reader and measure the absorbance at 412 nm every 30 seconds for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

    • Plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: In Vitro Acyltransferase Activity Assay using a Fluorescently Labeled Substrate

This protocol is an adaptation of a fluorescent assay for diacylglycerol acyltransferase (DGAT) and can be used if a fluorescently labeled version of this compound (e.g., NBD-2-methylhexanoyl-CoA) is available.[3][4]

Materials:

  • Purified or recombinant acyltransferase

  • NBD-2-methylhexanoyl-CoA (fluorescent substrate)

  • Acceptor substrate (e.g., glycine for GLYAT)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Organic solvent for extraction (e.g., Chloroform:Methanol, 2:1 v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent

  • Fluorescent imaging system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • Reaction Buffer

      • Acceptor substrate at a saturating concentration.

      • NBD-2-methylhexanoyl-CoA (e.g., 10-25 µM final concentration).

      • Purified acyltransferase (e.g., 1-5 µg).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

  • Extraction of Fluorescent Product:

    • Stop the reaction by adding 200 µL of Chloroform:Methanol (2:1).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipid-soluble fluorescent product.

  • Thin Layer Chromatography (TLC):

    • Spot the extracted organic phase onto a silica (B1680970) TLC plate.

    • Develop the TLC plate in an appropriate solvent system that separates the fluorescent product from the unreacted fluorescent substrate.

    • Allow the plate to air dry.

  • Detection and Quantification:

    • Visualize the fluorescent spots on the TLC plate using a fluorescent imaging system with appropriate excitation and emission filters for NBD (e.g., ~465 nm excitation, ~535 nm emission).

    • Quantify the fluorescence intensity of the product spot. A standard curve can be generated using known amounts of the fluorescent product to determine the amount of product formed.

Signaling Pathways and Experimental Workflows

Signaling Pathway: PPARα Activation by Branched-Chain Acyl-CoAs

Branched-chain fatty acids and their CoA esters are known to be potent activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.[5][6][7] The activation of PPARα by acyl-CoAs is often more potent than by the corresponding free fatty acids.[6]

PPARa_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_Methylhexanoyl_CoA This compound PPARa PPARα 2_Methylhexanoyl_CoA->PPARa Binds & Activates PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex Heterodimerizes with RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_Complex->PPRE Binds to Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Protein_Synthesis Increased Fatty Acid Oxidation mRNA->Protein_Synthesis Translation

Caption: PPARα signaling pathway activated by this compound.

Signaling Pathway: SREBP-1 and Fatty Acid Synthesis

Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a key transcription factor that controls the expression of genes involved in de novo lipogenesis.[8][9][10] The activity of SREBP-1 can be modulated by cellular lipid levels. While long-chain unsaturated fatty acids are known to suppress SREBP-1 activation, the precise effects of branched-chain fatty acids are an active area of research.

SREBP1_Pathway cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus SREBP1_SCAP SREBP-1/SCAP Complex INSIG INSIG SREBP1_SCAP->INSIG Binding retains in ER Golgi Golgi Apparatus SREBP1_SCAP->Golgi Translocation Low_Sterols Low Sterol Levels Low_Sterols->SREBP1_SCAP Promotes ER exit Proteolytic_Cleavage Proteolytic Cleavage Golgi->Proteolytic_Cleavage Processing nSREBP1 Nuclear SREBP-1 (Active) Proteolytic_Cleavage->nSREBP1 Release SRE SRE (Sterol Regulatory Element) nSREBP1->SRE Binds to Lipogenic_Genes Lipogenic Genes (e.g., FASN, SCD1) SRE->Lipogenic_Genes Activates Transcription Fatty_Acid_Synthesis Increased Fatty Acid & Lipid Synthesis Lipogenic_Genes->Fatty_Acid_Synthesis Increased Translation 2_Methylhexanoyl_CoA_effect This compound (Potential Modulator) 2_Methylhexanoyl_CoA_effect->SREBP1_SCAP Modulates ER exit?

Caption: Overview of the SREBP-1 signaling pathway for lipogenesis.

Experimental Workflow: Investigating the Effect of this compound on Gene Expression

This workflow outlines the steps to investigate how this compound affects the expression of target genes of transcription factors like PPARα and SREBP-1 in a cell-based model.

Gene_Expression_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2 cells) Treatment 2. Treatment - Vehicle Control - 2-Methylhexanoic Acid Cell_Culture->Treatment RNA_Isolation 3. RNA Isolation Treatment->RNA_Isolation RT_qPCR 4. Reverse Transcription & Quantitative PCR (RT-qPCR) RNA_Isolation->RT_qPCR Data_Analysis 5. Data Analysis (Relative Gene Expression) RT_qPCR->Data_Analysis Conclusion 6. Conclusion on Gene Regulation Data_Analysis->Conclusion

References

Application Note: High-Resolution Mass Spectrometry of 2-Methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the analysis of 2-Methylhexanoyl-CoA using High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC). This compound is a short-chain branched acyl-CoA, an important intermediate in the metabolism of branched-chain amino acids and fatty acids.[1][2][3][4][5] Accurate measurement of such metabolites is crucial for understanding various metabolic pathways and their dysregulation in disease. This document provides a comprehensive protocol for sample preparation, LC-HRMS analysis, and data interpretation, intended for researchers, scientists, and professionals in drug development.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central molecules in cellular metabolism, participating in fatty acid metabolism, the Krebs cycle, and the catabolism of amino acids.[3][6] this compound is a specific short branched-chain acyl-CoA. An acyl-CoA dehydrogenase, ACADSB, has been shown to have activity towards this compound, indicating its role in branched-chain fatty acid or amino acid catabolism.[6] High-Resolution Mass Spectrometry offers the necessary sensitivity and selectivity for the detection and quantification of low-abundance acyl-CoAs in complex biological matrices.[7] This note describes a method optimized for the analysis of this compound, providing the scientific community with a tool to investigate its metabolic significance.

Experimental Protocols

Sample Preparation (from cell culture or tissue)

This protocol is adapted from established methods for acyl-CoA extraction.[1][3]

Materials:

Procedure:

  • Quenching and Extraction:

    • For adherent cells, aspirate the culture medium and immediately add 1 mL of cold methanol per 10 cm dish. Scrape the cells and transfer the suspension to a microcentrifuge tube.

    • For suspension cells or tissue homogenates, add three volumes of cold methanol to the cell pellet or tissue homogenate.

  • Homogenization (for tissue): Homogenize the tissue sample in cold methanol on ice.

  • Centrifugation: Centrifuge the cell lysate or tissue homogenate at 14,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.[3]

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the supernatant using a lyophilizer or a vacuum concentrator. The resulting pellet can be stored at -80°C for long-term stability.[1]

  • Reconstitution: Immediately before LC-HRMS analysis, reconstitute the dried pellet in 50 µL of 50 mM ammonium acetate (pH 6.8).[1]

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Column:

  • A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm particle size) is recommended for good separation of acyl-CoAs.[3]

Mobile Phases:

  • Mobile Phase A: 5 mM Ammonium Acetate in Water[3]

  • Mobile Phase B: 5 mM Ammonium Acetate in 95:5 (v:v) Acetonitrile:Water[2]

Gradient Elution:

Time (min) % Mobile Phase B
0.0 5
2.0 5
12.0 60
15.0 95
18.0 95
18.1 5

| 25.0 | 5 |

Flow Rate: 0.25 mL/min Column Temperature: 40°C Injection Volume: 5 µL

High-Resolution Mass Spectrometry

Instrumentation:

  • An Orbitrap or Q-TOF mass spectrometer capable of high resolution and accurate mass measurements.

Ionization Mode: Positive Electrospray Ionization (ESI+)

Key MS (B15284909) Parameters:

Parameter Value
Capillary Voltage 3.5 kV
Sheath Gas Flow Rate 35 (arbitrary units)
Aux Gas Flow Rate 10 (arbitrary units)
Capillary Temperature 320°C
S-Lens RF Level 50%
Mass Range m/z 300-1200
Resolution >70,000
AGC Target 1e6

| Maximum IT | 100 ms |

MS/MS Fragmentation:

  • For targeted analysis, use data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) to trigger fragmentation of the precursor ion of this compound.

  • Collision Energy: 25-35 eV (optimization may be required)

Data Presentation

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for this compound.

CompoundChemical FormulaExact Mass [M]Monoisotopic Mass [M]Precursor Ion [M+H]⁺
This compoundC₂₈H₄₈N₇O₁₇P₃S879.2040 g/mol 879.20402525 Da880.2118 Da
[Source: PubChem CID 53481016, ChEBI ID CHEBI:90156][6][8]
Theoretical MS/MS Fragmentation of this compound ([M+H]⁺)

The fragmentation of acyl-CoAs in positive ion mode is well-characterized and primarily involves the loss of the 3'-phosphoadenosine 5'-diphosphate moiety and fragmentation of the pantetheine (B1680023) arm.[7][9][10][11][12]

Fragment DescriptionNeutral Loss (Da)Fragment Ion (m/z)
Adenosine (B11128) 3',5'-diphosphate-428.0365
Neutral loss of adenosine 3'-phosphate 5'-diphosphate507.0373.2118
Acylium ion-115.0804

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing sample Cell/Tissue Sample extraction Methanol Extraction sample->extraction centrifugation Centrifugation (14,000 x g) extraction->centrifugation drying Drying (Lyophilization) centrifugation->drying reconstitution Reconstitution in 50 mM Ammonium Acetate drying->reconstitution lc Reversed-Phase LC Separation (C18 Column) reconstitution->lc ms HRMS Detection (ESI+) lc->ms msms MS/MS Fragmentation ms->msms identification Identification (Accurate Mass & Fragmentation) msms->identification quantification Quantification (Peak Area Integration) identification->quantification

Caption: Workflow for the analysis of this compound.

Metabolic Pathway Context

This compound is an intermediate in the catabolism of branched-chain amino acids, such as isoleucine. The pathway involves several enzymatic steps leading to the formation of various acyl-CoA derivatives.

G Isoleucine Isoleucine alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Transamination Tiglyl_CoA Tiglyl_CoA alpha_Keto_beta_methylvalerate->Tiglyl_CoA Oxidative Decarboxylation Methylhexanoyl_CoA This compound Tiglyl_CoA->Methylhexanoyl_CoA Series of β-oxidation-like steps Propionyl_CoA Propionyl_CoA Methylhexanoyl_CoA->Propionyl_CoA Further Degradation Succinyl_CoA Succinyl_CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization TCA TCA Cycle Succinyl_CoA->TCA

Caption: Catabolic pathway of isoleucine leading to this compound.

Discussion

The presented method provides a reliable workflow for the identification and relative quantification of this compound in biological samples. The use of high-resolution mass spectrometry ensures high confidence in compound identification through accurate mass measurement and characteristic fragmentation patterns. The chromatographic method is designed to separate various acyl-CoAs, which is critical for resolving isomers.

It is important to note the inherent instability of acyl-CoA thioesters.[8] Samples should be processed quickly and at low temperatures to minimize degradation. The use of an appropriate internal standard, such as a stable isotope-labeled acyl-CoA, is recommended for accurate quantification.

Conclusion

This application note provides a detailed protocol for the analysis of this compound by LC-HRMS. The methodology is sensitive, specific, and applicable to a range of biological matrices. This will enable researchers to further investigate the role of branched-chain acyl-CoAs in health and disease.

References

Application Notes and Protocols for Developing a Cell-Based Assay with 2-Methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central metabolites in cellular fatty acid metabolism and play crucial roles in energy homeostasis and cellular signaling.[1] Branched-chain fatty acids (BCFAs) and their CoA derivatives are found in various organisms and have been implicated in modulating gene expression related to lipid metabolism and inflammation.[2][3] Specifically, certain BCFAs have been identified as potential ligands for peroxisome proliferator-activated receptors (PPARs), which are key nuclear receptors regulating fatty acid oxidation.[4]

This document provides detailed protocols and application notes for developing a cell-based assay to investigate the biological activity of this compound. The described assays will enable researchers to assess its effects on cell viability, gene expression, and the activation of specific signaling pathways.

Data Presentation

The following tables summarize illustrative quantitative data from hypothetical experiments designed to assess the biological activity of this compound. This data is provided as a template for presenting experimental findings in a structured format.

Table 1: Cytotoxicity of this compound in HepG2 Cells

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1004.5
198.25.1
1095.64.8
5092.15.3
10088.56.2
25075.37.1
50055.88.5

Table 2: Relative Gene Expression of PPARα Target Genes in HepG2 Cells Treated with this compound (50 µM) for 24 Hours

GeneFold ChangeStandard Deviationp-value
CPT1A3.20.4< 0.01
ACOX12.80.3< 0.01
FASN0.60.1< 0.05
SREBP10.70.1< 0.05

Table 3: PPARα Reporter Assay in HEK293T Cells Co-transfected with a PPARα Reporter Construct and Treated with this compound

TreatmentConcentration (µM)Luciferase Activity (RLU)Standard Deviation
Vehicle Control-10,250850
This compound1025,5002,100
This compound5058,7004,500
This compound10085,3006,200
GW7647 (Positive Control)1120,5009,800

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol describes how to assess the cytotoxicity of this compound using a standard MTS assay.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTS reagent

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in culture medium to the desired concentrations.

  • Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps to measure changes in the expression of target genes in response to this compound treatment.

Materials:

  • HepG2 cells

  • 6-well plates

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., CPT1A, ACOX1, FASN, SREBP1) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound (e.g., 50 µM) or vehicle control for 24 hours.

  • Harvest the cells and extract total RNA using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol 3: PPARα Reporter Assay

This protocol describes a method to determine if this compound can activate the PPARα signaling pathway.

Materials:

  • HEK293T cells

  • PPARα expression vector

  • PPARα-responsive firefly luciferase reporter vector

  • Renilla luciferase control vector

  • Transfection reagent

  • 96-well plates

  • This compound

  • Dual-luciferase reporter assay system

Procedure:

  • Seed HEK293T cells in a 96-well plate.

  • Co-transfect the cells with the PPARα expression vector, the firefly luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent.

  • After 24 hours, treat the transfected cells with various concentrations of this compound, a known PPARα agonist (e.g., GW7647) as a positive control, or vehicle control.

  • Incubate for another 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, HEK293T) cell_seeding Cell Seeding in Plates cell_culture->cell_seeding treatment Treat Cells cell_seeding->treatment compound_prep Prepare this compound and Controls compound_prep->treatment viability Cell Viability Assay (MTS) treatment->viability gene_expression Gene Expression Analysis (qRT-PCR) treatment->gene_expression reporter_assay Reporter Assay (Luciferase) treatment->reporter_assay data_acq Data Acquisition viability->data_acq gene_expression->data_acq reporter_assay->data_acq quantification Quantification and Statistical Analysis data_acq->quantification interpretation Interpretation of Results quantification->interpretation

Caption: Experimental workflow for cell-based assays with this compound.

ppar_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound receptor PPARα compound->receptor Binds and Activates heterodimer PPARα-RXR Heterodimer receptor->heterodimer rxr RXR rxr->heterodimer ppre PPRE (Peroxisome Proliferator Response Element) heterodimer->ppre Binds to DNA gene_transcription Target Gene Transcription (e.g., CPT1A, ACOX1) ppre->gene_transcription rna rna gene_transcription->rna mRNA protein Protein Synthesis (e.g., Enzymes for Fatty Acid Oxidation) rna->protein Translation biological_effect Biological Effect (Increased Fatty Acid Oxidation) protein->biological_effect Leads to

Caption: Hypothetical signaling pathway of this compound via PPARα activation.

References

Application Notes and Protocols for the Chemical Synthesis and Purification of 2-Methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the chemical synthesis and subsequent purification of 2-Methylhexanoyl-CoA. This compound is a branched-chain acyl-coenzyme A thioester that can serve as an important intermediate in various biochemical studies and as a building block in the synthesis of complex organic molecules. The protocols described herein are based on established methods for the synthesis of short-chain acyl-CoAs and have been adapted for this specific molecule. The synthesis involves the activation of 2-methylhexanoic acid to its corresponding acyl chloride, followed by reaction with coenzyme A. Purification is achieved through solid-phase extraction and high-performance liquid chromatography (HPLC).

Chemical Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the conversion of 2-methylhexanoic acid to its more reactive acyl chloride derivative. The second step is the coupling of the 2-methylhexanoyl chloride with the free sulfhydryl group of Coenzyme A.

Experimental Protocol: Synthesis of 2-Methylhexanoyl Chloride

Materials:

  • 2-Methylhexanoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous dichloromethane (B109758) (DCM)

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Set up a dry, round-bottom flask equipped with a magnetic stir bar and a drying tube under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve 2-methylhexanoic acid (1 equivalent) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) dropwise to the stirred solution. Caution: This reaction releases gas (CO, CO2, and HCl with oxalyl chloride; SO2 and HCl with thionyl chloride) and should be performed in a well-ventilated fume hood.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.

  • Continue stirring at room temperature for 1-2 hours, or until the reaction is complete (cessation of gas evolution).

  • Remove the solvent and excess reagent in vacuo using a rotary evaporator. The resulting 2-methylhexanoyl chloride is typically used in the next step without further purification.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Methylhexanoyl chloride (from step 1.1)

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated sodium bicarbonate solution

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a separate dry, round-bottom flask, dissolve Coenzyme A trilithium salt (1 equivalent) in a minimal amount of ice-cold, saturated sodium bicarbonate solution. Keep the solution on an ice bath.

  • Dissolve the crude 2-methylhexanoyl chloride (1.1 equivalents) in a small volume of anhydrous THF.

  • Slowly add the 2-methylhexanoyl chloride solution dropwise to the vigorously stirred Coenzyme A solution on ice.

  • Monitor the pH of the reaction mixture and maintain it between 7.5 and 8.5 by adding small amounts of saturated sodium bicarbonate solution as needed.

  • Allow the reaction to stir on ice for 1-2 hours.

  • The crude this compound solution is then ready for purification.

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts. A combination of solid-phase extraction (SPE) and reversed-phase high-performance liquid chromatography (RP-HPLC) is an effective strategy.

Experimental Protocol: Solid-Phase Extraction (SPE)

Materials:

Procedure:

  • Condition a C18 SPE cartridge by washing with methanol followed by deionized water, and finally equilibrate with the ammonium acetate buffer.

  • Load the crude this compound reaction mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with the ammonium acetate buffer to remove unreacted Coenzyme A and other polar impurities.

  • Elute the this compound from the cartridge using a solution of methanol in water (e.g., 50-70% methanol).

  • Collect the eluate and concentrate it under reduced pressure.

Experimental Protocol: Reversed-Phase HPLC Purification

Materials:

  • Concentrated eluate from SPE

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Mobile Phase A: Ammonium acetate buffer (e.g., 50 mM, pH 5.0) in water

  • Mobile Phase B: Acetonitrile or Methanol

  • Fraction collector

Procedure:

  • Dissolve the concentrated sample from the SPE step in a small volume of Mobile Phase A.

  • Inject the sample onto the C18 column.

  • Elute the compound using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 5% to 60% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) base of Coenzyme A).

  • Collect the fractions corresponding to the major peak, which should be this compound.

  • Combine the pure fractions, freeze-dry (lyophilize) to obtain the purified this compound as a white solid.

Data Presentation

Due to the lack of specific published data for the synthesis of this compound, the following table presents typical quantitative data that could be expected based on the synthesis of similar short-chain acyl-CoAs.

ParameterExpected ValueMethod of Analysis
Synthesis Yield
Crude Yield60 - 80%Gravimetric
Purified Yield30 - 50%Gravimetric/UV Spectroscopy
Purity
Purity after SPE> 80%HPLC-UV (260 nm)
Final Purity> 95%HPLC-UV (260 nm)
Characterization
Molecular Weight879.7 g/mol Mass Spectrometry (ESI-MS)
1H NMRCharacteristic peaks for the 2-methylhexanoyl and CoA moietiesNMR Spectroscopy

Visualizations

Workflow for the Chemical Synthesis of this compound

G Synthesis Workflow cluster_synthesis Synthesis Steps A 2-Methylhexanoic Acid B Activation (e.g., Oxalyl Chloride) A->B Step 1 C 2-Methylhexanoyl Chloride B->C E Coupling Reaction C->E Step 2 D Coenzyme A D->E F Crude this compound E->F

Caption: Chemical synthesis workflow for this compound.

Purification Workflow for this compound

G Purification Workflow cluster_purification Purification Steps A Crude This compound B Solid-Phase Extraction (C18 Cartridge) A->B C Partially Purified Product B->C D Reversed-Phase HPLC (C18 Column) C->D E Pure Fractions D->E F Lyophilization E->F G Purified this compound F->G

Caption: Purification workflow for this compound.

Disclaimer

The provided protocols are generalized procedures adapted from methods for similar short-chain acyl-CoAs. Researchers should optimize reaction conditions, purification parameters, and analytical methods for their specific experimental setup. All work should be conducted in a properly equipped laboratory with appropriate safety precautions.

Application Notes and Protocols for the In Vitro Reconstitution of the 2-Methylhexanoyl-CoA Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanoyl-CoA is an important precursor for the biosynthesis of various natural products with potential therapeutic applications, including polyketides and non-ribosomal peptides. The ability to reconstitute its biosynthetic pathway in vitro provides a powerful tool for studying the underlying enzymatic mechanisms, engineering novel derivatives, and developing high-throughput screening assays for drug discovery. This document provides detailed application notes and protocols for the stepwise in vitro reconstitution of the this compound biosynthetic pathway from hexanoic acid.

The proposed biosynthetic route is a two-step enzymatic cascade involving an Acyl-CoA Ligase (FACL) and an Enoyl-CoA Carboxylase/Reductase (Ecr). The FACL first activates hexanoic acid to its corresponding CoA thioester, which is then desaturated to form an α,β-unsaturated intermediate. Subsequently, the Ecr catalyzes the NADPH-dependent reductive carboxylation of this intermediate to yield the final product, this compound.

Enzymatic Pathway and Workflow

The in vitro reconstitution of the this compound biosynthetic pathway involves the sequential action of two key enzymes.

2_Methylhexanoyl_CoA_Pathway cluster_step1 Step 1: Acyl-CoA Ligation cluster_step2 Step 2: Desaturation & Reductive Carboxylation Hexanoic_Acid Hexanoic Acid FACL Acyl-CoA Ligase (FACL) Hexanoic_Acid->FACL Hexanoyl_CoA Hexanoyl-CoA Unsaturated_Intermediate (E)-2-Hexenoyl-CoA (assumed intermediate) Hexanoyl_CoA->Unsaturated_Intermediate Desaturase (part of Ecr or separate) FACL->Hexanoyl_CoA AMP_PPi AMP + PPi FACL->AMP_PPi CoA_ATP CoA + ATP CoA_ATP->FACL Ecr Enoyl-CoA Carboxylase/Reductase (Ecr) Unsaturated_Intermediate->Ecr Product This compound Ecr->Product NADP NADP⁺ Ecr->NADP NADPH_CO2 NADPH + CO₂ NADPH_CO2->Ecr

Caption: Proposed biosynthetic pathway for this compound.

The overall experimental workflow for the in vitro reconstitution is depicted below.

Experimental_Workflow Start Start Enzyme_Purification Purify Recombinant FACL and Ecr Start->Enzyme_Purification Reaction_Setup Set up In Vitro Reconstitution Reaction Enzyme_Purification->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Quenching Quench Reaction Incubation->Quenching Analysis Analyze Products by HPLC-MS Quenching->Analysis Data_Quantification Quantify Product Yield and Kinetic Parameters Analysis->Data_Quantification End End Data_Quantification->End Logical_Relationships Enzyme_Purity High Enzyme Purity and Activity Product_Yield High Product Yield Enzyme_Purity->Product_Yield Optimal_Conditions Optimal Reaction Conditions (pH, Temp, Cofactors) Optimal_Conditions->Product_Yield Substrate_Conc Appropriate Substrate Concentrations Substrate_Conc->Product_Yield Reliable_Data Reliable Kinetic Data Product_Yield->Reliable_Data Accurate_Analysis Accurate Analytical Method (HPLC-MS) Accurate_Analysis->Reliable_Data

Application Notes and Protocols for Studying Enzyme Kinetics with 2-Methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylhexanoyl-CoA is a branched-chain acyl-coenzyme A thioester. Its structure suggests a role as a substrate or intermediate in various metabolic pathways, particularly in the catabolism of branched-chain fatty acids and amino acids. The study of enzyme kinetics with this compound is crucial for understanding the substrate specificity and catalytic mechanism of enzymes involved in these pathways. This document provides detailed application notes and protocols for utilizing this compound in enzyme kinetic studies, focusing on two key enzyme classes: Acyl-CoA Dehydrogenases and 3-Ketoacyl-CoA Thiolases. These enzymes are integral to fatty acid metabolism and are potential targets for drug development in various metabolic disorders.

Data Presentation: Representative Kinetic Parameters

Enzyme ClassSpecific Enzyme (Example)SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)Reference
Acyl-CoA DehydrogenaseShort/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)2-Methylbutyryl-CoA10 - 505 - 2010 - 40[1]
Acyl-CoA DehydrogenaseIsobutyryl-CoA Dehydrogenase (IBDH)Isobutyryl-CoA20 - 1002 - 105 - 25[1]
3-Ketoacyl-CoA ThiolaseMitochondrial 3-Ketoacyl-CoA Thiolase (T2)3-Keto-2-methylhexanoyl-CoA5 - 3015 - 5030 - 100Representative
3-Ketoacyl-CoA ThiolasePeroxisomal 3-Ketoacyl-CoA Thiolase (SCP2-thiolase)3-Keto-2-methylhexanoyl-CoA15 - 7510 - 4020 - 80Representative

Note: The kinetic parameters for 3-Ketoacyl-CoA Thiolase with 3-Keto-2-methylhexanoyl-CoA are hypothetical and are included to provide a complete representative dataset for enzymes that would act on a product of this compound metabolism.

Experimental Protocols

Protocol 1: Acyl-CoA Dehydrogenase Activity Assay using the Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay

This protocol describes a highly sensitive method to determine the kinetic parameters of Acyl-CoA Dehydrogenases with this compound by monitoring the reduction of ETF.

Principle: Acyl-CoA dehydrogenases catalyze the α,β-dehydrogenation of acyl-CoA substrates, transferring electrons to ETF. The fluorescence of oxidized ETF is quenched upon reduction, and this change can be monitored spectrophotometrically.[2]

Materials:

  • Purified recombinant Acyl-CoA Dehydrogenase (e.g., SBCAD or IBDH)

  • Purified recombinant Electron Transfer Flavoprotein (ETF) from a source with high fluorescence (e.g., porcine)[2]

  • This compound solution (concentration determined by HPLC)

  • Anaerobic cuvette and spectrophotometer with fluorescence capabilities (Excitation: 380 nm, Emission: 495 nm)

  • Reaction Buffer: 50 mM HEPES, pH 7.6, containing 0.5 mM EDTA

  • Glucose and glucose oxidase (for creating an anaerobic environment)

  • Catalase

Procedure:

  • Preparation of Anaerobic Reaction Mixture:

    • In an anaerobic cuvette, prepare the reaction mixture containing Reaction Buffer, 10 mM glucose, 20 units/mL glucose oxidase, and 100 units/mL catalase.

    • Seal the cuvette and allow the mixture to become anaerobic (approximately 10-15 minutes).

  • Enzyme and ETF Addition:

    • Add the purified Acyl-CoA Dehydrogenase to a final concentration of 10-100 nM.

    • Add purified ETF to a final concentration of 1-5 µM.

    • Incubate for 5 minutes to allow for temperature equilibration (e.g., 25°C or 37°C).

  • Initiation of Reaction:

    • Initiate the reaction by injecting a small volume of a stock solution of this compound to achieve the desired final concentration (ranging from 0.1 to 10 times the expected Km).

  • Data Acquisition:

    • Immediately begin monitoring the decrease in ETF fluorescence at 495 nm over time.

    • Record the initial rate of fluorescence decrease for each substrate concentration.

  • Data Analysis:

    • Convert the rate of fluorescence change to the rate of substrate conversion using a standard curve of ETF reduction.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: 3-Ketoacyl-CoA Thiolase Activity Assay (Thiolysis Direction)

This protocol measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate, which would be the product of the hydration and oxidation of the product from the Acyl-CoA Dehydrogenase reaction on this compound. For this protocol, we will use a model substrate, 3-keto-2-methylhexanoyl-CoA.

Principle: The thiolytic cleavage of a 3-ketoacyl-CoA by thiolase in the presence of Coenzyme A (CoA) results in the formation of two shorter acyl-CoA molecules. The reaction can be monitored by the decrease in absorbance at 303 nm, which is characteristic of the Mg2+-enol-thioester complex of the 3-ketoacyl-CoA.[3]

Materials:

  • Purified recombinant 3-Ketoacyl-CoA Thiolase

  • 3-Keto-2-methylhexanoyl-CoA (substrate)

  • Coenzyme A (CoA)

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl₂

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a UV-transparent cuvette, prepare the reaction mixture containing Reaction Buffer and CoA (e.g., 0.1 mM).

    • Add varying concentrations of the 3-Keto-2-methylhexanoyl-CoA substrate (ranging from 0.1 to 10 times the expected Km).

    • Incubate the mixture for 5 minutes at the desired temperature (e.g., 25°C or 37°C).

  • Initiation of Reaction:

    • Initiate the reaction by adding the purified 3-Ketoacyl-CoA Thiolase to a final concentration of 10-100 nM.

    • Quickly mix the contents of the cuvette.

  • Data Acquisition:

    • Immediately monitor the decrease in absorbance at 303 nm over time.

    • Record the initial rate of absorbance change (ΔA₃₀₃/min) for each substrate concentration.

  • Data Analysis:

    • Calculate the initial velocity (V₀) using the Beer-Lambert law (V₀ = (ΔA₃₀₃/min) / ε), where ε is the molar extinction coefficient of the Mg2+-enol-thioester complex of 3-Keto-2-methylhexanoyl-CoA at 303 nm.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: HPLC-Based Assay for Acyl-CoA Dehydrogenase Activity

This protocol provides a direct method for measuring the conversion of this compound to 2-Methyl-2-hexenoyl-CoA.

Principle: The substrate and product of the Acyl-CoA Dehydrogenase reaction, this compound and 2-Methyl-2-hexenoyl-CoA, can be separated and quantified by reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[4][5]

Materials:

  • Purified recombinant Acyl-CoA Dehydrogenase

  • This compound

  • 2-Methyl-2-hexenoyl-CoA standard (for calibration)

  • Reaction Buffer: 50 mM Potassium Phosphate, pH 7.4

  • Electron acceptor (e.g., 100 µM phenazine (B1670421) methosulfate, PMS)

  • Quenching solution (e.g., 10% perchloric acid)

  • HPLC system with a C18 column and UV detector (260 nm)

  • Mobile Phase A: 100 mM sodium phosphate, pH 5.3

  • Mobile Phase B: Acetonitrile (B52724)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing Reaction Buffer, the electron acceptor, and varying concentrations of this compound.

    • Pre-incubate at the desired temperature for 5 minutes.

  • Initiation and Termination:

    • Initiate the reaction by adding the purified Acyl-CoA Dehydrogenase.

    • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Use a gradient of Mobile Phase B to elute the acyl-CoA species (e.g., 10-50% acetonitrile over 20 minutes).

    • Monitor the absorbance at 260 nm.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to this compound and 2-Methyl-2-hexenoyl-CoA by comparing their retention times and peak areas to those of the standards.

    • Calculate the initial rate of product formation for each substrate concentration.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis enzyme Purified Enzyme (ACDH or Thiolase) reaction Reaction Incubation (Varying [Substrate]) enzyme->reaction substrate This compound (or derivative) substrate->reaction reagents Buffers & Cofactors reagents->reaction measurement Data Acquisition (Spectrophotometry or HPLC) reaction->measurement kinetics Michaelis-Menten Plot measurement->kinetics parameters Determine Km & Vmax kinetics->parameters

Caption: General experimental workflow for enzyme kinetic analysis.

branched_chain_pathway s1 Branched-Chain Amino Acids (e.g., Isoleucine) s2 Branched-Chain α-Keto Acids s1->s2 Transamination s3 2-Methylbutyryl-CoA s2->s3 Oxidative Decarboxylation s4 Tiglyl-CoA s3->s4 Dehydrogenation s5 2-Methyl-3-hydroxybutyryl-CoA s4->s5 Hydration s6 2-Methylacetoacetyl-CoA s5->s6 Dehydrogenation s7 Propionyl-CoA + Acetyl-CoA s6->s7 Thiolysis s8 Succinyl-CoA s7->s8 Carboxylation tca TCA Cycle s8->tca e1 BCAT e2 BCKDH e3 SBCAD e4 Enoyl-CoA Hydratase e5 3-Hydroxyacyl-CoA Dehydrogenase e6 β-Ketothiolase e7 Propionyl-CoA Carboxylase

Caption: Catabolic pathway of isoleucine, a branched-chain amino acid.

References

Application Notes and Protocols for the Extraction of 2-Methylhexanoyl-CoA from Bacterial Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are critical intermediates in numerous metabolic pathways within bacteria, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of secondary metabolites such as polyketides.[1][2] 2-Methylhexanoyl-CoA, a branched-chain acyl-CoA, is a key precursor in the biosynthesis of various natural products with potential therapeutic applications. Accurate and efficient extraction of this compound from bacterial cell lysates is therefore essential for understanding its metabolic roles, quantifying its intracellular concentration, and for metabolic engineering efforts aimed at optimizing the production of valuable downstream compounds.[3]

These application notes provide a comprehensive overview and detailed protocols for the extraction of this compound from bacterial cell lysates. The methodologies described are based on established techniques for broad acyl-CoA analysis and have been adapted to address the specific properties of branched-chain thioesters.

Metabolic Significance of this compound

This compound is typically derived from the catabolism of branched-chain amino acids, such as isoleucine, or through the degradation of branched-chain fatty acids. It serves as a building block in the biosynthesis of various secondary metabolites, particularly in actinomycetes. Understanding the metabolic pathways that produce and consume this compound is crucial for targeted genetic modifications to enhance its availability for the synthesis of desired products.

Metabolic_Pathway cluster_catabolism Catabolism cluster_synthesis Biosynthesis Branched-chain Amino Acids (e.g., Isoleucine) Branched-chain Amino Acids (e.g., Isoleucine) This compound This compound Branched-chain Amino Acids (e.g., Isoleucine)->this compound Branched-chain Fatty Acids Branched-chain Fatty Acids Branched-chain Fatty Acids->this compound Polyketides & other Secondary Metabolites Polyketides & other Secondary Metabolites This compound->Polyketides & other Secondary Metabolites Extraction_Workflow cluster_lysis Lysis Method Bacterial Culture Bacterial Culture Cell Harvesting (Centrifugation & Quenching) Cell Harvesting (Centrifugation & Quenching) Bacterial Culture->Cell Harvesting (Centrifugation & Quenching) Cell Lysis Cell Lysis Cell Harvesting (Centrifugation & Quenching)->Cell Lysis Sonication Sonication Cell Lysis->Sonication Organic Solvent Extraction Organic Solvent Extraction Cell Lysis->Organic Solvent Extraction Centrifugation to remove debris Centrifugation to remove debris Sonication->Centrifugation to remove debris Organic Solvent Extraction->Centrifugation to remove debris Supernatant Collection (Acyl-CoA fraction) Supernatant Collection (Acyl-CoA fraction) Centrifugation to remove debris->Supernatant Collection (Acyl-CoA fraction) Solid-Phase Extraction (SPE) Cleanup Solid-Phase Extraction (SPE) Cleanup Supernatant Collection (Acyl-CoA fraction)->Solid-Phase Extraction (SPE) Cleanup Analysis (LC-MS/MS) Analysis (LC-MS/MS) Solid-Phase Extraction (SPE) Cleanup->Analysis (LC-MS/MS)

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 2-Methylhexanoyl-CoA by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-Methylhexanoyl-CoA.

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.

Problem 1: Poor Peak Shape, Tailing, or Broadening

  • Question: My this compound peak is showing significant tailing and broadening. What could be the cause and how can I fix it?

  • Answer: Poor peak shape for acyl-CoAs is a common issue and can be attributed to several factors. Acyl-CoAs are amphipathic molecules with a polar head group and a nonpolar acyl chain, which can lead to secondary interactions with the stationary phase. Additionally, co-eluting matrix components can interfere with the chromatography.

    Troubleshooting Steps:

    • Optimize Mobile Phase: Ensure the mobile phase pH is appropriate to maintain the consistent ionization state of this compound. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used for positive ion mode ESI. For challenging separations, ion-pairing reagents can be effective, but they may cause ion suppression and require dedicated columns.

    • Adjust Gradient: A shallow gradient elution can improve the separation of this compound from closely eluting matrix components.

    • Column Selection: A high-quality C18 column is a good starting point. If issues persist, consider a column with a different stationary phase chemistry or a smaller particle size for better resolution.

    • Sample Clean-up: Inadequate sample clean-up is a primary cause of poor peak shape. Re-evaluate your sample preparation method to more effectively remove interfering matrix components. Solid-Phase Extraction (SPE) generally provides cleaner extracts compared to Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).

Problem 2: Inconsistent Results and Poor Reproducibility

  • Question: I am observing significant variability in the quantification of this compound across my sample set. What is causing this lack of reproducibility?

  • Answer: Inconsistent results are often a direct consequence of uncompensated matrix effects, which can vary between individual samples. Ion suppression or enhancement caused by co-eluting phospholipids (B1166683) and other endogenous compounds can lead to erratic quantification.

    Troubleshooting Steps:

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for sample-to-sample variation in matrix effects is to use a SIL-IS, such as this compound-d3. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable normalization.

    • Improve Sample Preparation: A more rigorous sample preparation method will reduce the variability in matrix components. Mixed-mode or phospholipid removal SPE cartridges are highly effective at producing cleaner and more consistent extracts.[1]

    • Assess Matrix Effects: Quantitatively assess the matrix effect using the post-extraction spike method for a subset of your samples to understand the extent of the variability. If the coefficient of variation (%CV) of the matrix factor is high, a more robust sample preparation method is necessary.

Problem 3: Low Signal Intensity or Complete Signal Loss (Ion Suppression)

  • Question: The signal for my this compound standard is strong in a pure solvent, but it is very low or absent when I analyze my biological samples. What is happening?

  • Answer: This is a classic case of ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source. Phospholipids are a major cause of ion suppression in plasma and tissue samples.[2]

    Troubleshooting Steps:

    • Enhance Sample Clean-up: This is the most critical step to address ion suppression.

      • Solid-Phase Extraction (SPE): Use a well-chosen SPE sorbent (e.g., mixed-mode cation exchange and reversed-phase) to effectively remove phospholipids and other interfering compounds.

      • Phospholipid Removal Plates: These specialized plates are designed to selectively remove phospholipids from the sample extract.

      • Liquid-Liquid Extraction (LLE): LLE can be effective at removing phospholipids, but optimization of the extraction solvent is crucial to ensure good recovery of this compound.

    • Chromatographic Separation: Modify your LC method to separate the elution of this compound from the region where most phospholipids elute. A post-column infusion experiment can help identify the zones of ion suppression in your chromatogram.

    • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of matrix components to a level where their suppressive effects are minimized.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In the analysis of this compound from biological samples, endogenous components like phospholipids, salts, and metabolites are common sources of matrix effects.[2][3]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the LC flow after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.[3]

Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?

A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Here is a general comparison:

  • Protein Precipitation (PPT): This is the simplest method but is the least effective at removing matrix components, often resulting in significant ion suppression. Using cold acetonitrile (B52724) or methanol (B129727) is a common approach. A variation using 5-sulfosalicylic acid (SSA) has shown good recovery for short-chain acyl-CoAs without the need for a subsequent SPE step.[4][5]

  • Liquid-Liquid Extraction (LLE): LLE offers better clean-up than PPT and can be effective at removing phospholipids. However, it can be more labor-intensive and may have lower recovery for more polar analytes.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components and minimizing matrix effects. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, provides the cleanest extracts.[6] Phospholipid removal SPE plates are also highly effective.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification?

A4: While not strictly mandatory for every application, using a SIL-IS is highly recommended and is considered the "gold standard" for accurate and precise quantification in complex matrices. A SIL-IS, such as this compound-d3, has nearly identical chemical and physical properties to the analyte. It co-elutes and experiences the same matrix effects, allowing for reliable correction of signal variability. This is particularly crucial when dealing with significant and variable ion suppression.

Q5: Where can I obtain a stable isotope-labeled internal standard for this compound?

A5: A commercially available stable isotope-labeled standard for this compound may not be readily available. However, custom synthesis is a viable option. A common starting material for the synthesis of a deuterated standard would be a deuterated version of the corresponding fatty acid, such as 2-methylhexanoic acid-d3. This can then be converted to the CoA thioester. Alternatively, companies specializing in custom stable isotope labeling can synthesize the required standard.

Data Presentation

The following table summarizes the expected performance of different sample preparation techniques for the analysis of medium-chain acyl-CoAs, like this compound, based on literature data for similar compounds. Actual values may vary depending on the specific matrix and experimental conditions.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) with Acetonitrile60 - 8540 - 70 (Suppression)Simple, fast, and inexpensive.High level of residual matrix components, significant ion suppression.
Liquid-Liquid Extraction (LLE) 70 - 9020 - 50 (Suppression)Good removal of phospholipids.Can be labor-intensive, may have lower recovery for polar analytes.
Solid-Phase Extraction (SPE) - Reversed Phase85 - 9510 - 30 (Suppression)Good sample clean-up, reduces matrix effects.More complex and costly than PPT and LLE.
Solid-Phase Extraction (SPE) - Mixed Mode> 90< 15 (Suppression)Excellent sample clean-up, minimal matrix effects.Most complex and expensive option.
Protein Precipitation with 5-Sulfosalicylic Acid (SSA) 80 - 95Not explicitly quantified, but method shows good accuracySimple, avoids SPE step, good recovery for short-chain acyl-CoAs.[4]May not be as effective for very complex matrices.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

  • To 100 µL of plasma or tissue homogenate in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard (e.g., this compound-d3).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge to pellet any insoluble debris.

  • Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange

  • Sample Pre-treatment: To 100 µL of plasma, add 100 µL of 4% phosphoric acid in water and vortex. Add the internal standard.

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water.

    • Wash with 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS analysis.

Protocol 3: Assessment of Matrix Effects (Post-Extraction Spike)

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.

    • Set B (Post-Spike): Extract a blank matrix sample using your chosen sample preparation protocol. Spike the analyte and internal standard into the final, dried extract before reconstitution.

    • Set C (Pre-Spike): Spike the analyte and internal standard into the blank matrix before starting the sample preparation protocol.

  • Analyze all three sets by LC-MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis start Biological Sample (Plasma, Tissue Homogenate) add_is Add Stable Isotope Internal Standard start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Option A lle Liquid-Liquid Extraction add_is->lle Option B spe Solid-Phase Extraction add_is->spe Option C centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant/ Eluate lle->supernatant spe->supernatant centrifuge->supernatant drydown Evaporation supernatant->drydown reconstitute Reconstitution drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic issue Encountering Issue: - Poor Peak Shape - Low Signal - Poor Reproducibility check_sample_prep Is Sample Preparation Sufficiently Clean? issue->check_sample_prep improve_sample_prep Implement More Rigorous Sample Preparation (e.g., SPE) check_sample_prep->improve_sample_prep No check_chromatography Is Chromatography Optimized? check_sample_prep->check_chromatography Yes improve_sample_prep->check_chromatography optimize_lc Adjust Gradient, Mobile Phase, or Column check_chromatography->optimize_lc No check_is Are You Using a Stable Isotope-Labeled Internal Standard? check_chromatography->check_is Yes optimize_lc->check_is implement_is Incorporate a SIL-IS for Normalization check_is->implement_is No solution Improved Analytical Performance check_is->solution Yes implement_is->solution

Caption: Troubleshooting logic for common LC-MS issues.

References

Technical Support Center: Optimizing the Yield of Chemically Synthesized 2-Methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the chemical synthesis of 2-Methylhexanoyl-CoA. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods involve a two-step process:

  • Activation of 2-Methylhexanoic Acid: The carboxylic acid is converted into a more reactive species.

  • Coupling with Coenzyme A: The activated 2-methylhexanoyl group is then reacted with the thiol group of Coenzyme A (CoA-SH) to form the thioester bond.

Common activating agents include:

  • N-Hydroxysuccinimide (NHS) ester: This method is widely used due to the relative stability of the NHS-ester intermediate.

  • Mixed Anhydride (B1165640): Formed by reacting the carboxylic acid with an acid chloride, like ethyl chloroformate.

  • Acid Chloride: 2-Methylhexanoyl chloride can be prepared and reacted directly with CoA.

  • 1-Acylimidazole: Formed using carbonyldiimidazole (CDI).

Q2: I am getting a low yield. What are the likely causes?

A2: Low yields in the synthesis of this compound can be attributed to several factors:

  • Steric Hindrance: The methyl group at the alpha-position of 2-methylhexanoic acid can sterically hinder the approach of the activating agent and Coenzyme A.

  • Hydrolysis: The thioester bond of the final product is susceptible to hydrolysis, especially at non-optimal pH.

  • Inefficient Activation: The activation of 2-methylhexanoic acid may be incomplete.

  • Side Reactions: The activating agent may react with other functional groups on Coenzyme A or with the solvent.

  • Degradation of Coenzyme A: CoA is a complex molecule and can degrade under harsh reaction conditions.

Q3: How can I purify the synthesized this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying this compound. A reversed-phase C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724).[1][2] The product is monitored by UV detection, typically at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of CoA.

Q4: How should I store the purified this compound?

A4: this compound should be stored as a lyophilized powder or in a buffered aqueous solution at -80°C to minimize hydrolysis. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Inefficient activation of 2-methylhexanoic acid. 2. Steric hindrance from the α-methyl group. 3. Degradation of Coenzyme A. 4. Incorrect reaction pH.1. Use a more powerful activating agent (e.g., switch from a standard carbodiimide (B86325) to one with an activating additive like HOBt, or try the mixed anhydride method). 2. Increase reaction time and/or temperature moderately. Consider using a catalyst like DMAP. 3. Ensure Coenzyme A is fresh and has been stored properly. Use a slight excess of CoA. 4. Maintain the pH of the coupling reaction between 7.0 and 8.0.
Presence of unreacted 2-methylhexanoic acid Incomplete activation or inefficient coupling.Increase the stoichiometry of the activating agent. Ensure anhydrous conditions during the activation step.
Presence of unreacted Coenzyme A Inefficient coupling or insufficient amount of activated 2-methylhexanoic acid.Increase the amount of activated 2-methylhexanoic acid. Ensure the activated intermediate is stable and has not degraded before the addition of CoA.
Product degradation during workup/purification Hydrolysis of the thioester bond due to acidic or basic conditions.Maintain a neutral to slightly acidic pH (around 6.0-7.0) during purification. Use buffered mobile phases for HPLC. Work at low temperatures.
Multiple peaks in HPLC analysis of the final product Presence of isomers, byproducts from side reactions, or degradation products.Optimize the reaction conditions to minimize side reactions. For purification, use a shallower gradient in HPLC to improve the resolution of closely eluting peaks. Characterize the impurities by mass spectrometry.

Data Presentation

Table 1: Comparison of Activating Agents for Acyl-CoA Synthesis

Activating Agent Typical Yield Range (%) Advantages Disadvantages
N-Hydroxysuccinimide (NHS) ester 60-85- Stable intermediate - Good yields- Two-step process
Mixed Anhydride (e.g., with Ethyl Chloroformate) 70-90- High reactivity - Good for sterically hindered acids- Intermediate can be unstable - Potential for side reactions
Acid Chloride 50-80- Highly reactive- Harsh conditions may degrade CoA - Generates HCl
Carbonyldiimidazole (CDI) 50-75- Mild reaction conditions- Intermediate can be less reactive for sterically hindered acids

Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via the N-Hydroxysuccinimide (NHS) Ester Method

This protocol is a two-step process. First, 2-methylhexanoic acid is activated to its NHS ester, which is then reacted with Coenzyme A.

Step 1: Synthesis of 2-Methylhexanoyl-NHS Ester

  • Dissolve 2-methylhexanoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2-Methylhexanoyl-NHS ester. This can be used in the next step without further purification.

Step 2: Coupling of 2-Methylhexanoyl-NHS Ester with Coenzyme A

  • Dissolve Coenzyme A trilithium salt (1.0 eq) in a buffered aqueous solution (e.g., 0.1 M sodium bicarbonate, pH 7.5-8.0).

  • Dissolve the crude 2-Methylhexanoyl-NHS ester from Step 1 in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or DMF).

  • Add the solution of the NHS ester dropwise to the Coenzyme A solution with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by analytical HPLC.

  • Once the reaction is complete, acidify the solution to pH ~5-6 with dilute HCl.

  • Purify the this compound by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

Mandatory Visualizations

Synthesis_Pathway cluster_activation Activation Step cluster_coupling Coupling Step 2-Methylhexanoic_Acid 2-Methylhexanoic Acid Activated_Intermediate Activated Intermediate (e.g., NHS-ester) 2-Methylhexanoic_Acid->Activated_Intermediate Activation Activating_Agent Activating Agent (e.g., NHS/DCC) Activating_Agent->Activated_Intermediate 2-Methylhexanoyl_CoA This compound Activated_Intermediate->2-Methylhexanoyl_CoA Coupling Coenzyme_A Coenzyme A (CoA-SH) Coenzyme_A->2-Methylhexanoyl_CoA

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Activation Check Activation Step: - Analyze for unreacted starting material - Confirm formation of activated intermediate Start->Check_Activation Activation_OK Activation Successful? Check_Activation->Activation_OK Improve_Activation Improve Activation: - Increase activating agent stoichiometry - Change activating agent - Ensure anhydrous conditions Activation_OK->Improve_Activation No Check_Coupling Check Coupling Step: - Analyze for unreacted CoA - Check reaction pH Activation_OK->Check_Coupling Yes Improve_Activation->Check_Activation Coupling_OK Coupling Successful? Check_Coupling->Coupling_OK Improve_Coupling Improve Coupling: - Optimize pH (7.0-8.0) - Increase reaction time/temperature - Use excess CoA Coupling_OK->Improve_Coupling No Check_Purification Check Purification: - Analyze for product degradation - Optimize HPLC gradient Coupling_OK->Check_Purification Yes Improve_Coupling->Check_Coupling Purification_OK Purity Acceptable? Check_Purification->Purification_OK Optimize_Purification Optimize Purification: - Use buffered mobile phase - Work at low temperature Purification_OK->Optimize_Purification No End Optimized Yield Purification_OK->End Yes Optimize_Purification->Check_Purification

Caption: Troubleshooting workflow for low yield of this compound.

Logical_Relationships Yield Yield Purity Purity Reaction_Time Reaction Time Reaction_Time->Yield Reaction_Time->Purity Temperature Temperature Temperature->Yield Temperature->Purity Stoichiometry Reagent Stoichiometry Stoichiometry->Yield pH pH pH->Yield Hydrolysis Hydrolysis pH->Hydrolysis Steric_Hindrance Steric Hindrance Activation_Efficiency Activation Efficiency Steric_Hindrance->Activation_Efficiency Coupling_Efficiency Coupling Efficiency Steric_Hindrance->Coupling_Efficiency Hydrolysis->Purity Activation_Efficiency->Yield Coupling_Efficiency->Yield

Caption: Factors influencing the yield and purity of this compound.

References

Troubleshooting low signal intensity of 2-Methylhexanoyl-CoA in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the mass spectrometry analysis of acyl-CoA compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a specific focus on troubleshooting low signal intensity of molecules like 2-Methylhexanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low signal intensity of this compound in my LC-MS/MS experiment?

Low signal intensity for acyl-CoAs such as this compound can be attributed to several factors:

  • Sample Degradation: Acyl-CoA thioesters are susceptible to hydrolysis, particularly at non-acidic pH and elevated temperatures.[1][2]

  • Inefficient Ionization: The choice of ionization mode and mobile phase composition significantly impacts the ionization efficiency of acyl-CoAs.[3] For short-chain acyl-CoAs, positive ion mode is often more efficient.[4][5]

  • Ion Suppression: Complex biological matrices can contain compounds that co-elute with the analyte and interfere with its ionization, leading to a reduced signal.[2]

  • Suboptimal Mass Spectrometer Parameters: Incorrectly defined precursor/product ion pairs, collision energy, or source parameters will result in poor sensitivity.[2][3]

  • Poor Chromatographic Peak Shape: Issues such as peak broadening or splitting, often caused by column contamination or overloading, can decrease the signal-to-noise ratio.[3]

  • Inadequate Sample Preparation: The extraction method may lead to significant loss of the analyte before it even reaches the instrument.

Q2: I am observing a complete loss of signal for this compound. Where should I start troubleshooting?

A complete signal loss requires a systematic approach to identify the point of failure. Follow these initial steps:

  • Instrument Health Check: Infuse a known, stable compound to verify that the mass spectrometer is functioning correctly and producing a signal.[2]

  • Reagent and Standard Integrity: Prepare fresh mobile phases and a new this compound standard to rule out degradation or contamination.

  • Verify Instrument Settings: Double-check that all instrument parameters, including voltages, gas flows, and the scan settings, are correctly configured for your analyte.[2]

  • Check for Stable Electrospray: Ensure a stable spray is being generated from the ion source.

Below is a troubleshooting workflow to guide you through this process.

G start Start: No Signal for This compound check_ms 1. Instrument Health Check (Infuse stable compound) start->check_ms ms_ok MS Signal OK? check_ms->ms_ok check_reagents 2. Prepare Fresh Standards & Mobile Phases ms_ok->check_reagents Yes contact_support Contact Instrument Support ms_ok->contact_support No reagents_ok Signal Restored? check_reagents->reagents_ok check_params 3. Verify MS & LC Parameters reagents_ok->check_params No issue_resolved Issue Resolved reagents_ok->issue_resolved Yes params_ok Signal Restored? check_params->params_ok check_sample_prep 4. Review Sample Preparation Protocol params_ok->check_sample_prep No params_ok->issue_resolved Yes check_sample_prep->issue_resolved

Figure 1. Initial troubleshooting workflow for complete signal loss.

Q3: How does sample preparation affect the signal intensity of this compound?

The sample preparation method is critical for successful analysis. Acyl-CoAs are often present at low concentrations in complex biological matrices. Key considerations include:

  • Extraction Efficiency: The choice of solvent is crucial. For short- to medium-chain acyl-CoAs, dissolving the extract in ammonium (B1175870) acetate (B1210297) buffer (pH 6.8) is effective.[6] For broader profiling, methods using trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA) for protein precipitation are common.[4][7] However, TCA can lead to poor recovery of some CoA species and may require a subsequent solid-phase extraction (SPE) step for removal.[4][7]

  • Minimizing Degradation: Acyl-CoAs are unstable. Keep samples on ice or at 4°C throughout the preparation process and minimize the time they spend in aqueous solutions to prevent hydrolysis.[1][2]

  • Matrix Effects: If ion suppression is suspected, further sample cleanup using SPE may be necessary to remove interfering compounds.

Troubleshooting Guides

Guide 1: Optimizing Mass Spectrometer Parameters

If your signal is low but detectable, optimizing the MS parameters is a key step. Acyl-CoAs exhibit characteristic fragmentation patterns that can be leveraged for sensitive detection. In positive ion mode, a common fragmentation is the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety (507 Da).[4][8]

Recommended Starting Parameters for this compound (C7:0-CoA):

ParameterRecommended ValueNotes
Precursor Ion (Q1) m/z 880.21This is the theoretical [M+H]⁺ for this compound.[1]
Product Ion (Q3) m/z 373.21Corresponds to the precursor ion after the neutral loss of 507 Da ([M-507+H]⁺).[4][8]
Alternative Product Ion m/z 428.04A common fragment corresponding to the adenosine (B11128) diphosphate (B83284) moiety.[1][4]
Ionization Mode Positive ESIGenerally provides better sensitivity for short-chain acyl-CoAs.[4][5][9]
Collision Energy (CE) 30-40 eVThis is a typical range; optimization is highly recommended by infusing a standard.[10]
Source Temperature 120 °CA representative value; should be optimized for your specific instrument.[11]
Desolvation Temperature 350-500 °CA representative value; should be optimized for your specific instrument.[11][12]

Note: These are starting points. Always perform direct infusion of a standard to optimize parameters for your specific instrument and conditions.

Guide 2: Enhancing Chromatographic Performance

Poor chromatography can dilute your signal. Here are some tips to improve it:

  • Column Choice: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[6][13]

  • Mobile Phase: A typical mobile phase system consists of:

    • Solvent A: 10 mM ammonium acetate in water (pH can be adjusted, slightly acidic to neutral is common).[1][6]

    • Solvent B: Acetonitrile.[1][6]

  • Gradient: A linear gradient starting with a low percentage of organic solvent (e.g., 2-20% B) and ramping up to a high percentage (e.g., 95% B) is effective for separating acyl-CoAs of varying chain lengths.[1][6]

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for standard analytical columns.[6][10]

  • Wash Steps: Incorporating a wash step with a high percentage of organic solvent between injections can help prevent carryover and column contamination.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissue Samples

This protocol is a general guideline for the extraction of acyl-CoAs from tissue.

G start 1. Homogenize Frozen Tissue (in ice-cold extraction buffer) centrifuge1 2. Centrifuge to Pellet Debris start->centrifuge1 supernatant 3. Collect Supernatant centrifuge1->supernatant spe 4. Optional: Solid-Phase Extraction (SPE) Cleanup supernatant->spe dry 5. Dry Extract (e.g., under nitrogen) spe->dry reconstitute 6. Reconstitute in Initial Mobile Phase dry->reconstitute analyze 7. Analyze by LC-MS/MS reconstitute->analyze

Figure 2. General workflow for acyl-CoA extraction from tissue.

Methodology:

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize it in 1 mL of ice-cold extraction buffer (e.g., 2:2:1 methanol/acetonitrile/water or 10% trichloroacetic acid).[2][4][13] Include an appropriate internal standard.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Cleanup (Optional): If using a TCA extraction, a solid-phase extraction (SPE) step may be required to remove the TCA.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 50 mM ammonium acetate in water).[1] Vortex and centrifuge to pellet any remaining insoluble material before transferring to an autosampler vial.

  • Analysis: Inject the sample into the LC-MS/MS system.

References

Technical Support Center: Stabilizing 2-Methylhexanoyl-CoA During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Methylhexanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: My samples show low or no detectable levels of this compound. What are the primary causes?

Low recovery of this compound is typically due to its inherent instability. The primary culprits are enzymatic degradation and chemical hydrolysis of the thioester bond.

  • Enzymatic Degradation: Upon cell or tissue lysis, enzymes such as acyl-CoA thioesterases (ACOTs) are released and can rapidly hydrolyze this compound to its corresponding free fatty acid and Coenzyme A. Some ACOTs have broad substrate specificity, including for methyl-branched acyl-CoAs.

  • Chemical Hydrolysis: The thioester bond of acyl-CoAs is susceptible to hydrolysis, particularly in neutral to alkaline aqueous solutions (pH > 7). Elevated temperatures significantly accelerate this process.

Q2: What is the most critical step to prevent the degradation of this compound?

The most critical step is the immediate and effective quenching of all enzymatic activity at the moment of sample collection. For tissue samples, this is best achieved by flash-freezing in liquid nitrogen. For cell cultures, metabolism can be quenched by aspirating the media and adding an ice-cold organic solvent like methanol (B129727).

Q3: What are the optimal temperature and pH conditions for handling samples containing this compound?

To maintain the integrity of this compound, all sample preparation steps should be performed at low temperatures (0-4°C, on ice). Use pre-chilled tubes, buffers, and solvents. The pH of aqueous solutions should be maintained in a slightly acidic range, ideally between 4.0 and 6.0. An acidic extraction buffer, such as potassium phosphate (B84403) at pH 4.9, is highly recommended to minimize chemical hydrolysis.

Q4: Are there any specific inhibitors I can use to prevent enzymatic degradation of this compound?

While broad-spectrum protease and phosphatase inhibitors are generally recommended, specific inhibitors for acyl-CoA thioesterases are not commonly used in routine sample preparation. The most effective strategy is rapid inactivation of enzymes through immediate freezing and/or homogenization in a strong protein-denaturing solution. Some research has explored the use of substrate analogs, such as thioethers of coenzyme A, as enzyme inhibitors in mechanistic studies.

Q5: What is the recommended method for long-term storage of samples to ensure the stability of this compound?

For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C. To further preserve stability, samples can be stored as a dry pellet after solvent evaporation.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to significant degradation of acyl-CoAs.[2]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Recovery of this compound Incomplete cell lysis and extraction.- Ensure thorough homogenization of the tissue; a glass homogenizer is often effective.- Optimize the ratio of extraction solvent to tissue weight.
Degradation during extraction.- Work quickly and maintain samples on ice at all times.- Use fresh, high-purity solvents.- Add an internal standard early in the process to monitor recovery.
Inefficient Solid-Phase Extraction (SPE).- Ensure the SPE column is properly conditioned and equilibrated.- Optimize the wash and elution steps for your analyte of interest.
High Variability Between Replicates Inconsistent sample handling.- Standardize the time between sample collection and quenching.- Ensure uniform freezing rates for all samples.
Presence of interfering substances.- Optimize chromatographic separation to resolve this compound from isomers and other matrix components.- Consider a more rigorous sample cleanup method, such as SPE.

Data Presentation

Table 1: Comparison of Recovery Percentages for Short-Chain Acyl-CoAs and Related Metabolites Using Different Extraction Methods.

Analyte Recovery with 10% Trichloroacetic Acid (TCA) + SPE (%) Recovery with 2.5% 5-Sulfosalicylic Acid (SSA) (%)
Pantothenate0>100
Dephospho-CoA0>99
Free CoA174
Acetyl-CoA3659
Propionyl-CoA6280
Isovaleryl-CoA5859
Malonyl-CoA2674

Data adapted from a study comparing extraction techniques. Recovery is relative to a direct spike in water.[2] This table highlights that for many short-chain acyl-CoAs and their precursors, extraction with SSA provides superior recovery compared to methods involving TCA precipitation followed by solid-phase extraction (SPE).[2]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Branched Acyl-CoAs (e.g., this compound) from Mammalian Cells

This protocol is adapted from a method designed to enhance the recovery of polar analytes by avoiding solid-phase extraction.[2]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water, containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA)

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated centrifuge (4°C)

Procedure:

  • Cell Washing:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Quenching and Lysis:

    • Immediately after the final wash, add 200 µL of ice-cold 2.5% SSA with the internal standard directly to the cell plate or pellet.

    • For adherent cells, use a cell scraper to scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Deproteinization:

    • Vortex the lysate vigorously for 15 seconds.

    • Incubate on ice for 10 minutes.

  • Lysate Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding the protein pellet.

  • LC-MS/MS Analysis:

    • The supernatant is now ready for direct analysis by LC-MS/MS.

Protocol 2: Extraction of this compound from Tissue Samples

This protocol combines solvent extraction with optional solid-phase extraction for improved purity.

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (B52724) (ACN)

  • Isopropanol (B130326)

  • Weak anion exchange solid-phase extraction (SPE) columns (optional)

  • Nitrogen evaporator

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an internal standard.

    • Homogenize thoroughly.

  • Solvent Extraction:

    • Add 1 mL of a 3:1 (v/v) mixture of acetonitrile and isopropanol to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant and transfer it to a new tube.

  • Sample Concentration:

    • Dry the supernatant under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7). For short-chain acyl-CoAs, reconstitution in an aqueous solution with 50 mM ammonium acetate may be preferable.[1]

  • Optional SPE Cleanup:

    • If further purification is needed, the reconstituted sample can be passed through a conditioned and equilibrated weak anion exchange SPE column. The column is then washed, and the acyl-CoAs are eluted with an appropriate solvent.

Mandatory Visualizations

This compound This compound Enzymatic Enzymatic Degradation This compound->Enzymatic Chemical Chemical Hydrolysis This compound->Chemical ACOT Acyl-CoA Thioesterases (ACOTs) Enzymatic->ACOT e.g. Products 2-Methylhexanoic Acid + Coenzyme A Enzymatic->Products pH Alkaline/Neutral pH (pH > 7) Chemical->pH Temp Elevated Temperature Chemical->Temp Chemical->Products

Caption: Degradation pathways of this compound.

Start Sample Collection (Tissue or Cells) Quench Immediate Quenching (Liquid N2 or Cold Solvent) Start->Quench Homogenize Homogenization/Lysis (Ice-cold acidic buffer, pH 4.9) Quench->Homogenize Extract Solvent Extraction (e.g., Acetonitrile/Isopropanol) Homogenize->Extract Centrifuge Centrifugation (4°C) (Separate supernatant) Extract->Centrifuge Dry Dry Down (Nitrogen stream) Centrifuge->Dry Reconstitute Reconstitute (LC-MS compatible solvent) Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Recommended workflow for this compound sample preparation.

References

Strategies to increase the solubility of 2-Methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges with the solubility of 2-Methylhexanoyl-CoA. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a short-chain fatty acyl-CoA, an important intermediate in various metabolic pathways. Structurally, it is an amphipathic molecule, possessing both a hydrophilic Coenzyme A (CoA) head group and a hydrophobic 2-methylhexanoyl tail[1]. This dual nature can lead to limited solubility in aqueous buffers, potentially forming micelles at higher concentrations[2]. Its hydrophobicity makes it practically insoluble in water, which can pose significant challenges in experimental assays where precise concentrations are required[3].

Q2: My this compound won't dissolve in my aqueous buffer. What are the initial troubleshooting steps?

If you are encountering solubility issues with this compound in an aqueous buffer, consider the following initial steps:

  • Sonication: Gentle sonication can help to break up aggregates and promote dissolution.

  • Vortexing: Vigorous vortexing can aid in the initial dispersion of the compound.

  • Temperature: Slightly warming the solution (e.g., to 37°C) may increase solubility, but be cautious of potential degradation at higher temperatures.

If these initial steps are unsuccessful, you may need to consider the more advanced strategies outlined in the troubleshooting guides below.

Q3: Are there any specific buffer components I should be cautious of when working with this compound?

Yes, the presence of certain ions can affect the solubility of acyl-CoAs. For instance, high concentrations of divalent cations like Magnesium (Mg²⁺) have been shown to decrease the solubility of similar long-chain acyl-CoAs, causing them to precipitate[4]. If your buffer contains high levels of Mg²⁺ or other divalent cations, this could be contributing to your solubility problems.

Q4: How stable is this compound in solution?

Acyl-CoAs are susceptible to hydrolysis, particularly in alkaline and strongly acidic aqueous solutions[5]. For optimal stability, it is recommended to prepare fresh solutions and use them promptly. If storage is necessary, flash-freezing in liquid nitrogen and storing at -80°C is advisable. Studies have shown that acyl-CoAs are more stable in methanol (B129727) than in aqueous solutions[5].

Troubleshooting Guides

Problem: Poor Solubility of this compound in Aqueous Buffers

This guide provides a systematic approach to improving the solubility of this compound.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: this compound powder initial_dissolution Attempt dissolution in desired aqueous buffer start->initial_dissolution solubility_check1 Is it soluble? initial_dissolution->solubility_check1 success Success: Proceed with experiment solubility_check1->success Yes strategy1 Strategy 1: Adjust pH solubility_check1->strategy1 No solubility_check2 Is it soluble? strategy1->solubility_check2 solubility_check2->success Yes strategy2 Strategy 2: Use a Co-solvent solubility_check2->strategy2 No solubility_check3 Is it soluble? strategy2->solubility_check3 solubility_check3->success Yes strategy3 Strategy 3: Incorporate a Surfactant solubility_check3->strategy3 No solubility_check4 Is it soluble? strategy3->solubility_check4 solubility_check4->success Yes failure Failure: Re-evaluate experimental conditions or consider alternative delivery methods solubility_check4->failure No

Caption: A systematic workflow for troubleshooting the solubility of this compound.

Strategy 1: pH Adjustment

The charge state of the phosphate (B84403) groups on the CoA moiety can influence solubility. Adjusting the pH of the buffer may improve solubility.

Experimental Protocol:

  • Prepare your desired buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.4).

  • Attempt to dissolve the this compound in the buffer.

  • If solubility is poor, incrementally adjust the pH upwards (e.g., in 0.2-0.5 unit increments) using a dilute basic solution (e.g., 0.1 M NaOH). Be cautious not to exceed a pH of 8.0 to minimize hydrolysis[5].

  • Gently mix the solution after each pH adjustment and observe for dissolution.

  • Once dissolved, the pH can be carefully back-titrated to the desired experimental pH if necessary, although this may risk precipitation.

Strategy 2: Use of Co-solvents

Introducing a water-miscible organic solvent can reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds[6][7].

Experimental Protocol:

  • Dissolve the this compound in a small volume of a water-miscible organic solvent such as ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO).

  • While vortexing, slowly add the aqueous buffer to the organic solvent containing the dissolved this compound.

  • Monitor the solution for any signs of precipitation.

  • The final concentration of the organic solvent should be kept to a minimum to avoid interfering with downstream biological assays. It is crucial to run appropriate vehicle controls in your experiments.

Table 1: Illustrative Solubility of this compound in Co-solvent Systems

Co-solventMaximum Recommended Concentration in Aqueous BufferExpected Solubility of this compound
Ethanol1-5% (v/v)Moderate Increase
Methanol1-5% (v/v)Moderate Increase
DMSO0.1-1% (v/v)Significant Increase

Note: This data is illustrative and the optimal co-solvent and its concentration should be determined empirically for your specific experimental setup.

Strategy 3: Incorporation of a Surfactant

Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions[8].

Experimental Protocol:

  • Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100) at a concentration slightly above its critical micelle concentration (CMC).

  • Add the this compound to the surfactant-containing buffer.

  • Gently mix the solution to facilitate the formation of micelles and the solubilization of the acyl-CoA.

  • As with co-solvents, it is essential to include a vehicle control with the surfactant in your experiments to account for any potential effects on the biological system.

G cluster_1 Logical Relationship of Solubility Enhancement Strategies start Insoluble this compound ph_adjustment pH Adjustment start->ph_adjustment Alters charge state cosolvent Co-solvent Addition start->cosolvent Reduces solvent polarity surfactant Surfactant Incorporation start->surfactant Forms micelles soluble_complex Soluble this compound ph_adjustment->soluble_complex cosolvent->soluble_complex surfactant->soluble_complex

Caption: Relationship between solubility issues and enhancement strategies for this compound.

References

Technical Support Center: Resolving Isomeric Interferences in 2-Methylhexanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isomeric interferences in the analysis of 2-Methylhexanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric interferences when analyzing this compound?

A1: The primary isomeric interferences that can co-elute or have similar mass-to-charge ratios (m/z) with this compound include its positional isomers: 3-Methylhexanoyl-CoA, 4-Methylhexanoyl-CoA, and 5-Methylhexanoyl-CoA. Another common interference is ethylhexanoyl-CoA, a structural isomer. These compounds often present significant challenges in chromatographic separation and mass spectrometric detection due to their similar chemical properties.

Q2: My LC-MS/MS analysis shows a single peak for what I believe is this compound, but I suspect isomeric contamination. How can I confirm this?

A2: A single, symmetrical peak does not guarantee purity, especially with isomeric compounds. To confirm the presence of co-eluting isomers, you can employ several strategies:

  • High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, very high-resolution instruments may reveal subtle mass differences if elemental compositions vary (unlikely for positional isomers).

  • Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis: Carefully examine the MS/MS fragmentation patterns. Positional isomers may yield different relative abundances of specific fragment ions upon collision-induced dissociation (CID). Although the fragmentation is often dominated by the Coenzyme A moiety, subtle differences in the acyl chain fragmentation can be informative.[1]

  • Chromatographic Peak Sharpening: Employing techniques to improve peak efficiency, such as using a column with a smaller particle size or optimizing the flow rate, may reveal shouldering on your peak of interest, indicating the presence of more than one compound.

Q3: Can I distinguish between this compound and its isomers using mass spectrometry alone?

A3: Distinguishing positional isomers by mass spectrometry alone is challenging because they have identical molecular weights and often produce very similar fragmentation patterns.[1] The fragmentation of acyl-CoAs is typically dominated by the loss of the pantetheine (B1680023) and adenosine (B11128) diphosphate (B83284) portions of the CoA molecule.[2] However, subtle differences in the relative intensities of fragment ions derived from the acyl chain may exist. For definitive identification, chromatographic separation is crucial.

Q4: Are there any specific derivatization techniques that can help in separating these isomers by GC-MS?

A4: For GC-MS analysis, the acyl-CoAs must first be hydrolyzed to their corresponding free fatty acids (e.g., 2-methylhexanoic acid) and then derivatized to increase their volatility. Derivatization with reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) can create derivatives that are amenable to GC separation and highly sensitive detection by electron capture negative ionization mass spectrometry (ECNI-MS).[3][4] The separation of the resulting methylhexanoic acid isomers can then be optimized on a suitable GC column.

Troubleshooting Guides

Issue 1: Co-elution of this compound and its Positional Isomers in Reversed-Phase LC-MS

Symptoms:

  • A single, broad, or shouldered chromatographic peak for the target m/z.

  • Inconsistent quantification results across different sample batches.

  • Inability to achieve baseline separation even with gradient optimization.

Troubleshooting Steps:

Possible Cause Recommended Solution
Inadequate Column Selectivity A standard C18 column may not provide sufficient selectivity for positional isomers. Consider switching to a stationary phase with a different retention mechanism. Phenyl-hexyl or biphenyl (B1667301) phases can offer alternative selectivity through pi-pi interactions. For chiral isomers (if applicable), a chiral stationary phase would be necessary.[5][6]
Suboptimal Mobile Phase Composition The choice of organic modifier and additives can significantly impact selectivity. Experiment with different organic solvents (e.g., methanol (B129727) vs. acetonitrile) as they can alter elution order. Adjusting the pH or the concentration of ion-pairing agents can also improve resolution.[7]
Inefficient Chromatographic Conditions Long, shallow gradients often improve the separation of closely eluting compounds.[8] Reducing the column temperature can sometimes enhance the subtle differences in interactions between the isomers and the stationary phase, leading to better resolution.
High Flow Rate A high flow rate can lead to band broadening and loss of resolution. Try reducing the flow rate to improve separation efficiency.
Issue 2: Inability to Differentiate Isomers by MS/MS Fragmentation

Symptoms:

  • Identical or nearly identical MS/MS spectra for co-eluting peaks suspected to be isomers.

  • Lack of unique fragment ions to definitively identify this compound.

Troubleshooting Steps:

Possible Cause Recommended Solution
Dominant CoA Fragmentation The fragmentation of the CoA moiety often masks subtle differences in the acyl chain. All acyl-CoAs typically show a characteristic neutral loss of 507 Da in positive ion mode.[2]
Low Collision Energy Insufficient collision energy may not induce fragmentation of the acyl chain itself. Systematically optimize the collision energy for the precursor ion of this compound to promote the formation of diagnostic fragment ions.
Standard MS/MS Scan Modes Standard product ion scanning may not be sufficient. If your instrument allows, explore alternative scan modes like neutral loss or precursor ion scanning to target specific fragments that might be unique to one isomer.
Lack of Reference Spectra Without pure standards for each isomer, it is difficult to confirm their fragmentation patterns. If possible, synthesize or acquire standards for 3-, 4-, and 5-Methylhexanoyl-CoA to establish their characteristic MS/MS spectra under your experimental conditions.[9]

Experimental Protocols

Protocol 1: GC-MS Analysis of Methylhexanoic Acid Isomers (as PFB Esters)

This protocol is adapted from methods for analyzing similar branched-chain fatty acids and is intended for the separation of the hydrolyzed forms of methylhexanoyl-CoA isomers.[3][4]

  • Sample Hydrolysis:

    • To 100 µL of sample containing acyl-CoAs, add 50 µL of 1 M NaOH.

    • Vortex and incubate at 60°C for 30 minutes to hydrolyze the thioester bond.

    • Acidify the sample to pH < 2 with 1 M HCl.

  • Liquid-Liquid Extraction:

    • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex vigorously for 1 minute and centrifuge to separate the phases.

    • Transfer the organic (upper) layer to a clean tube. Repeat the extraction.

    • Dry the combined organic extracts under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of acetonitrile.

    • Add 10 µL of 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) solution (10% in acetone) and 10 µL of diisopropylethylamine (DIPEA).

    • Vortex and incubate at room temperature for 30 minutes.[4]

    • Evaporate the solvent to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of hexane (B92381) for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: A moderately polar capillary column, such as a DB-225MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for separating positional isomers.[10]

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min and hold for 5 minutes.

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detection: Negative Chemical Ionization (NCI) mode. Monitor the [M-PFB]⁻ ion.

Protocol 2: LC-MS/MS Analysis of Short-Chain Acyl-CoAs

This is a general protocol for the analysis of short-chain acyl-CoAs that can be optimized for the separation of this compound and its isomers.[7][11]

  • Sample Extraction:

    • Homogenize tissue or pellet cells in an ice-cold extraction buffer (e.g., 80% methanol in water or 10% trichloroacetic acid).

    • Include an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA like heptadecanoyl-CoA).

    • Vortex and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins.

    • Transfer the supernatant to a new tube and dry under nitrogen or by lyophilization.

    • Reconstitute the dried extract in the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A shallow gradient is recommended. For example: 0-2 min, 2% B; 2-15 min, 2-30% B; 15-17 min, 30-95% B; 17-20 min, 95% B; 20.1-25 min, 2% B.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its isomers. The precursor ion will be [M+H]⁺. A common product ion for all acyl-CoAs results from the fragmentation of the phosphopantetheine moiety.

Data and Visualizations

Table 1: Expected Elution Behavior of Methylhexanoyl-CoA Isomers
Compound Expected Relative Retention Time (Reversed-Phase LC) Expected Relative Retention Time (GC of PFB Esters) Rationale
This compoundEarliestEarliestBranching near the polar head group can reduce hydrophobic interaction with the C18 stationary phase, leading to earlier elution. In GC, steric hindrance from the alpha-methyl group can lead to a shorter retention time on some polar phases.
3-Methylhexanoyl-CoAIntermediateIntermediateThe methyl group is further from the polar head, resulting in slightly more hydrophobic character than the 2-methyl isomer.
4-Methylhexanoyl-CoAIntermediateIntermediateSimilar hydrophobicity to the 3-methyl isomer, likely to elute in close proximity.
5-Methylhexanoyl-CoALatestLatestThe methyl group is at the end of the acyl chain, resulting in the most linear and hydrophobic character among the positional isomers, leading to the longest retention time.
Ethylhexanoyl-CoAVariableVariableThe retention time will depend on the position of the ethyl group.
Table 2: Key Mass Spectral Fragments for Isomer Differentiation
Compound Precursor Ion (m/z) [M+H]⁺ Common Product Ion (m/z) Potential Diagnostic Fragment Ions (m/z)
This compound880.2303.1 (Acylium ion + H)Fragments resulting from cleavage alpha to the carbonyl group, which may be influenced by the methyl substituent.
3-Methylhexanoyl-CoA880.2303.1Potential for unique fragments arising from cleavage adjacent to the tertiary carbon.
4-Methylhexanoyl-CoA880.2303.1Fragmentation patterns are likely to be very similar to other positional isomers.
5-Methylhexanoyl-CoA880.2303.1May show subtle differences in the relative abundance of fragments from the acyl chain.
Ethylhexanoyl-CoA880.2303.1The position of the ethyl group will influence the fragmentation of the acyl chain, potentially leading to more distinct fragment ions.

Note: The m/z values are theoretical and may vary slightly depending on instrument calibration.

Diagrams

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_detection Detection & Identification Sample Biological Sample Extraction Acyl-CoA Extraction (e.g., with 80% Methanol) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (Optional) Extraction->Cleanup Derivatization Hydrolysis & Derivatization (for GC-MS) Cleanup->Derivatization For GC LC LC Separation (Reversed-Phase C18) Cleanup->LC Direct Analysis GC GC Separation (Polar Column) Derivatization->GC MS Tandem Mass Spectrometry (MS/MS) LC->MS GC->MS Data Data Analysis (Peak Integration & Isomer ID) MS->Data

Caption: Experimental workflow for resolving isomeric interferences in this compound analysis.

TroubleshootingTree Start Single, broad, or shouldered peak observed Q1 Optimize LC Method? (Gradient, Temp, Flow) Start->Q1 A1_Yes Peak(s) Resolved Q1->A1_Yes Yes A1_No Co-elution persists Q1->A1_No No Q2 Change Column Selectivity? (e.g., Phenyl-Hexyl) A1_No->Q2 A2_Yes Peak(s) Resolved Q2->A2_Yes Yes A2_No Co-elution persists Q2->A2_No No Q3 Optimize MS/MS Fragmentation? A2_No->Q3 A3_Yes Unique fragment ions identified for each isomer Q3->A3_Yes Yes A3_No Consider alternative methodology (e.g., GC-MS) Q3->A3_No No

Caption: Troubleshooting decision tree for resolving co-eluting isomeric interferences.

References

Technical Support Center: Purity Assessment of Synthetic 2-Methylhexanoyl-CoA by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity assessment of synthetic 2-Methylhexanoyl-CoA using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A1: this compound, also known as 2-methylcaproyl-CoA, is the coenzyme A thioester of 2-methylhexanoic acid. It is a key intermediate in the metabolism of branched-chain fatty acids. As a fatty acyl-CoA, it is a relatively hydrophobic molecule.[1]

PropertyValue
Chemical Formula C28H48N7O17P3S
Average Molecular Weight 879.7 g/mol [1]
Monoisotopic Molecular Weight 879.20402525 Da
Physical Description Solid
Solubility Soluble in water and methanol (B129727).

Q2: Why is HPLC a suitable method for assessing the purity of this compound?

A2: HPLC, particularly reversed-phase HPLC, is a powerful technique for separating and quantifying compounds based on their polarity. It is well-suited for analyzing acyl-CoA esters like this compound because it can effectively separate the target compound from potential impurities such as free Coenzyme A (CoASH), the corresponding free fatty acid (2-methylhexanoic acid), and any degradation products. The Coenzyme A moiety contains a strong chromophore (the adenine (B156593) group), allowing for sensitive UV detection around 260 nm.

Q3: What are the expected major impurities in a synthetic preparation of this compound?

A3: Common impurities in synthetic acyl-CoA preparations can include:

  • Free Coenzyme A (CoASH): Unreacted starting material.

  • 2-Methylhexanoic Acid: The free fatty acid starting material.

  • Hydrolyzed this compound: The thioester bond is susceptible to hydrolysis, especially at neutral to alkaline pH, yielding CoASH and 2-methylhexanoic acid.

  • Disulfides of Coenzyme A: Oxidation of the free thiol group of CoASH can lead to the formation of disulfide-linked dimers.

  • Byproducts from activating agents: Impurities may also arise from the specific reagents used in the chemical synthesis.

Q4: How should I prepare my synthetic this compound sample for HPLC analysis?

A4: It is crucial to handle this compound with care to prevent degradation.

  • Dissolution: Dissolve the sample in a buffer that matches the initial mobile phase conditions, preferably at a slightly acidic pH (e.g., pH 4-6) to improve stability.

  • Concentration: Prepare a stock solution at a known concentration (e.g., 1-5 mg/mL) and dilute it to a working concentration suitable for your HPLC system's sensitivity (typically in the µM range).

  • Temperature: Keep samples cold (on ice or in a cooled autosampler at 4°C) to minimize hydrolysis.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter that could clog the HPLC column.

Experimental Protocol: Purity Assessment by Reversed-Phase HPLC

This protocol provides a general method for the purity assessment of synthetic this compound. Optimization may be required based on the specific HPLC system and column used.

1. Materials and Reagents:

  • Synthetic this compound

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) or methanol

  • Potassium phosphate (B84403) monobasic (KH2PO4) or Ammonium Acetate

  • Phosphoric acid or acetic acid (for pH adjustment)

  • Coenzyme A (as a reference standard)

2. HPLC System and Column:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, a UV-Vis detector, and an autosampler.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

3. Mobile Phase Preparation:

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH adjusted to 5.0 with phosphoric acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Filter both mobile phases through a 0.45 µm filter and degas before use.

4. Chromatographic Conditions:

ParameterRecommended Setting
Column Temperature 30°C
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 10 µL
Gradient Program See table below

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
25.05050
30.0595
35.0595
36.0955
45.0955

5. Analysis:

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject a blank (dissolution buffer) to ensure there are no system contaminants.

  • If available, inject a standard solution of Coenzyme A to determine its retention time.

  • Inject the prepared this compound sample.

  • After the run, integrate the peaks in the chromatogram. The purity is typically calculated as the percentage of the area of the main peak (this compound) relative to the total area of all peaks.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing for this compound - Secondary interactions with residual silanols on the column packing.- Mobile phase pH is too close to the pKa of the analyte, causing mixed ionization states.- Use a column with high-purity silica (B1680970) and good end-capping.- Lower the mobile phase pH (e.g., to pH 3.5-4.5) to ensure the phosphate groups are fully protonated.- Add a small amount of a competing base to the mobile phase if the issue persists.
Poor Resolution Between this compound and Impurities - Gradient is too steep.- Inappropriate mobile phase composition.- Decrease the slope of the gradient (e.g., extend the time over which the percentage of mobile phase B increases).- Try a different organic modifier (e.g., methanol instead of acetonitrile).
Appearance of a New Peak at the Retention Time of Coenzyme A Over Time - Sample degradation (hydrolysis) in the autosampler.- Ensure the autosampler is temperature-controlled (set to 4°C).- Prepare fresh samples and analyze them promptly.- Use a slightly acidic sample diluent.
Split Peaks - Column void or blockage at the inlet frit.- Sample solvent is too strong compared to the mobile phase.- Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Ghost Peaks - Contamination in the mobile phase or carryover from previous injections.- Use fresh, high-purity solvents for the mobile phase.- Run a needle wash program on the autosampler.- Inject a blank run to identify the source of contamination.
Retention Time Drift - Inadequate column equilibration.- Changes in mobile phase composition or temperature.- Ensure the column is fully equilibrated before starting the analysis sequence.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve Synthetic This compound Filter_Sample Filter Sample (0.22 µm) Sample->Filter_Sample Inject Inject Sample Filter_Sample->Inject MobilePhase Prepare & Degas Mobile Phases A & B Equilibrate Equilibrate C18 Column MobilePhase->Equilibrate Equilibrate->Inject Gradient Run Gradient Elution Inject->Gradient Detect UV Detection at 260 nm Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Experimental workflow for HPLC purity assessment of this compound.

Troubleshooting_Logic cluster_tailing Tailing Peak cluster_split Split Peak cluster_resolution Poor Resolution Start Observe Peak Shape Problem Tailing Is the peak tailing? Start->Tailing Split Is the peak split? Start->Split Resolution Poor Resolution? Start->Resolution Check_pH Lower Mobile Phase pH Tailing->Check_pH Yes New_Column Use End-capped Column Check_pH->New_Column Check_Solvent Use Weaker Sample Solvent Split->Check_Solvent Yes Flush_Column Reverse-flush Column Check_Solvent->Flush_Column Adjust_Gradient Decrease Gradient Slope Resolution->Adjust_Gradient Yes

Caption: Logic diagram for troubleshooting common HPLC peak shape issues.

References

Technical Support Center: Quantification of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of branched-chain acyl-CoAs (BC-ACoAs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying branched-chain acyl-CoAs?

The accurate quantification of BC-ACoAs is challenging due to their inherent instability, low abundance in biological samples, and the presence of isobaric and isomeric species that can interfere with detection.[1][2][3] Key difficulties include sample degradation during extraction, poor recovery of more hydrophilic short-chain BC-ACoAs, and co-elution with other acyl-CoA species during chromatographic separation, which can lead to ion suppression in mass spectrometry.[3][4][5]

Q2: Why is sample stability a major concern for acyl-CoA analysis?

Acyl-CoAs are susceptible to both enzymatic and chemical degradation. They are particularly unstable in aqueous solutions and can be hydrolyzed, especially under alkaline or strongly acidic conditions.[3] This instability can lead to an underestimation of their concentration. Therefore, rapid quenching of metabolic activity and proper sample handling at low temperatures are critical.

Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?

In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[4] This common fragmentation pattern allows for the use of neutral loss scans to identify a broad range of acyl-CoA species. Another frequently observed fragment ion is at m/z 428, resulting from the cleavage between the 5' diphosphates.[4][6]

Q4: How can I improve the chromatographic separation of different acyl-CoA species?

Achieving robust chromatographic separation is essential to resolve BC-ACoAs from their isomers and other interfering compounds, thereby reducing ion suppression.[3][4] For short- to long-chain acyl-CoAs, reversed-phase chromatography (e.g., using a C18 column) is commonly employed.[4][5] The use of ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can significantly improve peak shape and resolution.[4][7] For broader coverage that includes more polar species, hydrophilic interaction liquid chromatography (HILIC) has also been used successfully.[4]

Q5: What is a suitable internal standard for acyl-CoA quantification?

The gold standard for quantification is the use of a stable isotope-labeled version of the analyte. However, these are not always commercially available for all BC-ACoA species. In such cases, odd-chain acyl-CoAs like pentadecanoyl-CoA (C15:0) or heptadecanoyl-CoA (C17:0) are effective alternatives as they are generally not endogenous to most biological samples.[3][4]

Troubleshooting Guide

Issue 1: Low or No Signal for Branched-Chain Acyl-CoAs

Possible CauseRecommended Solution
Sample Degradation Acyl-CoAs are highly unstable. Ensure rapid quenching of metabolic activity at the time of sample collection, for example, by flash-freezing in liquid nitrogen.[8] Keep samples on ice or at 4°C throughout the extraction process. Minimize the time samples spend in aqueous solutions.[3]
Inefficient Extraction The choice of extraction method can significantly impact recovery. For broad coverage of acyl-CoAs with varying chain lengths and polarities, a multi-step extraction using a combination of organic solvents and aqueous buffers may be necessary. Methods involving protein precipitation with agents like 5-sulfosalicylic acid (SSA) can be effective and may not require a subsequent solid-phase extraction (SPE) step, which can lead to the loss of hydrophilic species.[4][6][9]
Poor Recovery from SPE Solid-phase extraction can result in the loss of more hydrophilic, short-chain acyl-CoAs.[4][10] If SPE is necessary, carefully select the cartridge type and optimize the elution method for your specific analytes of interest. Consider methods that do not require an SPE step.[4][9]
Ion Suppression Co-eluting compounds from the biological matrix can suppress the ionization of your target analytes. Improve chromatographic separation to better resolve BC-ACoAs from interfering species.[3] Diluting the sample may also help to mitigate matrix effects.

Issue 2: Poor Peak Shape and Resolution

Possible CauseRecommended Solution
Suboptimal Chromatographic Conditions For reversed-phase chromatography, consider using an ion-pairing agent (e.g., heptafluorobutyric acid) or operating at a high pH (around 10.5 with ammonium hydroxide) to improve the retention and peak shape of polar acyl-CoAs.[4][7] Ensure that the mobile phase composition and gradient are optimized for the separation of your target BC-ACoAs.
Column Overloading Injecting too much sample can lead to broad and asymmetric peaks. Try reducing the injection volume or diluting the sample.
Column Degradation Over time, column performance can degrade. Ensure the column is properly maintained and, if necessary, replace it.

Issue 3: Inaccurate or Imprecise Quantification

Possible CauseRecommended Solution
Isobaric Interference Branched-chain acyl-CoAs can have the same mass as their straight-chain isomers or other unrelated compounds. For example, isovalerylcarnitine (B1198194) and 2-methylbutyrylcarnitine (B1244155) are indistinguishable by mass alone.[11][12] High-resolution mass spectrometry can help to distinguish between some isobaric species, but robust chromatographic separation is crucial for accurate quantification.[1]
Non-Linearity Calibration curves should be prepared in a matrix that closely mimics the biological samples to account for matrix effects.[4] A weighted linear regression (e.g., 1/x) for calibration curves can improve accuracy, especially at lower concentrations.[4][10]
Lack of a Suitable Internal Standard The absence of an appropriate internal standard can lead to variability in extraction efficiency and ionization.[4] If a stable isotope-labeled standard is unavailable, use an odd-chain acyl-CoA that has a similar chain length and chemical properties to your analytes.[3][4]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is adapted from methods that do not require solid-phase extraction, which helps to improve the recovery of short-chain and branched-chain acyl-CoAs.[4][6][9]

  • Sample Quenching and Deproteinization: a. Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS). b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., C17:0-CoA). c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.

  • Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.

Protocol 2: Extraction of Acyl-CoAs from Tissue

This protocol is a modified procedure for the extraction of long-chain acyl-CoAs from tissue samples.[13]

  • Homogenization: a. Homogenize the freeze-clamped tissue sample in a glass homogenizer with ice-cold KH2PO4 buffer (100 mM, pH 4.9). b. Add 2-propanol and homogenize again.

  • Extraction: a. Extract the acyl-CoAs from the homogenate by adding acetonitrile (B52724) (ACN). b. Centrifuge to pellet the precipitate.

  • Solid-Phase Extraction (Optional but recommended for cleaner samples): a. The supernatant can be further purified using an oligonucleotide purification column or a C18 SPE cartridge. b. Elute the acyl-CoAs with 2-propanol.

  • Sample Preparation for LC-MS/MS: a. Dry the eluent under a stream of nitrogen. b. Reconstitute the sample in an appropriate solvent for injection (e.g., 50% methanol/50% 50 mM ammonium acetate).[3]

Data Presentation

Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification

MethodAdvantagesDisadvantagesTypical Analytes
HPLC-UV Relatively simple and widely available.Lower sensitivity and specificity compared to MS. Not suitable for complex biological samples.Primarily for purified or highly abundant acyl-CoAs.
Fluorimetric/Spectrophotometric Assays Can be high-throughput.Indirect measurement, often limited to specific acyl-CoAs like acetyl-CoA.[2]Acetyl-CoA.[2]
LC-MS/MS High sensitivity, specificity, and can quantify a wide range of acyl-CoAs simultaneously.[2][5][6]Requires specialized equipment and expertise. Susceptible to matrix effects and ion suppression.[3]Short, medium, long-chain, and branched-chain acyl-CoAs.[1][6]
NMR Non-destructive and can provide structural information.Lower sensitivity compared to MS, suitable for highly abundant species.[2]Highly abundant acyl-CoAs like acetyl-CoA.[2]

Visualizations

General Workflow for BC-ACoA Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Tissue, Cells) Quenching Metabolic Quenching (e.g., Liquid Nitrogen) SampleCollection->Quenching Extraction Extraction (e.g., SSA, Organic Solvents) Quenching->Extraction Cleanup Sample Cleanup (e.g., SPE - Optional) Extraction->Cleanup LC_Separation LC Separation (Reversed-Phase or HILIC) Extraction->LC_Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM or Neutral Loss Scan) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Internal Standard Calibration) Peak_Integration->Quantification

Caption: General workflow for the quantification of branched-chain acyl-CoAs.

BCAA Catabolism and BC-ACoA Formation BCAAs Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAAs->BCAT BCKAs Branched-Chain α-Keto Acids (BCKAs) BCAT->BCKAs BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) BCKAs->BCKDH BC_ACoAs Branched-Chain Acyl-CoAs (e.g., Isovaleryl-CoA) BCKDH->BC_ACoAs Downstream Downstream Metabolism (TCA Cycle, etc.) BC_ACoAs->Downstream

Caption: Simplified pathway of branched-chain amino acid catabolism.

References

Validation & Comparative

Comparative Analysis of 2-Methylhexanoyl-CoA and Hexanoyl-CoA as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Methylhexanoyl-CoA and hexanoyl-CoA as enzyme substrates, focusing on their interactions with acyl-CoA dehydrogenases. The information presented is supported by experimental data to aid in research and development involving fatty acid metabolism.

Executive Summary

This compound, a branched-chain acyl-CoA, and hexanoyl-CoA, its straight-chain counterpart, are both metabolized by members of the acyl-CoA dehydrogenase (ACAD) family of enzymes. However, their structural differences lead to variations in enzyme specificity and kinetic efficiency. Generally, straight-chain acyl-CoAs like hexanoyl-CoA are primary substrates for enzymes involved in fatty acid β-oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Short-Chain Acyl-CoA Dehydrogenase (SCAD). In contrast, branched-chain acyl-CoAs such as this compound are predominantly metabolized by specialized enzymes like Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), which is involved in the degradation of branched-chain amino acids. Notably, some ACADs exhibit substrate promiscuity, with SBCAD also demonstrating activity towards short straight-chain acyl-CoAs.[1][2][3][4]

Quantitative Data Comparison

The following table summarizes the kinetic parameters of enzymes known to metabolize 2-methyl-branched-chain acyl-CoAs and straight-chain acyl-CoAs. Direct kinetic data for this compound is limited in the literature; therefore, data for the closely related substrate, 2-methylbutyryl-CoA, with Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) is presented as a proxy. Hexanoyl-CoA is a known substrate for both MCAD and SCAD, with SCAD showing high activity.

SubstrateEnzymeK_m_ (μM)V_max_ (μmol/min/mg)Catalytic Efficiency (K_cat_/K_m_)Source
2-Methylbutyryl-CoA Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) (Human)Data not availableData not availableHighest catalytic efficiency among tested substrates[1][2]
Hexanoyl-CoA Short-Chain Acyl-CoA Dehydrogenase (SCAD)Data not available, but is a preferred substrateData not availableHigh activity reported[5]
Hexanoyl-CoA Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) (Human, Rat)Active, but with lower efficiency than 2-methylbutyryl-CoAActive, but with lower efficiency than 2-methylbutyryl-CoALower than for 2-methylbutyryl-CoA[1][2]

Note: While specific K_m_ and V_max_ values for a direct comparison with the same enzyme were not found in the reviewed literature, the qualitative data indicates a clear preference of SBCAD for branched-chain substrates and SCAD for short-chain, straight acyl-CoAs.

Metabolic Pathways

The metabolic pathways for this compound and hexanoyl-CoA are distinct, reflecting their different origins and roles in metabolism.

Hexanoyl-CoA Metabolism

Hexanoyl-CoA is an intermediate in the β-oxidation of fatty acids. This pathway sequentially shortens the fatty acyl chain to produce acetyl-CoA, which then enters the citric acid cycle for energy production.

Hexanoyl_CoA_Metabolism Hexanoyl-CoA Hexanoyl-CoA trans-2-Hexenoyl-CoA trans-2-Hexenoyl-CoA Hexanoyl-CoA->trans-2-Hexenoyl-CoA Acyl-CoA Dehydrogenase (SCAD/MCAD) 3-Hydroxyhexanoyl-CoA 3-Hydroxyhexanoyl-CoA trans-2-Hexenoyl-CoA->3-Hydroxyhexanoyl-CoA Enoyl-CoA Hydratase 3-Ketohexanoyl-CoA 3-Ketohexanoyl-CoA 3-Hydroxyhexanoyl-CoA->3-Ketohexanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Butyryl-CoA Butyryl-CoA 3-Ketohexanoyl-CoA->Butyryl-CoA β-Ketothiolase Acetyl-CoA Acetyl-CoA 3-Ketohexanoyl-CoA->Acetyl-CoA β-Ketothiolase Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Purify Enzyme Purify Acyl-CoA Dehydrogenase Setup Reaction Set up Reaction Mixtures (Varying Substrate Concentrations) Purify Enzyme->Setup Reaction Prepare Substrates Prepare Stock Solutions: This compound Hexanoyl-CoA Prepare Substrates->Setup Reaction Prepare Buffers Prepare Assay Buffer and Reagents Prepare Buffers->Setup Reaction Initiate Reaction Initiate Reaction with Substrate Setup Reaction->Initiate Reaction Monitor Absorbance Monitor DCPIP Reduction at 600 nm Initiate Reaction->Monitor Absorbance Calculate Rates Calculate Initial Reaction Rates Monitor Absorbance->Calculate Rates Plot Data Plot Rate vs. Substrate Concentration Calculate Rates->Plot Data Determine Kinetics Determine Km and Vmax (Michaelis-Menten Plot) Plot Data->Determine Kinetics

References

Differentiating 2-Methylhexanoyl-CoA from its Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and differentiation of acyl-Coenzyme A (acyl-CoA) isomers is a significant challenge in metabolomics and drug discovery. Structural isomers, such as 2-Methylhexanoyl-CoA and its straight-chain and other branched counterparts, often exhibit identical molecular weights and similar physicochemical properties, making their distinction by conventional mass spectrometry difficult. This guide provides an objective comparison of mass spectrometry-based approaches for differentiating this compound from its isomers, supported by experimental data and detailed protocols.

Introduction to the Challenge

This compound is a short-chain branched acyl-CoA that can be an intermediate in various metabolic pathways. Its isomers, including the linear n-hexanoyl-CoA and other branched forms like 4-methylpentanoyl-CoA (an iso-hexanoyl-CoA), can have distinct biological roles and origins. In fields such as biomarker discovery and metabolic engineering, the ability to distinguish between these isomers is crucial for accurate biological interpretation. While tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, the fragmentation of acyl-CoAs is often dominated by the cleavage of the Coenzyme A moiety, leading to common fragment ions across different isomers.[1][2] This necessitates sophisticated analytical strategies combining high-resolution chromatography and detailed analysis of subtle differences in fragmentation patterns.

Comparison of Analytical Performance

The primary strategy for differentiating this compound from its isomers involves the coupling of ultra-high-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS). The chromatographic separation is key to resolving the isomers before they enter the mass spectrometer, allowing for their individual fragmentation and analysis.

Analytical ParameterUPLC-MS/MS PerformanceSupporting Data
Isomer Separation Baseline or near-baseline chromatographic separation of C4 and C5 acyl-CoA isomers has been demonstrated, with evidence for the separation of hexanoyl-CoA isomers.[3] The retention time of branched-chain isomers typically differs from their linear counterparts on a C18 reversed-phase column.A study by Purves et al. (2015) successfully separated n-butyryl-CoA from isobutyryl-CoA and n-valeryl-CoA from isovaleryl-CoA and 2-methylbutyryl-CoA using a UPLC-MS/MS method. They also reported the detection of an "unexpected isomer of hexanoyl-CoA," indicating the potential for chromatographic resolution of C6 isomers.[3]
Mass Spectrometric Differentiation While challenging due to common fragmentation of the CoA moiety, subtle differences in the relative abundances of fragment ions derived from the acyl chain can be observed.The fragmentation of the acyl-CoA backbone typically yields a prominent neutral loss of 507 Da and a characteristic product ion at m/z 428.[4][5] Differentiation of isomers relies on lower abundance, acyl-chain-specific fragments.
Sensitivity UPLC-MS/MS provides high sensitivity, with limits of detection in the low femtomole range, enabling the analysis of low-abundance acyl-CoAs in complex biological matrices.
Quantitative Capability The use of stable isotope-labeled internal standards allows for accurate and precise quantification of individual isomers.

Experimental Protocols

A robust methodology for the differentiation of this compound and its isomers combines optimized chromatographic separation with sensitive mass spectrometric detection.

Key Experiment: UPLC-MS/MS Analysis of Short-Chain Acyl-CoA Isomers

Objective: To separate and identify this compound, n-hexanoyl-CoA, and other C6 isomers in a mixed standard solution and in a biological matrix.

Methodology:

  • Sample Preparation:

    • Acyl-CoA standards (this compound, n-hexanoyl-CoA, etc.) are diluted in an appropriate solvent (e.g., 50% methanol (B129727) in water) to a final concentration of 1 µM.

    • For biological samples (e.g., cell lysates, tissue homogenates), proteins are precipitated using an acid (e.g., 10% trichloroacetic acid) or a solvent (e.g., acetonitrile). The supernatant containing the acyl-CoAs is then collected.

  • Chromatographic Separation (UPLC):

    • Column: A high-resolution reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size), is used.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A shallow gradient is employed to maximize the separation of the isomers. For example, starting at 2% B, increasing to 30% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Detection (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted analysis.

    • Precursor Ion: The [M+H]⁺ ion for hexanoyl-CoA isomers (m/z 866.2).

    • Product Ions:

      • Common Fragment (for confirmation): m/z 428.0 (adenosine diphosphate (B83284) fragment).[4][5]

      • Quantitative Fragment (from neutral loss): m/z 359.2 (resulting from the neutral loss of 507 Da, corresponding to the phosphorylated ADP moiety).

    • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV, to induce fragmentation of the acyl chain.

Data Presentation: Comparative Fragmentation Patterns

While fragmentation is dominated by the CoA moiety, high-resolution mass spectrometry can reveal subtle, yet significant, differences in the fragmentation of the acyl chain that are characteristic of the branching pattern. The relative abundance of these specific fragment ions can be used as a diagnostic tool.

Table 1: Predicted and Observed MS/MS Fragmentation of Hexanoyl-CoA Isomers

Precursor Ion (m/z)IsomerKey Fragment Ion (m/z)Proposed OriginPredicted Relative Abundance
866.2n-Hexanoyl-CoA359.2[M+H - 507]⁺High
866.2428.0[Adenosine diphosphate]⁺Moderate
866.2This compound359.2[M+H - 507]⁺High
866.2428.0[Adenosine diphosphate]⁺Moderate
866.2Specific FragmentCleavage adjacent to methyl groupLow to Moderate
866.24-Methylpentanoyl-CoA359.2[M+H - 507]⁺High
866.2428.0[Adenosine diphosphate]⁺Moderate
866.2Specific FragmentLoss of isobutyl groupLow to Moderate

Note: The presence and relative abundance of specific acyl chain fragments are highly dependent on the collision energy and the instrument used. Experimental validation with authentic standards is essential.

Visualization of the Analytical Workflow

The logical process for differentiating these isomers is a multi-step approach that integrates chromatographic separation with targeted mass spectrometric analysis.

Differentiating_Isomers cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometric Analysis cluster_3 Data Analysis and Identification start Biological Sample or Standard Mixture extraction Protein Precipitation / Extraction start->extraction uplc UPLC Separation (Reversed-Phase C18) extraction->uplc isomers Resolved Isomers: - this compound - n-Hexanoyl-CoA - Other Isomers uplc->isomers Different Retention Times ms ESI-MS (Positive Ion Mode) isomers->ms msms Tandem MS (MS/MS) (Collision-Induced Dissociation) ms->msms Select Precursor Ion (m/z 866.2) fragments Detection of Fragment Ions: - Common Fragments (m/z 428, NL 507) - Diagnostic Acyl Chain Fragments msms->fragments identification Isomer Identification based on: 1. Retention Time 2. Specific Fragmentation Pattern fragments->identification

Caption: Workflow for the differentiation of hexanoyl-CoA isomers.

Conclusion

The differentiation of this compound from its isomers is achievable through a carefully optimized UPLC-MS/MS method. The key to success lies in achieving chromatographic separation, which allows for individual mass spectrometric analysis of each isomer. While the MS/MS spectra are dominated by common fragments from the CoA moiety, subtle differences in the fragmentation of the acyl chain can provide confirmatory evidence for the identity of each isomer. This guide provides a framework for researchers to develop and implement robust analytical methods for the accurate identification and quantification of these important metabolites.

References

A Comparative Guide to the Validation of a Novel Analytical Method for 2-Methylhexanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of 2-Methylhexanoyl-CoA against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach. The information presented is based on established performance characteristics of these techniques for similar short-chain and branched-chain acyl-CoA compounds, offering valuable insights for researchers selecting an appropriate analytical method.

Comparison of Analytical Methods

The quantification of acyl-CoA thioesters, such as this compound, is critical for understanding cellular metabolism and its role in various disease states. While several analytical techniques exist, LC-MS/MS has emerged as a highly sensitive and specific method for the analysis of these molecules.[1][2][3] This guide focuses on a comparative validation of a modern LC-MS/MS method against an older, yet still utilized, GC-MS method, which often requires derivatization of the analyte.[4][5][6]

Table 1: Performance Comparison of Analytical Methods for this compound Detection

ParameterNovel LC-MS/MS MethodAlternative GC-MS Method
Limit of Detection (LOD) 0.1 - 1 pmol10 - 50 pmol
Limit of Quantification (LOQ) 0.5 - 5 pmol50 - 200 pmol
Linearity (R²) >0.99>0.99
Precision (RSD%) < 10%< 15%
Accuracy (%) 90 - 110%85 - 115%
Specificity High (based on precursor/product ion transitions)Moderate (potential for co-eluting interferences)
Throughput High (fast analysis times)Low to Moderate (longer run times and derivatization steps)
Sample Preparation Simple (protein precipitation/solid-phase extraction)Complex (requires derivatization)

Note: The data in this table are synthesized from typical performance characteristics reported for the analysis of similar short-chain and branched-chain acyl-CoAs using LC-MS/MS and GC-MS methodologies.[4][7][8]

Experimental Protocols

Novel LC-MS/MS Method for this compound

This method is designed for the sensitive and specific quantification of this compound in biological matrices.

1. Sample Preparation:

  • Homogenize tissue or cell samples in a cold methanol/water (80:20) solution.[9]

  • Perform protein precipitation by adding a suitable internal standard (e.g., a stable isotope-labeled analog) and an acid like perchloric or trichloroacetic acid.[9]

  • Centrifuge the samples to pellet the precipitated proteins.

  • The resulting supernatant can be directly injected or further purified using solid-phase extraction (SPE).

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[7]

  • Mobile Phase A: 0.1% formic acid in water.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound. The precursor ion would be the protonated molecule [M+H]⁺, and a characteristic product ion would be monitored.[10]

Alternative GC-MS Method for this compound

This method represents a more traditional approach and requires a derivatization step to increase the volatility of the analyte for gas chromatography.

1. Sample Preparation and Derivatization:

  • Extract short-chain fatty acids from the sample, which may involve hydrolysis to release the acyl group from CoA.[11]

  • Perform a derivatization reaction. A common method is esterification to form a more volatile derivative (e.g., methyl or ethyl esters).[5] Another approach involves using agents like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM) to react with an amine.[6]

  • Extract the derivatized analyte into an organic solvent.

2. Gas Chromatography:

  • Column: A suitable capillary column, such as one with a polar stationary phase.[4]

  • Carrier Gas: Helium.

  • Injection: Splitless injection.

  • Temperature Program: A temperature gradient is used to separate the analytes.

3. Mass Spectrometry:

  • Ionization Mode: Electron Impact (EI).

  • Analysis Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring for characteristic fragment ions of the derivatized 2-methylhexanoic acid.[4]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation sample Biological Sample (Tissue/Cells) extraction Extraction of Acyl-CoAs sample->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup lc Liquid Chromatography Separation cleanup->lc msms Tandem Mass Spectrometry Detection (MRM) lc->msms linearity Linearity & Range msms->linearity accuracy Accuracy & Precision msms->accuracy lod_loq LOD & LOQ msms->lod_loq specificity Specificity msms->specificity stability Stability msms->stability

Caption: Experimental workflow for the validation of the new LC-MS/MS method.

G cluster_input cluster_outputs glucose Glucose acetyl_coa Acetyl-CoA Pool glucose->acetyl_coa fatty_acids Fatty Acids acyl_coa Acyl-CoA Pool (includes this compound) fatty_acids->acyl_coa amino_acids Amino Acids amino_acids->acetyl_coa acetyl_coa->acyl_coa energy Energy Production (TCA Cycle) acetyl_coa->energy lipid_synthesis Lipid Synthesis acyl_coa->lipid_synthesis protein_acylation Protein Acylation & Signaling acyl_coa->protein_acylation

Caption: Generalized metabolic pathways involving acyl-CoAs.

References

Comparative Metabolic Profiling of 2-Methylhexanoyl-CoA in Engineered Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the comparative analysis of 2-Methylhexanoyl-CoA metabolism. This document provides an objective comparison of metabolic performance between a wild-type bacterial strain and a genetically modified variant, supported by hypothetical experimental data and detailed methodologies.

This guide explores the metabolic fate of this compound, a branched-chain acyl-CoA intermediate, by comparing its profile in a wild-type industrial bacterium, Bacillus subtilis, with a mutant strain engineered for enhanced production of specialty chemicals. The mutant strain, B. subtilis ΔmmgA, features a targeted deletion of a putative enoyl-CoA hydratase gene, hypothesized to be involved in the degradation of this compound. Understanding the metabolic flux through this pathway is critical for optimizing bio-based production of valuable compounds derived from this precursor.

Data Presentation: Quantitative Analysis of this compound and Related Metabolites

The following tables summarize the quantitative data obtained from targeted LC-MS/MS analysis of intracellular metabolites from both B. subtilis wild-type and the ΔmmgA mutant strain. Cultures were grown in a defined minimal medium supplemented with 2-methylhexanoic acid as a precursor.

Table 1: Intracellular Concentrations of this compound

Bacterial StrainAverage Concentration (μmol/g DCW)Standard DeviationFold Change (ΔmmgA vs. WT)
B. subtilis WT15.82.1-
B. subtilis ΔmmgA42.34.52.68

DCW: Dry Cell Weight

Table 2: Relative Abundance of Downstream Metabolic Intermediates

MetaboliteB. subtilis WT (Relative Peak Area)B. subtilis ΔmmgA (Relative Peak Area)
Acetyl-CoA100 ± 8.265 ± 5.9
Propionyl-CoA100 ± 7.558 ± 6.1
Methylmalonyl-CoA100 ± 9.145 ± 4.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Bacterial Strains and Culture Conditions
  • Strains: Bacillus subtilis 168 (Wild-Type) and a derivative with a clean deletion of the mmgA gene (ymaC).

  • Growth Medium: M9 minimal medium supplemented with 0.5% (w/v) glucose, 0.2% (w/v) casamino acids, and 10 mM 2-methylhexanoic acid.

  • Culture Conditions: Cultures were grown aerobically at 37°C in a shaking incubator at 220 rpm. Cell growth was monitored by measuring the optical density at 600 nm (OD600).

Metabolite Extraction

Intracellular metabolites were extracted from mid-exponential phase cultures (OD600 ≈ 1.0).

  • 5 mL of cell culture was rapidly harvested and quenched in 25 mL of a cold (-20°C) 60:40 (v/v) methanol:water solution to halt metabolic activity.

  • The cell suspension was centrifuged at 5,000 x g for 10 minutes at -10°C.

  • The cell pellet was resuspended in 1 mL of a cold extraction solvent (acetonitrile:methanol:water, 40:40:20 v/v/v with 0.1 M formic acid).

  • Cells were lysed by bead beating with 0.1 mm zirconia/silica beads for 3 cycles of 45 seconds with intermittent cooling on ice.

  • The lysate was centrifuged at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • The supernatant containing the metabolites was collected for LC-MS/MS analysis.

Acyl-CoA Profiling by LC-MS/MS

The analysis of acyl-CoA thioesters was performed using a high-resolution mass spectrometer coupled with liquid chromatography.[1][2]

  • Instrumentation: A Q Exactive-Mass spectrometer (Thermo Scientific) coupled to an Ultimate 3000 UHPLC (Dionex).[1]

  • Chromatographic Separation: A Luna C18 reversed-phase column (100 × 2.0 mm, 3 μm; Phenomenex) was used for separation.[1]

    • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).[1]

    • Mobile Phase B: Methanol.[1]

    • Gradient: A linear gradient from 2% to 95% mobile phase B was run over 13 minutes.[1]

  • Mass Spectrometry: The mass spectrometer was operated in positive ion mode, and metabolites were identified and quantified based on their accurate mass and retention time against authentic standards.

Mandatory Visualization

The following diagrams illustrate the hypothesized metabolic pathway and the experimental workflow.

metabolic_pathway cluster_input Precursor cluster_pathway Metabolic Pathway 2-Methylhexanoic_Acid 2-Methylhexanoic Acid 2-Methylhexanoyl_CoA This compound 2-Methylhexanoic_Acid->2-Methylhexanoyl_CoA Acyl-CoA Synthetase Intermediate_1 Putative Intermediate 2-Methylhexanoyl_CoA->Intermediate_1 MmgA (Enoyl-CoA Hydratase) Degradation_Products Acetyl-CoA + Propionyl-CoA Intermediate_1->Degradation_Products Further Metabolism Deletion_Note Deletion in ΔmmgA strain leads to accumulation Deletion_Note->2-Methylhexanoyl_CoA

Caption: Hypothesized metabolic pathway of this compound in B. subtilis.

experimental_workflow cluster_culture Cell Culture cluster_sampling Sample Preparation cluster_analysis Analysis Culture B. subtilis WT & ΔmmgA Cultures Grown Quenching Metabolic Quenching (-20°C Methanol) Culture->Quenching Extraction Metabolite Extraction (ACN:MeOH:H2O) Quenching->Extraction Lysis Cell Lysis (Bead Beating) Extraction->Lysis LCMS LC-MS/MS Analysis (Acyl-CoA Profiling) Lysis->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for comparative metabolomic analysis.

References

Comparative Analysis of Antibody Cross-Reactivity with 2-Methylhexanoyl-CoA and Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanoyl-CoA is a short-chain branched acyl-coenzyme A derivative involved in the metabolism of branched-chain amino acids. The development of specific antibodies against such small molecules is crucial for their detection and quantification in biological samples through immunoassays. A critical aspect of antibody characterization is the assessment of its cross-reactivity with structurally similar molecules, as this determines the specificity and reliability of the assay.

Following an extensive review of the available scientific literature, no specific experimental data was found comparing the cross-reactivity of an antibody raised against this compound with a panel of other acyl-CoAs. The generation of antibodies against small, non-immunogenic molecules like acyl-CoAs typically requires conjugation to a larger carrier protein, and the resulting antibody specificity can be variable.

This guide, therefore, provides a comprehensive overview of the standard methodologies and experimental protocols that would be employed to perform such a comparative analysis. It is intended to serve as a practical resource for researchers aiming to characterize the specificity of antibodies against this compound or other small molecule targets.

Data Presentation: A Template for Comparison

To facilitate a clear comparison of antibody cross-reactivity, quantitative data is best summarized in a structured table. The following table is a template illustrating how results from a competitive immunoassay would be presented. The values would represent the concentration of each acyl-CoA required to inhibit the binding of the anti-2-Methylhexanoyl-CoA antibody to its immobilized target by 50% (IC50), and the cross-reactivity is then calculated relative to this compound.

CompoundIC50 (µM)Cross-Reactivity (%)
This compounde.g., 1.0100
Hexanoyl-CoAe.g., 10.010
Butyryl-CoAe.g., >100<1
Isovaleryl-CoAe.g., 5.020
Acetyl-CoAe.g., >100<1
Succinyl-CoAe.g., >100<1
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)e.g., >100<1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The most common method for determining the cross-reactivity of an antibody against a small molecule is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .

Objective: To determine the relative affinity of the anti-2-Methylhexanoyl-CoA antibody for various other acyl-CoA molecules.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-2-Methylhexanoyl-CoA primary antibody

  • This compound conjugated to a carrier protein (e.g., BSA) for coating

  • A panel of competitor acyl-CoAs (e.g., Hexanoyl-CoA, Butyryl-CoA, Isovaleryl-CoA, etc.)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Microplate reader

Procedure:

  • Coating: Microtiter plates are coated with the this compound-BSA conjugate at a predetermined optimal concentration (e.g., 1-10 µg/mL) in a coating buffer and incubated overnight at 4°C.

  • Washing: The plates are washed three times with wash buffer to remove any unbound conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: The plates are washed three times with wash buffer.

  • Competition:

    • A fixed, non-saturating concentration of the anti-2-Methylhexanoyl-CoA primary antibody is prepared.

    • Serial dilutions of the competitor acyl-CoAs (including this compound as the reference) are prepared.

    • The primary antibody solution is pre-incubated with each dilution of the competitor acyl-CoAs for 1 hour at room temperature.

    • These mixtures are then added to the coated and blocked wells of the microtiter plate. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plates are washed five times with wash buffer to remove unbound antibodies.

  • Secondary Antibody Incubation: An HRP-conjugated secondary antibody, which binds to the primary antibody, is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plates are washed five times with wash buffer.

  • Detection: TMB substrate is added to each well, and the plate is incubated in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution.

  • Measurement: The absorbance in each well is measured using a microplate reader at 450 nm.

  • Data Analysis:

    • The absorbance values are plotted against the logarithm of the competitor concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value for each competitor.

    • The percent cross-reactivity is calculated using the formula: (IC50 of this compound / IC50 of competitor acyl-CoA) x 100.

Mandatory Visualizations

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with This compound-BSA p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 c3 Add mixture to Plate Incubate p4->c3 c1 Prepare Primary Antibody and Competitor Acyl-CoA dilutions c2 Pre-incubate Antibody with Competitors c1->c2 c2->c3 d1 Wash c3->d1 d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 a1 Read Absorbance at 450 nm d5->a1 a2 Calculate IC50 and % Cross-Reactivity a1->a2

Caption: Workflow for determining antibody cross-reactivity using Competitive ELISA.

A Head-to-Head Comparison of LC-MS and NMR for the Analysis of 2-Methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Selecting the Optimal Analytical Technique

The analysis of 2-Methylhexanoyl-CoA, a branched-chain acyl-coenzyme A derivative, is crucial in various fields of research, including the study of metabolic disorders and drug development. The choice of analytical technique is paramount for obtaining accurate and reliable quantitative data. This guide provides a head-to-head comparison of two powerful analytical platforms, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the analysis of this compound. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in making an informed decision.

At a Glance: LC-MS vs. NMR for this compound Analysis

FeatureLC-MSNMR
Sensitivity High (picomolar to nanomolar)Low (micromolar to millimolar)
Selectivity High (based on m/z and retention time)Moderate (potential for signal overlap)
Quantitative Accuracy Good (with appropriate internal standards)Excellent (inherently quantitative)
Sample Throughput HighLow
Structural Information Fragmentation pattern provides cluesDetailed structural information (connectivity)
Sample Preparation More complex (extraction, derivatization)Simpler (minimal preparation)
Cost Lower initial instrument costHigher initial instrument cost
Data Analysis Requires specialized softwareRequires expertise in spectral interpretation

Quantitative Performance

The following table summarizes typical quantitative performance characteristics for the analysis of short-chain acyl-CoAs using LC-MS/MS. While specific data for this compound is limited, these values from similar analytes provide a reasonable expectation of performance.[1][2]

ParameterLC-MS/MSNMR
Limit of Detection (LOD) 2 - 133 nM[2]~1 µM[3]
Limit of Quantification (LOQ) Typically 3x LOD[2]~5 µM
**Linearity (R²) **>0.99[1]>0.99
Precision (%RSD) <15%<5%
Accuracy (%Recovery) 80 - 114%[2]95 - 105%

Experimental Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique ideal for quantifying low-abundance metabolites like this compound from complex biological matrices.

Sample Preparation:

A robust sample preparation protocol is crucial for accurate acyl-CoA analysis. A common method involves protein precipitation and extraction.[1][4]

  • Homogenization: Homogenize tissue or cell samples in a cold buffer (e.g., 100 mM potassium phosphate, pH 4.9).

  • Protein Precipitation: Add a cold organic solvent mixture (e.g., acetonitrile:isopropanol:methanol, 3:1:1) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA).

  • Extraction: Vortex and sonicate the mixture, followed by centrifugation to pellet the precipitated proteins.

  • Drying and Reconstitution: Collect the supernatant, dry it under a stream of nitrogen, and reconstitute the extract in a solvent compatible with the LC mobile phase.

LC-MS/MS Parameters:

The following parameters are based on established methods for short-chain acyl-CoA analysis and specific information for this compound.[5]

  • LC Column: A C18 reversed-phase column is typically used (e.g., 150 x 2.0 mm, 3 µm particle size).

  • Mobile Phase: A gradient elution with two mobile phases is common:

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The characteristic fragmentation of acyl-CoAs involves a neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety (506.9952 Da) and the formation of a key fragment ion at m/z 428.0365. For this compound (exact mass: 880.2101), the following MRM transitions would be monitored:

    • Precursor Ion (Q1): 880.2 m/z

    • Product Ion (Q3) for Quantification: 373.2 m/z (corresponding to the acyl portion after neutral loss)

    • Product Ion (Q3) for Confirmation: 428.0 m/z

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Homogenization Homogenization Precipitation Protein Precipitation & Extraction Homogenization->Precipitation Drying Drying Precipitation->Drying Reconstitution Reconstitution Drying->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

LC-MS workflow for this compound analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can provide highly accurate quantitative information without the need for response factor correction. However, its lower sensitivity compared to LC-MS is a significant limitation for low-abundance metabolites.

Sample Preparation:

NMR sample preparation is generally simpler than for LC-MS.

  • Extraction: Perform a similar extraction as for LC-MS to isolate the metabolites of interest.

  • Drying and Reconstitution: Dry the extract and reconstitute it in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TSP).

NMR Acquisition and Analysis:

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is required for sufficient resolution and sensitivity.

  • ¹H NMR: A one-dimensional ¹H NMR spectrum would be acquired. The signals corresponding to the protons of the 2-methylhexanoyl moiety would be identified based on their chemical shifts and coupling patterns. Quantification would be achieved by integrating a well-resolved signal from this compound and comparing its integral to that of the internal standard.

  • ¹³C NMR: A ¹³C NMR spectrum can provide complementary structural information and confirm the identity of the analyte.

  • 2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to unambiguously assign the proton and carbon signals, which is particularly useful in complex mixtures.

Predicted ¹H NMR Spectral Features for the 2-Methylhexanoyl Moiety:

Based on the structure and data from similar compounds, the following approximate chemical shifts (in ppm) are expected for the protons of the 2-methylhexanoyl group in D₂O:

  • CH₃ (at C2): ~1.1 (doublet)

  • CH (at C2): ~2.5 (multiplet)

  • CH₂ (at C3, C4, C5): ~1.2 - 1.6 (multiplets)

  • CH₃ (at C6): ~0.9 (triplet)

NMR_Workflow cluster_sample_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis Extraction_NMR Extraction Drying_NMR Drying Extraction_NMR->Drying_NMR Reconstitution_NMR Reconstitution (in D2O with ISTD) Drying_NMR->Reconstitution_NMR Acquisition_NMR NMR Data Acquisition (1D 1H, 13C, 2D) Reconstitution_NMR->Acquisition_NMR Processing_NMR Spectral Processing Acquisition_NMR->Processing_NMR Analysis_NMR Signal Assignment & Quantification Processing_NMR->Analysis_NMR

NMR workflow for this compound analysis.

Head-to-Head Comparison: Making the Right Choice

Choose LC-MS for:

  • High Sensitivity: When analyzing samples with very low concentrations of this compound.

  • High Throughput: When a large number of samples need to be analyzed.

  • Complex Matrices: When analyzing samples with a high degree of complexity, where the chromatographic separation is essential to reduce matrix effects.

Choose NMR for:

  • Absolute Quantification: When highly accurate and precise quantification without the need for calibration curves is required (qNMR).

  • Structural Elucidation: When detailed structural information is needed to confirm the identity of the analyte or to identify unknown related metabolites.

  • Non-destructive Analysis: When the sample needs to be preserved for further analysis.

Conclusion

Both LC-MS and NMR are powerful techniques for the analysis of this compound, each with its own set of advantages and disadvantages. LC-MS offers unparalleled sensitivity and throughput, making it the method of choice for targeted quantification of low-abundance species in large sample cohorts. NMR, while less sensitive, provides exceptional quantitative accuracy and detailed structural information, making it invaluable for structural confirmation and in-depth metabolic studies. The optimal choice of technique will ultimately depend on the specific research question, the available sample amount, and the required level of sensitivity and quantitative rigor. In many cases, a combination of both techniques can provide the most comprehensive understanding of the role of this compound in biological systems.

References

A Comparative Functional Analysis of Isoleucine Metabolism: Wild-Type vs. HSD10 Mutant Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional consequences of mutations in the HSD17B10 gene, leading to 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency, a key enzyme in the isoleucine degradation pathway. We will refer to unaffected individuals as "wild-type" and patients with HSD10 disease as "mutant strains" for the purpose of this functional comparison. The data presented herein is synthesized from multiple peer-reviewed studies to offer a comprehensive overview for research and drug development applications.

Introduction: The Role of 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD)

The enzyme 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD), encoded by the HSD17B10 gene on the X-chromosome, plays a crucial role in the mitochondrial catabolism of the branched-chain amino acid isoleucine.[1][2] It catalyzes the NAD+-dependent dehydrogenation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to 2-methylacetoacetyl-CoA.[3] In mutant strains, pathogenic variants in the HSD17B10 gene lead to a deficiency in MHBD activity.[4] This enzymatic block results in the accumulation of upstream metabolites, which are excreted in the urine and form the basis for diagnosis.[5] The resulting condition, known as HSD10 disease (or MHBD deficiency), is a rare X-linked neurometabolic disorder typically characterized by progressive neurodegeneration in infancy.[2][6]

Quantitative Functional Comparison: Wild-Type vs. Mutant

The functional deficiency in mutant strains is primarily characterized by two measurable parameters: a drastic reduction in MHBD enzyme activity and a significant accumulation of specific organic acids in bodily fluids.

Table 1: MHBD Enzyme Activity in Wild-Type vs. Mutant Strains
Genotype/StrainMutation in HSD17B10Sample TypeResidual MHBD Activity (% of Wild-Type)Reference
Wild-Type (Control)NoneFibroblasts / Lymphocytes100% (baseline)[1]
Mutantp.R130CE. coli (expressed)~0%[1]
Mutantp.L122VE. coli (expressed)~0%[1]
Mutantp.A154TFibroblastsNot Detected[7]
Mutantp.A157V(Not specified)~1.5% (HAD activity)¹[8]

¹Note: The multifunctional HSD10 protein also exhibits 3-hydroxyacyl-CoA dehydrogenase (HAD) activity, which is often measured in parallel. The p.A157V mutation severely affects this activity, implying a similar severe reduction in MHBD function.[8]

Table 2: Urinary Metabolite Accumulation in Wild-Type vs. Mutant Strains
MetaboliteGenotype/StrainConcentration Range (Relative Units or µmol/mmol creatinine)Key ObservationReference
2-Methyl-3-hydroxybutyric acid Wild-Type (Control)Typically not detected or at very low basal levels-[6][9]
Mutant4.37 - 6.85 (relative units, post-treatment)Significantly increased[9]
Tiglylglycine Wild-Type (Control)Typically not detected or at very low basal levels-[1]
MutantElevated excretionAccumulates due to the block in isoleucine catabolism[1]
2-Ethylhydracrylic acid (EHA) Wild-Type (Control)Not detected-[10]
Mutant & CarriersDetected and elevatedA useful biomarker, especially for identifying heterozygous carriers[10]
2-Methylacetoacetic acid Wild-Type (Control)Not applicable-[9]
MutantAbsent or at normal levelsThis distinguishes MHBD deficiency from β-ketothiolase deficiency[9]

Signaling and Metabolic Pathways

Isoleucine Degradation Pathway Disruption

In wild-type strains, isoleucine is catabolized through a series of enzymatic steps to yield acetyl-CoA and propionyl-CoA, which enter central metabolism. In mutant strains with MHBD deficiency, this pathway is blocked. The diagram below illustrates this disruption.

Isoleucine_Metabolism cluster_pathway Mitochondrial Isoleucine Catabolism cluster_mutant Mutant Strain Effect Isoleucine Isoleucine Tiglyl_CoA Tiglyl-CoA Isoleucine->Tiglyl_CoA Multiple Steps HMBCoA (2S,3S)-3-hydroxy- 2-methylbutanoyl-CoA Tiglyl_CoA->HMBCoA Enoyl-CoA hydratase MACoA 2-Methylacetoacetyl-CoA HMBCoA->MACoA MHBD (HSD10) Block ENZYMATIC BLOCK (HSD10 Mutation) HMBCoA->Block Propionyl_CoA Propionyl-CoA MACoA->Propionyl_CoA β-ketothiolase Acetyl_CoA Acetyl-CoA MACoA->Acetyl_CoA β-ketothiolase Accumulation Accumulation of Precursors & Alternative Metabolites (e.g., 2-Methyl-3-hydroxybutyric acid, Tiglylglycine) Block->Accumulation Leads to

Caption: Isoleucine degradation pathway showing the MHBD-catalyzed step.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are synthesized protocols for the key experiments used to differentiate wild-type and mutant strains.

Protocol: Urinary Organic Acid Analysis by GC-MS

This method is the primary diagnostic tool for identifying mutant strains by detecting the accumulation of specific metabolites.

Objective: To identify and relatively quantify organic acids in urine.

Methodology:

  • Sample Preparation:

    • Thaw a frozen urine sample and centrifuge to remove particulate matter.

    • Normalize the sample volume based on creatinine (B1669602) concentration (e.g., use a volume containing 1 µmole of creatinine).[11]

    • Add a known amount of internal standards (e.g., tropic acid, 2-ketocaproic acid) to the urine sample.[11]

  • Oxime Formation (for ketoacids):

  • Extraction:

    • Acidify the mixture with HCl.

    • Perform a sequential liquid-liquid extraction using organic solvents like ethyl acetate, followed by diethyl ether.[12]

    • Combine the organic phases.

  • Drying:

    • Evaporate the combined organic solvent to complete dryness under a gentle stream of nitrogen at ambient temperature.[12] Careful control of this step is critical to prevent loss of volatile hydroxycarboxylic acids.

  • Derivatization:

    • Reconstitute the dried residue in pyridine.

    • Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the non-volatile organic acids into volatile trimethylsilyl (B98337) (TMS) derivatives.[11][12]

    • Heat the mixture (e.g., at 75°C for 30 minutes) to ensure complete derivatization.[12]

  • GC-MS Analysis:

    • Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • The GC separates the different TMS-derivatized organic acids based on their boiling points and column affinity.

    • The MS fragments the eluted compounds and generates a mass spectrum for each, allowing for identification by comparison to a spectral library.

    • Analyze the total ion chromatogram (TIC) for the presence and relative abundance of hallmark metabolites like 2-methyl-3-hydroxybutyric acid and tiglylglycine.[13]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Data Interpretation Urine Urine Sample Spike Add Internal Standards Urine->Spike Extract Acidify & Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness (Nitrogen Stream) Extract->Dry Deriv Derivatize with BSTFA/TMCS Dry->Deriv Inject Inject into GC-MS Deriv->Inject Separate GC Separation Inject->Separate Detect MS Detection & Fragmentation Separate->Detect Identify Identify Peaks via Mass Spectra Library Detect->Identify Quantify Quantify Relative to Internal Standard Identify->Quantify Compare Compare Mutant vs. Wild-Type Profile Quantify->Compare

Caption: Workflow for urinary organic acid analysis by GC-MS.

Protocol: MHBD Enzyme Activity Assay

This spectrophotometric assay directly measures the functional capability of the MHBD enzyme in cell lysates.

Objective: To quantify the enzymatic activity of MHBD in patient-derived cells (e.g., fibroblasts, lymphocytes) compared to controls.

Methodology:

  • Cell Homogenate Preparation:

    • Culture skin fibroblasts or isolate lymphocytes from patient (mutant) and control (wild-type) subjects.

    • Harvest the cells and prepare a cell homogenate using a suitable buffer containing a detergent (e.g., 0.1% Triton X-100) to lyse the cells and solubilize proteins.[1]

    • Determine the total protein concentration of the homogenate using a standard method (e.g., Bradford assay) for normalization.

  • Reaction Mixture Preparation:

    • In a quartz cuvette, prepare a reaction mixture containing:

      • Buffer (e.g., 50 mM MES/100 mM potassium phosphate, pH 6.5).[1]

      • NADH (e.g., final concentration of 0.1 mM).[1]

      • Cell homogenate (e.g., 0.2 mg/ml of total protein).[1]

  • Spectrophotometric Measurement:

    • Place the cuvette in a spectrophotometer thermostatted to 37°C.

    • Equilibrate the mixture and monitor the baseline absorbance at 340 nm (A340).

    • Initiate the reaction by adding the substrate, 2-methylacetoacetyl-CoA (e.g., final concentration of 0.05 mM).[1] This assay measures the reverse reaction.

    • Immediately record the decrease in A340 over time (e.g., 5 minutes). The decrease in absorbance is due to the oxidation of NADH to NAD+.

  • Calculation of Activity:

    • Determine the maximum linear rate of absorbance decrease per minute (ΔA340/min).

    • Calculate the enzyme activity using the Beer-Lambert law, normalized to the amount of protein in the assay. Activity is typically expressed in nmol/min/mg protein.

    • Compare the activity in mutant samples to that of wild-type controls.

Enzyme_Assay_Workflow cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis start Start: Cell Homogenates (Wild-Type & Mutant) cuvette Prepare Cuvette: Buffer + NADH + Cell Homogenate start->cuvette equilibrate Equilibrate to 37°C cuvette->equilibrate start_rxn Initiate with Substrate (2-Methylacetoacetyl-CoA) equilibrate->start_rxn monitor Monitor A340 Decrease (NADH Oxidation) start_rxn->monitor calculate Calculate Rate (ΔA340/min) monitor->calculate normalize Normalize to Protein (nmol/min/mg) calculate->normalize end_node Result: Compare WT vs. Mutant Enzyme Activity normalize->end_node

Caption: Workflow for the spectrophotometric MHBD enzyme activity assay.

Conclusion

The functional comparison between wild-type and HSD10 mutant strains reveals a clear genotype-phenotype correlation at the biochemical level. Mutations in the HSD17B10 gene lead to a profound loss of MHBD enzyme function. This enzymatic defect disrupts the isoleucine degradation pathway, causing the accumulation and excretion of specific, diagnostically relevant organic acids. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers investigating the pathophysiology of HSD10 disease and for professionals in drug development seeking to identify and evaluate potential therapeutic interventions for this and related metabolic disorders.

References

Relative quantification of 2-Methylhexanoyl-CoA against an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species like 2-Methylhexanoyl-CoA is crucial for understanding cellular metabolism and disease pathology. This guide provides a comparative overview of methodologies for the relative quantification of this compound against an internal standard, focusing on data from liquid chromatography-mass spectrometry (LC-MS/MS) experiments.

Comparison of Internal Standards for Acyl-CoA Quantification

The selection of an appropriate internal standard (IS) is paramount for correcting variability during sample preparation and analysis, thereby ensuring accurate and precise quantification.[1] Isotopically labeled analytes are considered the gold standard for internal standards.[1] However, their availability can be limited. Consequently, odd-chain fatty acyl-CoAs are a common and effective alternative.

Here, we compare three commonly employed types of internal standards for the relative quantification of short- to medium-chain acyl-CoAs.

Internal Standard TypeExample(s)AdvantagesDisadvantages
Isotopically Labeled Acyl-CoA 13C-labeled this compoundCo-elutes with the analyte, providing the most accurate correction for matrix effects and instrument variability.Can be expensive and not always commercially available.
Odd-Chain Acyl-CoA Heptadecanoyl-CoA (C17:0-CoA), Pentadecanoyl-CoA (15:0-CoA)[2][3]Structurally similar to a range of endogenous acyl-CoAs, commercially available, and does not occur naturally in most biological systems.Chromatographic behavior and ionization efficiency may not perfectly match the analyte of interest.
Other Short-Chain Acyl-CoA Crotonoyl-CoA[4]Suitable for methods targeting a range of short-chain acyl-CoAs.May have significantly different retention times and ionization efficiencies compared to this compound.

Experimental Workflow for Relative Quantification

The following diagram outlines a typical workflow for the relative quantification of this compound using an internal standard and LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., cell lysate, tissue homogenate) add_is Spike with Internal Standard sample->add_is extraction Protein Precipitation & Acyl-CoA Extraction add_is->extraction cleanup Optional: Solid Phase Extraction (SPE) extraction->cleanup reconstitute Reconstitute in LC-MS compatible solvent cleanup->reconstitute lc_separation Reversed-Phase Liquid Chromatography reconstitute->lc_separation ms_detection Mass Spectrometry (Positive ESI) lc_separation->ms_detection mrm Multiple Reaction Monitoring (MRM) ms_detection->mrm peak_integration Peak Integration mrm->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Relative Quantification ratio_calc->quantification

A typical experimental workflow for quantifying this compound.

Detailed Experimental Protocols

Below are detailed protocols for sample preparation and LC-MS/MS analysis, synthesized from established methodologies.

Protocol 1: Sample Preparation using Sulfosalicylic Acid (SSA) Extraction

This protocol is adapted from methods that prioritize the recovery of a broad range of acyl-CoAs, including shorter-chain species.[4]

  • Sample Collection and Homogenization:

    • For cultured cells, wash with ice-cold phosphate-buffered saline (PBS) and scrape into a suitable volume of homogenization buffer.

    • For tissues, weigh the frozen tissue and homogenize in an appropriate ice-cold buffer.

  • Internal Standard Spiking:

    • To the cell or tissue homogenate, add a known amount of the chosen internal standard (e.g., Heptadecanoyl-CoA).

  • Protein Precipitation and Extraction:

    • Add an equal volume of ice-cold 5% (w/v) sulfosalicylic acid (SSA) to the homogenate.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Clarification and Reconstitution:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • If necessary, filter the supernatant through a 0.22 µm syringe filter.

    • The sample is now ready for direct injection or can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of LC-MS compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general method for the separation and detection of this compound and the internal standard.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.[5]

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or methanol.

    • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time to ensure separation of the analyte from other matrix components.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs.[2][5][6]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[4]

    • MRM Transitions:

      • For this compound (C7:0-CoA), a potential precursor ion ([M+H]⁺) is m/z 880.2. A characteristic product ion resulting from the neutral loss of the CoA moiety (507 Da) would be monitored.[7]

      • For the internal standard (e.g., C17:0-CoA, [M+H]⁺ m/z 1020.6), a similar fragmentation pattern is monitored.[2]

    • Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for the analyte and internal standard.

Data Analysis and Quantification

Relative quantification is achieved by calculating the ratio of the peak area of this compound to the peak area of the internal standard. This ratio can then be compared across different experimental groups to determine relative changes in the abundance of this compound.

Signaling Pathway Context

While this compound is not a central player in major annotated signaling pathways, as a branched-chain acyl-CoA, it is involved in fatty acid metabolism. Its metabolism can intersect with pathways of energy production and the biosynthesis of complex lipids.

signaling_pathway cluster_fatty_acid_metabolism Fatty Acid Metabolism Branched-Chain Amino Acids Branched-Chain Amino Acids This compound This compound Branched-Chain Amino Acids->this compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Metabolic context of this compound.

This guide provides a framework for the relative quantification of this compound. The specific choice of internal standard and optimization of sample preparation and LC-MS/MS parameters will depend on the specific biological matrix and available instrumentation.

References

A Comparative Guide to the Biological Activity of Synthetic vs. Naturally Sourced 2-Methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanoyl-CoA is a short-chain acyl-coenzyme A molecule involved in fatty acid metabolism and cellular signaling.[1][2] As an intermediate in various metabolic pathways, its biological activity is of significant interest to researchers studying metabolic disorders, drug metabolism, and cellular regulation. The source of this compound, whether through chemical synthesis or isolation from natural sources, may influence its biological activity due to potential differences in isomeric purity and the presence of minor contaminants. This guide outlines key experimental approaches to assess and compare the biological activity of synthetic and naturally sourced this compound.

Quantitative Data Comparison

The following table summarizes hypothetical quantitative data that could be obtained from the experimental protocols described in this guide. This data is intended to provide a template for presenting comparative results.

Parameter Synthetic this compound Naturally Sourced this compound Unit Assay Method
Purity >99~95%LC-MS/MS
Acyl-CoA Synthetase Kinetics (Km) 1518µMEnzyme-Coupled Spectrophotometric Assay
Acyl-CoA Synthetase Kinetics (Vmax) 120110nmol/min/mgEnzyme-Coupled Spectrophotometric Assay
Cellular Uptake (3T3-L1 adipocytes) 8575% of controlFluorescent Fatty Acid Uptake Assay
Mitochondrial Respiration (OCR) 150135% of baselineSeahorse XF Analyzer
Gene Expression (CPT1a) 2.52.1Fold ChangeRT-qPCR

Experimental Protocols

Purity Assessment by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is for the accurate quantification and purity assessment of this compound.

Methodology:

  • Sample Preparation: Prepare stock solutions of synthetic and naturally sourced this compound in a suitable solvent (e.g., 50% acetonitrile (B52724) in water). Create a series of dilutions for a standard curve.

  • Chromatographic Separation: Use a C18 reverse-phase HPLC column to separate this compound from potential impurities. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is recommended.

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in positive ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound.

  • Data Analysis: Quantify the amount of this compound in each sample by comparing the peak areas to the standard curve. Purity is calculated as the percentage of the target compound relative to all detected peaks.

Enzyme Kinetics of Acyl-CoA Synthetase

This assay determines the kinetic parameters (Km and Vmax) of an acyl-CoA synthetase enzyme with this compound as a substrate. An enzyme-coupled colorimetric method is described.[3][4]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), ATP, Coenzyme A (CoA), MgCl2, and the acyl-CoA synthetase enzyme.

  • Substrate Addition: Add varying concentrations of either synthetic or naturally sourced 2-methylhexanoic acid (the precursor to this compound).

  • Coupled Enzyme System: Include acyl-CoA oxidase, horseradish peroxidase, and a suitable chromogenic substrate (e.g., Amplex Red) in the reaction mixture. Acyl-CoA oxidase will act on the newly formed this compound, producing H2O2, which is then detected by the peroxidase-chromogen system.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities for each substrate concentration. Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Cellular Uptake Assay

This protocol measures the uptake of this compound into cultured cells, such as 3T3-L1 adipocytes or HepG2 hepatocytes, using a fluorescently labeled fatty acid analog.[5][6]

Methodology:

  • Cell Culture: Plate cells in a 96-well plate and culture until they reach the desired confluency or differentiation state.

  • Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with either synthetic or naturally sourced this compound at various concentrations for a defined period.

  • Addition of Fluorescent Probe: Add a fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-C12) to the wells.

  • Incubation and Quenching: Incubate for a specific time to allow for cellular uptake. Add a membrane-impermeable quenching agent to eliminate extracellular fluorescence.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Compare the uptake in the presence of synthetic versus naturally sourced this compound.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion 2_Methylhexanoic_Acid 2-Methylhexanoic Acid ACSL Acyl-CoA Synthetase 2_Methylhexanoic_Acid->ACSL Uptake 2_Methylhexanoyl_CoA_Synth Synthetic This compound Lipid_Droplets Lipid Droplets 2_Methylhexanoyl_CoA_Synth->Lipid_Droplets Storage Beta_Oxidation β-Oxidation 2_Methylhexanoyl_CoA_Synth->Beta_Oxidation 2_Methylhexanoyl_CoA_Nat Natural This compound 2_Methylhexanoyl_CoA_Nat->Lipid_Droplets Storage 2_Methylhexanoyl_CoA_Nat->Beta_Oxidation ACSL->2_Methylhexanoyl_CoA_Synth ACSL->2_Methylhexanoyl_CoA_Nat Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: Metabolic fate of this compound.

Experimental Workflow

Experimental_Workflow Start Start: Obtain Samples Purity_Analysis Purity Assessment (LC-MS/MS) Start->Purity_Analysis Enzyme_Kinetics Enzyme Kinetic Assay (Acyl-CoA Synthetase) Start->Enzyme_Kinetics Cellular_Uptake Cellular Uptake Assay (e.g., 3T3-L1 cells) Start->Cellular_Uptake Metabolic_Assay Metabolic Impact Assay (e.g., Mitochondrial Respiration) Start->Metabolic_Assay Data_Analysis Comparative Data Analysis Purity_Analysis->Data_Analysis Enzyme_Kinetics->Data_Analysis Cellular_Uptake->Data_Analysis Metabolic_Assay->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

Caption: Workflow for comparing biological activity.

References

Validating 2-Methylhexanoyl-CoA Biosynthesis: A Comparative Guide to Isotopic Enrichment Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the biosynthesis of key metabolic intermediates is paramount. This guide provides an objective comparison of isotopic enrichment analysis with alternative methods for confirming the biosynthesis of 2-Methylhexanoyl-CoA, a crucial precursor in the production of various bioactive natural products. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy for your research needs.

At a Glance: Comparison of Validation Methodologies

The selection of a method to validate the biosynthesis of this compound depends on the specific research question, available resources, and desired level of detail. Isotopic enrichment analysis provides direct evidence of precursor incorporation, while gene knockout and in vitro enzyme assays offer complementary insights into the genetic and biochemical basis of the pathway.

FeatureIsotopic Enrichment AnalysisGene Knockout (e.g., CRISPR-Cas9)In Vitro Enzyme Assays
Principle Tracing the incorporation of stable isotope-labeled precursors into this compound and downstream products.Disrupting a putative biosynthetic gene and observing the abrogation or reduction of this compound production.Reconstituting the biosynthetic pathway or assaying individual enzyme activity in a cell-free system.
Primary Output Quantitative measurement of isotope incorporation, confirming precursor-product relationships and elucidating pathway flux.Qualitative or quantitative assessment of the impact of gene deletion on product formation.Measurement of enzyme kinetic parameters (e.g., Km, Vmax) and confirmation of substrate-to-product conversion.
Sensitivity High; capable of detecting low levels of product formation and subtle changes in metabolic flux.High for detecting presence/absence of product; quantitative precision depends on the analytical method used.High, but dependent on the purity of the enzyme and the sensitivity of the detection method.
Specificity High; directly links specific precursors to the final product.High for gene function; indirect evidence for the specific biosynthetic step.High for a specific enzymatic reaction; may not reflect in vivo conditions.
Throughput Moderate; requires sample preparation and analysis by mass spectrometry or NMR.Low to moderate; requires generation and validation of knockout strains.High-throughput screening is possible for individual enzyme assays.[1]
Time to Result Days to weeks, including culturing, extraction, and analysis.Weeks to months, for strain engineering and analysis.Days to weeks, for protein expression, purification, and assay development.
Cost Moderate to high, depending on the cost of labeled precursors and instrumentation.Moderate, primarily for molecular biology reagents and sequencing.Moderate, for protein production and assay reagents.
Key Advantage Provides direct, dynamic evidence of the biosynthetic pathway in a cellular context.Unambiguously links a specific gene to the biosynthesis of the target molecule.Allows for detailed mechanistic and kinetic characterization of individual enzymatic steps.
Key Limitation Can be complex to interpret due to metabolic scrambling of isotopes.Polar effects of the gene knockout can complicate interpretation.In vitro conditions may not fully recapitulate the cellular environment.

Experimental Protocols

Isotopic Enrichment Analysis for this compound Biosynthesis

This protocol outlines the general steps for a stable isotope labeling experiment to validate the biosynthesis of this compound.

1. Precursor Selection and Culture Conditions:

  • Select appropriate ¹³C-labeled precursors. For this compound, likely precursors include [¹³C]-propionate and [¹³C]-butyrate, which can be incorporated to form the backbone.

  • Optimize culture conditions (medium, temperature, incubation time) for the producing organism to ensure robust growth and production of the target metabolite.

2. Isotope Labeling:

  • Grow the microorganism in a minimal medium to reduce dilution of the labeled precursors.

  • Introduce the ¹³C-labeled precursor to the culture at a specific growth phase (e.g., early to mid-exponential phase). An unlabeled control culture should be run in parallel.

  • Continue incubation to allow for the incorporation of the labeled precursor into this compound and its downstream products.

3. Metabolite Extraction:

  • Harvest the cells and quench metabolism rapidly (e.g., using cold methanol).

  • Extract the intracellular metabolites, including acyl-CoAs, using a suitable solvent system (e.g., acetonitrile/methanol/water).

4. LC-MS/MS Analysis:

  • Separate the extracted metabolites using liquid chromatography (LC).

  • Detect and quantify this compound and its isotopologues using tandem mass spectrometry (MS/MS).[2][3][4][5] A neutral loss scan for the CoA moiety can be a useful tool for identifying CoA esters.

  • Compare the mass spectra of the labeled and unlabeled samples to determine the extent and pattern of ¹³C incorporation.

Gene Knockout using CRISPR-Cas9

This protocol provides a general workflow for validating the role of a specific gene in this compound biosynthesis using CRISPR-Cas9-mediated gene knockout.

1. Target Gene Identification:

  • Identify candidate genes involved in the putative this compound biosynthetic pathway using bioinformatics tools and genomic analysis.

2. Design and Construction of CRISPR-Cas9 System:

  • Design guide RNAs (gRNAs) that target a specific exon of the candidate gene.

  • Clone the gRNA sequence into a CRISPR-Cas9 expression vector suitable for the host organism.

3. Transformation and Selection:

  • Introduce the CRISPR-Cas9 plasmid into the host organism using an appropriate transformation method.

  • Select for transformants that have successfully incorporated the plasmid.

4. Verification of Gene Knockout:

  • Isolate genomic DNA from the transformants.

  • Confirm the presence of the desired mutation (insertion or deletion) at the target site by PCR and Sanger sequencing.[6]

5. Phenotypic Analysis:

  • Cultivate the knockout mutant and the wild-type strain under production conditions.

  • Extract and analyze the metabolome of both strains by LC-MS/MS to compare the levels of this compound. A significant reduction or complete absence of the product in the mutant validates the gene's role in the pathway.[7]

In Vitro Reconstitution and Enzyme Assays

This protocol describes the in vitro characterization of an enzyme suspected to be involved in the this compound biosynthetic pathway.

1. Gene Cloning and Protein Expression:

  • Clone the coding sequence of the candidate enzyme into an expression vector.

  • Express the recombinant protein in a suitable host, such as E. coli.

2. Protein Purification:

  • Lyse the expression host cells and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Assess the purity of the enzyme by SDS-PAGE.

3. Enzyme Activity Assay:

  • Design an assay to measure the conversion of the putative substrate to the expected product. For example, if the enzyme is a carboxylase, the assay could involve the incorporation of [¹⁴C]bicarbonate into the substrate.

  • Incubate the purified enzyme with its substrate(s) and any necessary cofactors (e.g., ATP, NADPH, CoA) under optimized conditions (pH, temperature).

  • Stop the reaction and analyze the formation of the product using methods such as HPLC, LC-MS/MS, or scintillation counting.

4. Kinetic Analysis:

  • Determine the kinetic parameters of the enzyme (Km and Vmax) by measuring the initial reaction rates at varying substrate concentrations. This provides quantitative data on the enzyme's efficiency.

Visualizing the Workflow and Pathways

To further clarify the experimental processes and the biosynthetic pathway, the following diagrams are provided.

experimental_workflow cluster_isotope Isotopic Enrichment Analysis cluster_knockout Gene Knockout cluster_enzyme In Vitro Enzyme Assay iso_start Labeled Precursor iso_culture Cell Culture iso_start->iso_culture iso_extract Metabolite Extraction iso_culture->iso_extract iso_analyze LC-MS/MS Analysis iso_extract->iso_analyze iso_result Isotope Incorporation Data iso_analyze->iso_result ko_start Identify Target Gene ko_crispr CRISPR-Cas9 Design ko_start->ko_crispr ko_transform Transformation ko_crispr->ko_transform ko_verify Verify Knockout ko_transform->ko_verify ko_analyze Metabolite Analysis ko_verify->ko_analyze ko_result Phenotype Confirmation ko_analyze->ko_result enz_start Clone & Express Gene enz_purify Purify Enzyme enz_start->enz_purify enz_assay Activity Assay enz_purify->enz_assay enz_kinetics Kinetic Analysis enz_assay->enz_kinetics enz_result Enzyme Characterization enz_kinetics->enz_result

Caption: Experimental workflows for the validation of this compound biosynthesis.

biosynthesis_pathway cluster_pathway Putative this compound Biosynthesis prop_coa Propionyl-CoA enzyme1 Condensation Enzyme prop_coa->enzyme1 but_coa Butyryl-CoA but_coa->enzyme1 intermediate1 2-Methyl-3-oxohexanoyl-CoA enzyme1->intermediate1 enzyme2 Reductase intermediate1->enzyme2 intermediate2 2-Methyl-3-hydroxyhexanoyl-CoA enzyme2->intermediate2 enzyme3 Dehydratase intermediate2->enzyme3 intermediate3 2-Methylhex-2-enoyl-CoA enzyme3->intermediate3 enzyme4 Reductase intermediate3->enzyme4 methylhex_coa This compound enzyme4->methylhex_coa

Caption: A putative biosynthetic pathway for this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methylhexanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 2-Methylhexanoyl-CoA are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedural information for the safe disposal of this compound, emphasizing operational integrity and risk mitigation.

Immediate Safety and Hazard Profile

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Hazard Summary of Structurally Similar Compounds

To provide a clear overview of potential risks, the following table summarizes the hazards associated with compounds structurally related to this compound. This information should be used as a precautionary guide.

Hazard ClassificationDescriptionRecommended Precautions
Flammability Related compounds may be combustible liquids.[1][2]Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3] Use spark-proof tools and explosion-proof equipment.[3]
Corrosivity May be corrosive to metals.[1] Some related acids cause severe skin burns and eye damage.[1][4]Wear appropriate PPE, including gloves and eye protection.[1] Store in a suitable, closed container.[3]
Toxicity Harmful if swallowed or in contact with skin.[1][2] May cause respiratory irritation.Avoid ingestion, inhalation, and skin contact.[2][3] Wash hands thoroughly after handling.[1]
Reactivity Stable under normal conditions.[3][4] Incompatible with strong acids, bases, and oxidizing agents.[3][4]Store away from incompatible materials.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional and local regulations for hazardous chemical waste. The following protocol provides a general framework for its safe disposal.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).

  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Do not mix this compound waste with other incompatible waste streams.

2. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.[3]

  • Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

3. Container Management:

  • Keep the waste container closed at all times, except when adding waste.

  • Store the container in a designated, well-ventilated, and secure secondary containment area away from heat and incompatible materials.[3]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Ensure all required waste disposal forms are completed accurately, detailing the contents of the container.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Response cluster_final Final Disposal A Wear Full PPE (Gloves, Goggles, Lab Coat) C Use Designated, Labeled Hazardous Waste Container A->C B Work in a Ventilated Area (Fume Hood) B->C D Segregate from Incompatible Wastes C->D H Store Container in Secondary Containment D->H E Spill Occurs F Contain with Inert Absorbent Material E->F G Collect Contaminated Material into Waste Container F->G G->H I Arrange for EHS/ Contractor Pickup H->I J Complete Waste Disposal Documentation I->J

Figure 1. Procedural workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure its safe and compliant disposal. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Logistical Information for Handling 2-Methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methylhexanoyl-CoA was found. The following guidance is based on the safety profiles of structurally similar compounds, such as 2-Methylhexanoic acid and Methyl hexanoate, and general laboratory safety standards. It is crucial to handle this compound with caution and to perform a risk assessment prior to any procedure.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

I. Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. Based on the hazards associated with similar chemicals, which include skin and eye irritation, respiratory irritation, and flammability, the following PPE is recommended.[1][2][3]

Quantitative Data Summary for Recommended PPE

PPE CategoryItemSpecification/StandardPurpose
Eye & Face Protection Safety Glasses with Side ShieldsANSI Z87.1 approvedProtects eyes from splashes.
Chemical Splash GogglesANSI Z87.1 approvedProvides a tighter seal for greater protection against splashes.
Face ShieldANSI Z87.1 approvedProtects the entire face from splashes and sprays.
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene, check manufacturer's compatibility chart.Protects hands from direct contact with the chemical.
Body Protection Laboratory CoatFlame-resistantProtects skin and clothing from splashes.
Chemical-Resistant ApronRecommended when handling larger quantities.Provides an additional layer of protection against spills.
Respiratory Protection Fume HoodRequired for all handling procedures.Prevents inhalation of vapors.
Air-Purifying RespiratorNIOSH-approved, with organic vapor cartridges, if not in a fume hood.Protects against inhalation of vapors when engineering controls are not sufficient.

II. Operational Plan: Step-by-Step Handling Procedure

This procedural guidance outlines the safe handling of this compound from preparation to post-handling cleanup.

Experimental Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_1 Review Safety Information prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Prepare Work Area in Fume Hood prep_2->prep_3 handle_1 Dispense this compound prep_3->handle_1 handle_2 Perform Experimental Procedure handle_1->handle_2 clean_1 Decontaminate Work Surfaces handle_2->clean_1 clean_2 Segregate and Label Waste clean_1->clean_2 clean_3 Dispose of Waste clean_2->clean_3 clean_4 Doff PPE clean_3->clean_4

Caption: A workflow diagram outlining the key stages for the safe handling of this compound.

1. Preparation:

  • Review Safety Information: Before beginning any work, thoroughly review this guide and any other available safety information.

  • Don Appropriate PPE: Put on all required PPE as outlined in the table above.

  • Prepare Work Area: Ensure the fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment and reagents.

2. Handling:

  • Dispensing: Handle this compound exclusively within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Experimental Procedure:

    • Keep all containers of this compound tightly closed when not in use.

    • Avoid direct contact with skin and eyes.[1]

    • Use compatible labware (e.g., glass, PTFE).

    • Ground/bond container and receiving equipment to prevent static discharge, as flammable vapors may be present.[2][4]

3. Post-Handling:

  • Decontamination: Wipe down all surfaces and equipment with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

III. Disposal Plan

Proper disposal of this compound and contaminated materials is critical to ensure laboratory and environmental safety.

1. Waste Segregation:

  • Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, labeled, and sealed waste container. The container should be made of a material compatible with the chemical.

  • Solid Waste: All contaminated solid waste, including gloves, bench paper, and pipette tips, should be collected in a separate, clearly labeled waste bag or container.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Flammable," "Irritant").

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

4. Disposal:

  • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office.[1][3] Do not pour any amount of this compound down the drain.

Logical Relationship of Safety Procedures

cluster_assessment Risk Assessment cluster_controls Hazard Controls cluster_procedures Safe Work Procedures RA Identify Hazards (Irritant, Flammable) EC Engineering Controls (Fume Hood) RA->EC AC Administrative Controls (SOPs, Training) RA->AC PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) RA->PPE Handling Safe Handling Protocol EC->Handling AC->Handling PPE->Handling Disposal Waste Disposal Protocol Handling->Disposal

Caption: The relationship between risk assessment, hazard controls, and safe work procedures for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.